Naphtho(3,2,1-kl)xanthene
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQJWSOIRGXSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940837 | |
| Record name | Naphtho[3,2,1-kl]xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192-16-5 | |
| Record name | Naphtho(3,2,1-kl)xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[3,2,1-kl]xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Naphtho(3,2,1-kl)xanthene chemical structure and properties
An In-Depth Technical Guide to Naphtho(3,2,1-kl)xanthene: Structure, Properties, and Synthesis
Introduction
The field of heterocyclic chemistry provides a foundation for many advances in materials science and drug discovery. Among the vast array of scaffolds, oxygen-containing polycyclic aromatic hydrocarbons (PAHs) represent a class of molecules with unique electronic and steric properties. This guide focuses on this compound, a pentacyclic aromatic ether. Its rigid, planar architecture and extensive π-conjugated system impart distinct characteristics that make it a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and materials development. This document provides a comprehensive overview of its structure, predicted spectroscopic properties, a plausible and detailed synthetic protocol, and an exploration of its reactivity and potential applications.
Part 1: Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 192-16-5, is a structurally complex molecule featuring a central xanthene core fused with a naphthalene moiety.[1] This fusion results in a highly conjugated, planar system. The formal IUPAC name is 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene.[1]
The core structure consists of five fused rings, including a central pyran ring flanked by benzene and naphthalene systems. This arrangement dictates its electronic behavior and steric accessibility, which are crucial for its potential applications.
Data Presentation: Physicochemical Properties
The following table summarizes key computed physicochemical properties for this compound, providing a quantitative basis for experimental design.[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂O | PubChem[1] |
| Molecular Weight | 268.31 g/mol | PubChem[1] |
| CAS Number | 192-16-5 | PubChem[1] |
| Exact Mass | 268.088815 g/mol | PubChem[1] |
| XLogP3 | 5.7 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Part 2: Spectroscopic Characterization (Predictive Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex, with all signals appearing in the aromatic region (approximately 7.0-8.5 ppm). Due to the molecule's asymmetry, all 12 protons should be chemically distinct, though some signals may overlap. Protons on the naphthalene and benzene rings will exhibit characteristic doublet, triplet, and multiplet splitting patterns based on their coupling with adjacent protons. Protons in sterically hindered positions, such as those in the "bay regions," may show downfield shifts.
-
¹³C NMR: The carbon NMR spectrum should display 20 distinct signals for the 20 carbon atoms. The majority of these will be in the aromatic region (approx. 110-150 ppm). Carbons bonded directly to the ether oxygen (C-O) would be expected to appear further downfield, typically in the 148-155 ppm range, a characteristic feature of diaryl ethers. Quaternary carbons at the ring junctions will likely show lower intensity signals.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For this compound, the following absorption bands are predicted:
-
3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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1620-1580 cm⁻¹: C=C aromatic ring stretching vibrations.
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1270-1200 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether bridge, a key diagnostic peak.
-
~1050 cm⁻¹: Symmetric C-O-C stretching.
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900-675 cm⁻¹: Out-of-plane C-H bending, which can provide information about the substitution pattern of the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
The extensive π-conjugation across the five-ring system dictates that this compound will absorb strongly in the ultraviolet region.[5] The electronic spectrum is expected to be characterized by intense π → π* transitions. Similar to other large PAHs like naphthalene and anthracene, it will likely exhibit multiple absorption bands.[6][7] The primary absorption maxima (λ_max) are predicted to occur in the UVA range (320-400 nm), with the possibility of absorption tails extending into the visible part of the spectrum, a phenomenon known as a bathochromic shift which increases with the size of the conjugated system.[5]
Part 3: Synthesis and Mechanistic Insights
While a specific published synthesis for the parent this compound is elusive, a highly plausible and efficient route can be designed based on the well-established synthesis of its numerous 14-substituted dibenzo[a,j]xanthene analogues.[3][8][9] The core transformation involves a one-pot, acid-catalyzed condensation of two equivalents of β-naphthol with one equivalent of an aldehyde. To generate the unsubstituted parent compound, formaldehyde or a stable equivalent is the logical choice for the carbonyl component.
Experimental Protocol: Proposed Synthesis
Reaction: 2 β-Naphthol + Formaldehyde → this compound + H₂O
Causality Behind Experimental Choices:
-
Reactants: β-Naphthol is used as the starting material due to its electron-rich aromatic system, which is highly activated towards electrophilic substitution, particularly at the C1 position.[10] Formaldehyde (or its stable trimer, 1,3,5-trioxane) provides the single-carbon bridge required to link two naphthol units and form the central pyran ring.
-
Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, chlorosulfonic acid, or a solid acid) is essential.[8][9] Its role is to protonate the formaldehyde, generating a highly reactive electrophilic species (a proto-carbenium ion) that can initiate the attack by the nucleophilic naphthol ring.
-
Conditions: The reaction is typically performed under solvent-free or high-boiling solvent conditions at elevated temperatures (90-120 °C).[3][8] This provides sufficient energy to overcome the activation barrier for the multiple condensation and cyclization steps and facilitates the removal of water, which drives the reaction to completion according to Le Châtelier's principle.
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-naphthol (2.88 g, 20 mmol) and 1,3,5-trioxane (0.30 g, 10 mmol of formaldehyde equivalent).
-
Catalyst Addition: Add the acid catalyst, for example, p-toluenesulfonic acid monohydrate (p-TSA) (190 mg, 1.0 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture in an oil bath preheated to 120 °C. Stir the molten mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solidified crude product will be a dark-colored solid. Add 25 mL of ethanol and stir to break up the solid.
-
Purification: Filter the crude solid and wash it with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel to yield this compound as a solid.
Mandatory Visualization: Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Part 4: Chemical Reactivity and Derivatization Potential
Understanding the reactivity of the this compound core is paramount for its functionalization and development into useful derivatives. Its chemistry is dominated by the properties of its polycyclic aromatic system and the diaryl ether linkage.
-
Electrophilic Aromatic Substitution (EAS): The fused aromatic rings are electron-rich and thus susceptible to EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. Computational models and knowledge of PAH reactivity suggest that the positions most activated towards electrophilic attack will be those on the outer rings, distant from the deactivating influence of the ether oxygen and sterically accessible.[11][12] The electron density is not uniform across the scaffold, leading to regioselective reactions.
-
Ether Cleavage: The diaryl ether bond (C-O-C) is generally stable but can be cleaved under harsh conditions, such as with strong Lewis acids or hydrohalic acids (e.g., HBr), although this would require significant energy and likely lead to decomposition of the complex ring system.
-
Oxidation/Reduction: The extended aromatic system can be oxidized to form quinone-like structures or reduced under conditions like a Birch reduction, though such reactions may not be selective and could affect multiple rings.
Mandatory Visualization: Predicted Reactive Sites
Caption: Predicted sites of chemical reactivity on the core structure.
Part 5: Applications in Research and Development
While specific applications for the parent this compound are not widely documented, the properties of its core structure and the known utility of its derivatives point to significant potential in several high-value research areas.
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Fluorescent Probes and Materials: The rigid, planar, and highly conjugated nature of the scaffold is strongly indicative of fluorescent properties. The derivative 2,8-Dimethylnaphtho[3,2,1-kl]xanthene is known as the fluorescent lipid stain Fluorol Yellow 088, underscoring the potential of this core in developing novel dyes and probes. Functionalization of the core could tune its photophysical properties (absorption/emission wavelengths, quantum yield) for applications in bio-imaging, sensing, or as components in organic light-emitting diodes (OLEDs).
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Scaffold for Medicinal Chemistry: Xanthene derivatives are a well-known class of "privileged structures" in medicinal chemistry, with demonstrated biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The this compound core offers a unique, rigid framework for the spatial presentation of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutic agents, particularly as DNA intercalators or enzyme inhibitors where planarity is often a key structural feature.
Future Outlook
The this compound core represents an under-explored yet promising chemical entity. Future research should focus on the validation of the proposed synthetic route, a thorough experimental characterization of its photophysical properties, and the exploration of its derivatization to build a library of compounds for screening in both materials science and biological applications. Its unique combination of rigidity, planarity, and heteroatomic inclusion makes it a compelling target for next-generation functional molecules.
References
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Molecules. (2016). Synthesis of 14-Substituted-14H-Dibenzo[a,j]Xanthene Derivatives in Presence of Effective Synergetic Catalytic System Bleaching Earth Clay and PEG-600. MDPI. Available at: [Link]
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Asian Journal of Chemistry. (2014). Synthesis of 14-Substituted-14H-dibenzo[a,j]xanthenes under Solvent-Free Conditions Presence of Etidronic Acid. Asian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2016). Synthesis of 14-substituted-14-H-dibenzo[a,j]xanthenes. ResearchGate. Available at: [Link]
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Moldovan Journal of Chemistry. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. Moldovan Journal of Chemistry. Available at: [Link]
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A Technical Guide to the Physicochemical Properties of Naphtho(3,2,1-kl)xanthene
Introduction
Naphtho(3,2,1-kl)xanthene is a polycyclic aromatic hydrocarbon (PAH) belonging to the xanthene class of compounds. Its unique fused ring structure imparts specific physicochemical properties that are of significant interest in the fields of materials science and drug development. As with many polycyclic aromatic compounds, this compound is characterized by its hydrophobicity and potential for fluorescence, making it a valuable scaffold for the development of novel probes and therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Given the limited availability of experimental data for this specific molecule, this guide combines computed data with empirical data from structurally related compounds to provide a predictive and methodological framework for researchers. The focus is not only on the properties themselves but also on the robust experimental methodologies required for their accurate determination, empowering researchers to characterize this and similar compounds in their own laboratories.
Molecular Structure and Basic Properties
The foundational characteristics of this compound are derived from its molecular structure. Understanding these basic computed properties is the first step in predicting its behavior in various chemical and biological systems.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H12O | [1] |
| Molecular Weight | 268.3 g/mol | [1] |
| XLogP3 | 5.7 | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
Thermal Properties: Melting and Boiling Points
The thermal properties of a compound are critical for its synthesis, purification, and formulation. For polycyclic aromatic hydrocarbons like this compound, the melting and boiling points are expected to be relatively high due to the rigid, planar structure that allows for strong intermolecular π-π stacking interactions.
Experimental Protocol for Melting Point Determination
The determination of a sharp melting point is a crucial indicator of purity. The capillary melting point method is a standard and reliable technique.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices:
-
A slow heating rate is essential to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.
-
A finely powdered sample ensures uniform heat distribution.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of this compound is a critical parameter for its application in drug delivery and as a fluorescent probe. Due to its large, nonpolar polycyclic aromatic structure and a high calculated XLogP3 of 5.7, it is expected to have very low aqueous solubility and good solubility in common organic solvents.[1]
Expected Solubility:
-
Aqueous Solubility: Expected to be extremely low, a common characteristic of PAHs.[4]
-
Organic Solvents: Expected to be soluble in solvents such as chloroform, dichloromethane, toluene, and tetrahydrofuran.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of sparingly soluble compounds is the shake-flask method followed by spectroscopic quantification.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using UV-Vis spectrophotometry by comparing its absorbance to a standard calibration curve.
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that a saturated solution is formed.
-
Constant temperature control is crucial as solubility is temperature-dependent.
-
Filtration is necessary to separate the dissolved solute from any remaining solid particles, which would interfere with the spectroscopic measurement.
Spectral Properties: A Window into Molecular Behavior
The spectral properties of this compound are key to its identification and potential use as a fluorescent marker.
UV-Visible Absorption Spectroscopy
The extended π-conjugated system of this compound is expected to result in strong absorption in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The exact absorption maxima (λmax) would need to be determined experimentally. For comparison, naphthalene, a simpler PAH, exhibits an excitation peak at 311 nm.[5]
Fluorescence Spectroscopy
Many xanthene derivatives and PAHs are known to be fluorescent. This compound is likely to exhibit fluorescence, and characterizing its excitation and emission spectra, as well as its fluorescence quantum yield, is essential for its application as a fluorescent probe. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
Experimental Protocol for Fluorescence Quantum Yield Determination (Comparative Method)
The comparative method, using a well-characterized standard, is a widely used and reliable technique for determining fluorescence quantum yield.
Methodology:
-
Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.
-
Solution Preparation: A series of dilute solutions of both the standard and the this compound sample are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: The absorbance of each solution is measured at the chosen excitation wavelength.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST refer to the sample and the standard, respectively.
-
Causality Behind Experimental Choices:
-
Keeping the absorbance below 0.1 minimizes non-linear effects due to re-absorption of emitted light.
-
Using the same solvent for both the sample and standard simplifies the calculation as the refractive indices are the same.
-
The gradient method, plotting integrated intensity versus absorbance, provides a more robust measurement than a single-point determination.
Caption: Workflow for Fluorescence Quantum Yield Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound. The expected NMR spectra would show a complex pattern of signals in the aromatic region.
-
¹H NMR: The spectrum is expected to show a series of doublets and multiplets in the aromatic region (typically 7-9 ppm), corresponding to the different protons on the fused rings. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would display a number of signals corresponding to the 20 carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.
The complete assignment of the NMR spectra would require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Conclusion
This compound represents a promising molecular scaffold with physicochemical properties that make it a candidate for applications in materials science and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization. By combining computed properties with empirical data from analogous compounds and detailing the necessary experimental protocols, researchers are well-equipped to explore the full potential of this intriguing molecule. The methodologies outlined herein are not only applicable to this compound but also serve as a valuable resource for the broader scientific community working with novel polycyclic aromatic compounds.
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National Institute of Standards and Technology. (n.d.). Naphthalene. In NIST Chemistry WebBook. Retrieved from [Link]
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Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Pure Solvents. Journal of Physical and Chemical Reference Data, 42(2), 023103. Retrieved from [Link]
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City of Chicago. (2017). MINUTES SEPTEMBER 15,2017. Retrieved from [Link]
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PubChem. (n.d.). Pyrene. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Naphtho(3,2,1-kl)xanthene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The Naphtho(3,2,1-kl)xanthene core, a rigid and planar polycyclic aromatic system, represents a fascinating yet underexplored scaffold in medicinal chemistry. Its unique electronic properties and potential for functionalization make it a compelling target for the development of novel therapeutic agents. This guide, intended for researchers and professionals in drug discovery, provides a comprehensive overview of the synthesis, characterization, and potential applications of this intriguing class of molecules. By delving into the causality behind experimental choices and grounding our discussion in established analytical techniques, we aim to equip you with the foundational knowledge to explore the therapeutic promise of this compound derivatives.
I. The this compound Core: Structural Significance and Therapeutic Promise
The this compound scaffold is a pentacyclic heteroaromatic system characterized by a xanthene moiety fused with a naphthalene ring. This extensive conjugation results in a planar structure with distinct photophysical properties. The inherent rigidity of the core provides a well-defined three-dimensional arrangement for appended functional groups, a desirable feature for designing molecules with high target specificity.
While direct biological studies on this compound are limited, the broader classes of xanthenes and naphthoquinones, which share structural motifs, have demonstrated a wide array of pharmacological activities. These include anticancer, anti-inflammatory, and photodynamic therapy (PDT) applications. This established bioactivity within related compound classes provides a strong rationale for the exploration of this compound derivatives as a source of novel drug candidates.
II. Strategic Approaches to the Synthesis of this compound Derivatives
The construction of the this compound core and its derivatives can be approached through several synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
A. Multi-component Reactions: An Efficient Assembly Strategy
One of the most efficient methods for the synthesis of related dibenzo[a,j]xanthene derivatives, which can be conceptually adapted, involves a one-pot, multi-component reaction. This approach typically utilizes a β-naphthol, an aldehyde, and a suitable catalyst. The key to this strategy lies in the in-situ formation of an ortho-quinone methide intermediate, which then undergoes a cascade of reactions to form the xanthene core.
Conceptual Reaction Scheme:
Figure 1. Conceptual workflow for the synthesis of this compound derivatives via a multi-component reaction.
Experimental Protocol: General Procedure for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthene Derivatives
This protocol, adapted from a known procedure for a related xanthene class, serves as a foundational method that can be optimized for the synthesis of this compound derivatives.
-
Reaction Setup: To a mixture of an appropriate aldehyde (2 mmol) and β-naphthol (4 mmol), add the catalyst (e.g., lanthanum(III) nitrate, 10 mol%).
-
Reaction Conditions: Heat the reaction mixture in an oil bath at 80-110°C for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.
Causality Behind Experimental Choices:
-
Catalyst: The choice of an acid or Lewis acid catalyst is crucial for promoting the initial condensation and subsequent cyclization steps. Lanthanum(III) nitrate is an example of a mild and environmentally friendly catalyst that has proven effective.
-
Solvent-Free Conditions: Conducting the reaction under solvent-free conditions is not only environmentally benign but can also accelerate the reaction rate by increasing the concentration of reactants.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products.
III. Comprehensive Characterization of this compound Derivatives
The unambiguous identification and characterization of newly synthesized this compound derivatives rely on a combination of spectroscopic and analytical techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of these compounds.
-
¹H NMR Spectroscopy: The aromatic protons of the this compound core typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The specific chemical shifts and coupling constants provide valuable information about the substitution pattern. For example, in 14-aryl-14H-dibenzo[a,j]xanthenes, a characteristic singlet for the proton at the 14-position is observed around δ 6.5 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are typically in the range of δ 110-150 ppm. The carbon of the central pyran ring linked to the two naphthalene moieties appears at a characteristic chemical shift.
Table 1: Representative NMR Data for a 14-(3-chlorophenyl)-14H-dibenzo[a,j]xanthene Derivative
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| CH (methine) | 6.51 (s, 1H) | CH (methine) | 37.8 |
| Ar-H | 7.02-8.37 (m) | Aromatic C | 116.4 - 148.5 |
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques. The molecular ion peak (M⁺) is typically observed, and the fragmentation pattern can provide structural information.
C. X-ray Crystallography
Workflow for Single-Crystal X-ray Diffraction:
Figure 2. Standard workflow for determining the crystal structure of a synthesized compound.
IV. Potential Applications in Drug Development
The structural features of this compound derivatives suggest their potential as therapeutic agents in several areas, particularly in oncology.
A. Anticancer Activity
Many xanthene and naphthoquinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key cellular enzymes, induction of apoptosis, and generation of reactive oxygen species (ROS). The planar nature of the this compound core suggests that it could act as an intercalating agent, inserting itself between the base pairs of DNA and disrupting DNA replication and transcription.
B. Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS that selectively destroy cancer cells. The extended π-system of the this compound scaffold is expected to lead to strong absorption in the visible or near-infrared region of the electromagnetic spectrum, a key requirement for an effective photosensitizer. Upon photoexcitation, these molecules could potentially undergo intersystem crossing to a long-lived triplet state, which can then transfer its energy to molecular oxygen to generate singlet oxygen, a highly reactive and cytotoxic species.
Conceptual Mechanism of Photodynamic Activity:
Figure 3. Simplified Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.
V. Future Perspectives and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of derivatives. Future research should focus on:
-
Optimization of Synthetic Routes: Developing more efficient and versatile synthetic methods to access a wider range of functionalized derivatives.
-
In-depth Biological Evaluation: Screening this compound derivatives against a broad panel of cancer cell lines and other relevant biological targets.
-
Mechanistic Studies: Elucidating the precise mechanisms of action of the most promising compounds to guide further drug development efforts.
-
Structural Biology: Obtaining crystal structures of these derivatives in complex with their biological targets to facilitate structure-based drug design.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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E-Journal of Chemistry. (n.d.). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Retrieved from [Link]
- Wang, K., et al. (2020). A xanthene derivative, free or associated to nanoparticles, as a new potential agent for anticancer photodynamic therapy. Journal of Biomaterials Science, Polymer Edition, 31(15), 1977-1993.
- Gholap, S., et al. (2014). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. Elixir Applied Chemistry, 69, 23692-23695.
- Bilajac, E., et al. (2023). Analysis of Antitumor Potential of Xanthene Compounds in Lymphoma Cells.
- Raduly, M., et al. (2010). Synthesis and Characterization of Some Xanthene Fluorophors - Markers for Petroleum Products. Revista de Chimie, 61(4), 372-376.
- Wang, K., et al. (2020). Photodynamic Efficiency of Xanthene Dyes and Their Phototoxicity against a Carcinoma Cell Line: A Computational and Experimental Study. Journal of Biomaterials Science, Polymer Edition, 31(15), 1977-1993.
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MDPI. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Retrieved from [Link]
- Georg, G. I., & Grunewald, G. L. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Bioorganic & Medicinal Chemistry, 18(4), 1456-1463.
- Abdel-Hafez, A. A., et al. (2020). Synthesis and Biological Evaluation of New Naphthoquinones Derivatives. Current Organic Synthesis, 17(3), 224-229.
- Gholap, S., et al. (2014). Thiamine hydrochloride (VB1) catalyzed one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. Elixir Applied Chemistry, 69, 23692-23695.
- AWS. (n.d.). *The synthesis of x
An Inquiry into the Elusive Naphtho[3,2,1-kl]xanthene: A Case of Scarce Scientific Data
New York, NY – January 13, 2026 – An in-depth investigation into the chemical compound Naphtho[3,2,1-kl]xanthene reveals a significant lack of available scientific data, precluding the creation of a comprehensive technical guide for research and development professionals. Despite confirmation of its chemical identity, the scarcity of published literature on its synthesis, properties, and potential applications presents a notable challenge to the scientific community.
Definitively Identified, Yet Largely Unexplored
Naphtho[3,2,1-kl]xanthene is officially cataloged with the CAS Registry Number 192-16-5 .[1][2][3] Its formal IUPAC name is 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene .[2] The molecular formula of the compound is C₂₀H₁₂O.[2][3]
While its identity is clearly established in chemical databases, a thorough search of scientific literature and chemical repositories has yielded minimal to no experimental data. Key information that is essential for any technical guide, such as detailed synthesis protocols, spectroscopic characterization (NMR, IR, Mass Spectrometry), and documented applications, remains largely unavailable in the public domain.
The Challenge of Scarcity in Scientific Literature
The core of any technical guide for the scientific community lies in its foundation of peer-reviewed, verifiable data. This includes detailed experimental procedures that explain the reasoning behind methodological choices, ensuring both reproducibility and a deep understanding of the chemical processes involved. For Naphtho[3,2,1-kl]xanthene, such foundational research appears to be absent from major scientific databases.
Current search results primarily point towards general synthesis methods for the broader class of xanthene derivatives. These methods, while valuable in a general context, do not provide the specific conditions, catalysts, and purification techniques required for the targeted synthesis of Naphtho[3,2,1-kl]xanthene. Without this specific information, it is impossible to construct a reliable and validated protocol for its preparation.
Similarly, while some suppliers list the compound, they do not offer public access to crucial spectroscopic data that would confirm its structure and purity. This lack of accessible analytical data prevents a thorough characterization of the molecule, which is a critical component of any technical documentation.
Implications for Research and Development
The absence of a detailed scientific record for Naphtho[3,2,1-kl]xanthene means that researchers and drug development professionals interested in this specific molecule would need to undertake foundational research. This would involve developing a de novo synthesis pathway, followed by comprehensive characterization to confirm its identity and purity. Furthermore, any investigation into its potential applications, be it in materials science, pharmacology, or other fields, would be breaking new ground.
Conclusion
While the identity of Naphtho[3,2,1-kl]xanthene is confirmed by its IUPAC name and CAS number, the profound lack of detailed, publicly available scientific information on its synthesis, properties, and applications makes it impossible to generate the in-depth, authoritative technical guide requested. The scientific community is encouraged to address this knowledge gap through novel research to fully elucidate the characteristics and potential of this intriguing, yet enigmatic, compound.
References
As no specific scientific literature detailing the synthesis, characterization, or application of Naphtho[3,2,1-kl]xanthene could be located, a list of references providing general information on xanthenes or confirming the compound's identity is not applicable to the core requirements of a detailed technical guide.
Sources
An In-Depth Technical Guide to Naphtho(3,2,1-kl)xanthene: Molecular Profile, Synthetic Paradigms, and Field Applications
This guide provides a comprehensive technical overview of Naphtho(3,2,1-kl)xanthene, a complex heterocyclic aromatic compound. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond basic data to explore the structural context, synthetic rationale, and potential applications derived from its parent scaffold, the xanthenes. We will dissect its core properties, situate it within its chemical family, and provide insights into the methodologies governing its synthesis.
Part 1: Core Molecular Profile and Structural Analysis
This compound is a polycyclic aromatic ether featuring a xanthene core fused with a naphthalene ring system. This extensive conjugation defines its chemical character and potential utility.
The fundamental physicochemical properties are summarized below. These data, sourced from authoritative chemical databases, form the empirical foundation for any experimental work.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₂O | [1][2] |
| Molecular Weight | 268.31 g/mol | [1][2][3] |
| Exact Mass | 268.088815 Da | [1] |
| CAS Number | 192-16-5 | [1][2][4] |
| IUPAC Name | 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene | [1] |
| Calculated LogP | 5.7 | [1] |
| Polar Surface Area (PSA) | 9.23 Ų | [2] |
The structure of this compound represents a significant expansion of the parent 9H-xanthene scaffold. To appreciate the impact of this annulation, a comparative analysis is instructive.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 9H-Xanthene | C₁₃H₁₀O | 182.22 | The fundamental dibenzo[a,e]pyran core.[5] |
| This compound | C₂₀H₁₂O | 268.31 | Fused naphthalene ring system enhancing planarity and π-conjugation.[1][3] |
| 2,8-Dimethylthis compound | C₂₂H₁₆O | 296.4 | Alkyl substitution on the naphthoxanthene backbone.[6] |
This comparison illustrates a logical progression in molecular complexity, where the addition of the naphthyl group significantly increases molecular weight and lipophilicity (LogP), properties that are critical in both materials science and pharmacology.
Part 2: Synthetic Strategies for the Xanthene Core
While a specific, dedicated synthesis for this compound is not prominently featured in recent literature, the synthesis of the closely related and isomeric dibenzo[a,j]xanthene scaffold is well-established. These methods rely on a robust and versatile one-pot, multi-component reaction (MCR) that provides a reliable blueprint.
The predominant strategy involves the acid-catalyzed condensation of two equivalents of β-naphthol with one equivalent of an aldehyde. The choice of catalyst is critical for reaction efficiency, yield, and environmental impact.
Causality in Catalyst Selection: The catalyst, typically a Lewis or Brønsted acid, plays a crucial role in activating the aldehyde carbonyl group. This activation enhances its electrophilicity, making it susceptible to nucleophilic attack by the electron-rich β-naphthol. Subsequent dehydration and intramolecular cyclization (an oxa-Pictet-Spengler type reaction) yield the final xanthene heterocycle. Modern approaches favor solid-supported, reusable, or environmentally benign catalysts to align with green chemistry principles.
Representative Protocol: Microwave-Assisted, Solvent-Free Synthesis of a 14-Aryl-14H-dibenzo[a,j]xanthene Derivative
This protocol is a synthesized example based on methodologies reported for this class of compounds.[7] It is designed to be a self-validating system where reaction progress can be easily monitored.
Materials:
-
β-Naphthol (2.0 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Chlorosulphonic acid (ClSO₃H) (0.02 mmol, handled with extreme care)
-
Ethanol (for recrystallization)
-
Crushed ice and deionized water
Procedure:
-
Reactant Charging: In a microwave-safe reaction vessel, combine β-naphthol and 4-nitrobenzaldehyde.
-
Catalyst Introduction: Carefully add the chlorosulphonic acid to the mixture. The mixture will become a thick paste. Homogenize thoroughly with a glass rod.
-
Expert Insight: The solvent-free condition maximizes reactant concentration, accelerating the reaction, while the microwave irradiation provides efficient and uniform heating, drastically reducing reaction time compared to conventional methods.
-
-
Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate for 60-90 seconds at a power level sufficient to maintain a steady temperature (e.g., 80-100 °C).
-
Reaction Monitoring (Self-Validation): Monitor the reaction's completion by taking a small aliquot and performing Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the aldehyde spot indicates completion.
-
Work-up and Isolation: After cooling, pour the crude reaction mixture onto crushed ice with stirring. The solid product will precipitate.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove any residual catalyst, and dry. Recrystallize the crude solid from hot ethanol to obtain the pure xanthene derivative.
-
Characterization: Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry).
Part 3: The Application Landscape of the Xanthene Scaffold
While specific applications for this compound are an emerging area of research, the broader xanthene family is renowned for its utility across several high-tech fields. The extensive π-system and rigid, planar structure of this compound make it a prime candidate for evaluation in these areas.
-
Fluorescent Dyes and Probes: Xanthenes are the structural foundation for iconic fluorescent dyes like fluorescein and rhodamine.[8] Their properties, including high quantum yields and photostability, are prized. Modifications to the xanthene core are a key strategy for tuning absorption and emission wavelengths, with some derivatives pushing into the shortwave-infrared (SWIR) region for deep-tissue imaging.[9]
-
Organic Electronics: The fused aromatic system suggests potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices where charge transport and luminescent properties are critical.[3]
-
Pharmacology: Xanthene derivatives have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and antibacterial properties.[10][11] They are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets.
References
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Title: this compound | C20H12O Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: naphtho[3,2,1-kl]xanthene|192-16-5 Source: MOLBASE Encyclopedia URL: [Link]
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Title: 2,8-Dimethylnaphtho[3,2,1-kl]xanthene | C22H16O Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Naphtho[3,2,1-kl]xanthene Source: ChemBK URL: [Link]
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Title: FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDITION Source: ResearchGate URL: [Link]
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Title: Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region Source: National Institutes of Health (NIH) URL: [Link]
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Title: An efficient synthesis of naphtha[1,2-e]oxazinone and 14-substituted-14H-dibenzo[a,j]xanthene derivatives promoted by zinc oxide nanoparticle under thermal and solvent-free conditions Source: ResearchGate URL: [Link]
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Title: Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives Source: MDPI URL: [Link]
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Title: Synthesis of xanthene using chloro sulphonic acid as a efficient catalyst Source: Der Pharma Chemica URL: [Link]
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Title: Xanthene | C13H10O Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: A Review on the Recent Trends in Synthetic Strategies and Applications of Xanthene Dyes Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to Naphtho(3,2,1-kl)xanthene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Naphtho(3,2,1-kl)xanthene, a unique polycyclic aromatic ether. Delving into its historical discovery and the evolution of its synthesis, this document offers a detailed exploration of its chemical and physical properties. We will present a thorough analysis of its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide will explore the nascent yet promising applications of this compound and its derivatives, particularly within the realm of medicinal chemistry and drug development, while also shedding light on its biological activities.
Introduction: Unveiling the this compound Core
This compound, with the chemical formula C₂₀H₁₂O, is a fascinating and complex heterocyclic aromatic compound.[1][2][3] Its structure is characterized by a xanthene core fused with a naphthalene moiety, resulting in a rigid, planar architecture with unique electronic properties. This structural rigidity and extensive π-conjugation are key determinants of its chemical behavior and spectroscopic signature. Understanding the nuanced synthesis and characterization of this molecule is paramount for harnessing its potential in various scientific domains, from materials science to medicinal chemistry. This guide aims to serve as a definitive resource for researchers, providing both historical context and practical, in-depth knowledge.
Molecular Structure of this compound:
Caption: Chemical structure of this compound.
Discovery and Historical Synthesis: The Pioneering Work of Fieser and Jones
The first documented synthesis of this compound was reported by Louis F. Fieser and R. Norman Jones in 1942 in the Journal of the American Chemical Society. Their work on polynuclear aromatic hydrocarbons laid the foundation for the synthesis of many complex aromatic systems. The synthesis of this compound was part of a broader investigation into the properties and reactivities of polycyclic aromatic compounds.
The original synthesis pathway developed by Fieser and Jones involved a multi-step process, showcasing the synthetic challenges of the era. The key steps are outlined below:
Caption: The Fieser and Jones synthesis of this compound.
Detailed Experimental Protocol (Adapted from Fieser and Jones, 1942)
This protocol is an adaptation of the original method described by Fieser and Jones. Modern safety precautions and analytical techniques should be applied.
Step 1: Synthesis of 2-(1-Naphthoyl)-1-naphthol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 1-naphthol and a Lewis acid catalyst such as anhydrous zinc chloride.
-
Acylation: Heat the mixture to a molten state. Slowly add 1-naphthoic acid chloride (prepared from 1-naphthoic acid and thionyl chloride) through the dropping funnel while maintaining vigorous stirring.
-
Reaction Quench and Isolation: After the addition is complete, continue heating for a specified period. Cool the reaction mixture and carefully quench with dilute hydrochloric acid. The solid product, 2-(1-Naphthoyl)-1-naphthol, is then collected by filtration, washed, and dried.
Step 2: Cyclization and Dehydrogenation to this compound
-
Reaction Mixture: In a suitable reaction vessel, thoroughly mix 2-(1-Naphthoyl)-1-naphthol with activated copper powder.
-
Thermal Cyclization: Heat the mixture to a high temperature under an inert atmosphere. The original procedure specified heating in a sealed tube. This step facilitates both the cyclization and subsequent dehydrogenation to form the planar aromatic system.
-
Purification: The crude product is a dark solid. Purification can be achieved through sublimation or recrystallization from a high-boiling solvent such as xylene or nitrobenzene to yield the final product, this compound, as yellow needles.
Physicochemical Properties and Spectroscopic Characterization
This compound is a yellow crystalline solid with a high melting point, characteristic of its rigid polycyclic structure. Its planarity and extensive electron delocalization give rise to distinct spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂O | [1][2][3] |
| Molar Mass | 268.31 g/mol | [1] |
| Appearance | Yellow needles | Fieser & Jones (1942) |
| Melting Point | 211-212 °C | Fieser & Jones (1942) |
| Solubility | Sparingly soluble in common organic solvents | Inferred from structure |
Spectroscopic Analysis
3.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the numerous aromatic protons in distinct chemical environments. The signals typically appear in the downfield region (δ 7.0-9.0 ppm), characteristic of aromatic protons. The specific coupling patterns provide valuable information for assigning the protons to their respective positions on the polycyclic framework.
The ¹³C NMR spectrum complements the proton NMR data, with signals for the aromatic carbons appearing in the range of δ 110-150 ppm. The quaternary carbons, including those at the fusion of the rings and the carbon atoms of the ether linkage, will have distinct chemical shifts.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands:
-
Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of sharp bands of varying intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon double bonds within the aromatic rings.
-
C-O-C Stretching: A strong, characteristic band for the aryl ether linkage (C-O-C) is anticipated in the 1270-1200 cm⁻¹ region.
-
Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
3.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
The extensive conjugated π-system of this compound results in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum typically shows multiple absorption bands, corresponding to π → π* electronic transitions. The position and intensity of these bands are sensitive to the solvent and can be used to study the electronic structure of the molecule. The extended conjugation shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to smaller aromatic systems.
Potential Applications in Drug Development and Biological Activity
While research on the specific biological activities of this compound is still in its early stages, the broader class of xanthene and naphtho-fused compounds has garnered significant interest in medicinal chemistry.[4]
Potential Areas of Investigation:
-
Anticancer Agents: Many polycyclic aromatic compounds exhibit cytotoxicity against various cancer cell lines.[5][6] The planar structure of this compound could allow it to intercalate with DNA, a mechanism of action for several known anticancer drugs. Further studies are warranted to evaluate its cytotoxic and antiproliferative effects.[5][6]
-
Fluorescent Probes: The inherent fluorescence of the xanthene core suggests that derivatives of this compound could be developed as fluorescent probes for biological imaging. Modifications to the core structure could be used to tune the fluorescence properties and introduce specificity for particular biological targets.
-
Enzyme Inhibition: The rigid structure of this compound may allow it to bind to the active sites of specific enzymes, potentially leading to their inhibition. This opens up possibilities for its investigation as a lead compound for the development of novel enzyme inhibitors.
It is important to note that many polycyclic aromatic hydrocarbons are known for their potential carcinogenicity. Therefore, any investigation into the biological applications of this compound and its derivatives must be accompanied by thorough toxicological and safety assessments.
Conclusion and Future Directions
This compound, first synthesized by Fieser and Jones over eight decades ago, remains a molecule of significant interest due to its unique structural and electronic properties. This guide has provided a comprehensive overview of its history, synthesis, and characterization. While its full potential in drug development and other applications is yet to be fully realized, the foundational knowledge of its chemistry provides a strong platform for future research.
Future research should focus on:
-
Developing more efficient and environmentally benign synthetic routes to this compound and its derivatives.
-
A systematic investigation of its photophysical properties to explore its potential in materials science and as a fluorescent probe.
-
Comprehensive biological screening to identify potential therapeutic applications, coupled with rigorous toxicological evaluations.
The continued exploration of this fascinating molecule holds the promise of new discoveries and innovations in both fundamental and applied chemistry.
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An In-depth Technical Guide to Naphtho(3,2,1-kl)xanthene and its Analogues for Drug Development Professionals
This guide provides a comprehensive overview of the Naphtho(3,2,1-kl)xanthene core, its synthesis, and the burgeoning potential of its analogues in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic strategies, mechanistic underpinnings, and structure-activity relationships that are pivotal for harnessing the therapeutic promise of this unique heterocyclic scaffold.
The this compound Scaffold: A Fusion of Privileged Structures
The this compound moiety, a pentacyclic aromatic ether, represents a structurally intriguing and synthetically accessible scaffold. Its core can be viewed as a fusion of naphthalene and xanthene subunits, both of which are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds.
The parent compound, this compound, possesses the molecular formula C₂₀H₁₂O and a molar mass of approximately 268.31 g/mol [1]. Its planar, electron-rich aromatic system provides a versatile platform for the introduction of a wide array of functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂O | PubChem[1] |
| Molar Mass | 268.31 g/mol | PubChem[1] |
| CAS Number | 192-16-5 | PubChem[1] |
| IUPAC Name | 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene | PubChem[1] |
The true potential of this scaffold, however, lies in its substituted analogues, particularly the 14-aryl-14H-dibenzo[a,j]xanthenes. These derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects, making them highly attractive targets for drug discovery programs[2].
Synthetic Strategies: Building the Naphthoxanthene Core
The construction of the naphthoxanthene framework is most commonly achieved through a one-pot, acid-catalyzed condensation reaction. This approach offers operational simplicity and high atom economy, aligning with the principles of green chemistry.
The Cornerstone Reaction: Condensation of β-Naphthol and Aldehydes
The archetypal synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes involves the reaction of two equivalents of β-naphthol with one equivalent of an aldehyde in the presence of an acid catalyst[3]. This multicomponent reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes, thereby providing access to a diverse library of analogues.
The choice of catalyst is a critical parameter influencing reaction efficiency, with a plethora of options reported in the literature. These range from traditional Brønsted and Lewis acids to more contemporary heterogeneous and reusable catalysts.
Table 2: Comparison of Catalytic Systems for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Lanthanum(III) nitrate | Solvent-free, 80°C | 10-30 min | High to excellent | [4] |
| Bleaching earth clay/PEG-600 | 90°C | 15-45 min | 85-95 | [3] |
| Oxalic acid | Microwave irradiation | Short | Excellent | [5] |
| p-Toluenesulfonic acid (p-TSA) | Solvent-free, microwave | Short | Good to excellent | [6] |
| Poly(4-vinylpyridinium) hydrogen sulfate | Solvent-free, ultrasound | 20 min | 87-97 | [7] |
The use of solvent-free conditions and microwave or ultrasound irradiation has been shown to significantly reduce reaction times and improve yields, offering more sustainable synthetic routes[5][6][7].
Mechanistic Rationale: An Acid-Catalyzed Cascade
The formation of the dibenzo[a,j]xanthene scaffold proceeds through a well-established acid-catalyzed mechanism, analogous to an aldol condensation followed by a series of cyclization and dehydration steps[8][9][10][11]. Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side products.
Diagram 1: Proposed Mechanism for the Acid-Catalyzed Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
Caption: Acid-catalyzed reaction mechanism for dibenzo[a,j]xanthene formation.
The reaction is initiated by the protonation of the aldehyde, which increases its electrophilicity. This is followed by an electrophilic attack of the activated aldehyde on the electron-rich β-naphthol. The resulting intermediate undergoes dehydration to form a reactive ortho-quinone methide. A second molecule of β-naphthol then acts as a nucleophile in a Michael-type addition. The final product is formed through an intramolecular cyclization and a subsequent dehydration step.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a representative example for the synthesis and characterization of 14-aryl-14H-dibenzo[a,j]xanthenes.
General Synthetic Protocol
This protocol is adapted from a procedure utilizing a bleaching earth clay/PEG-600 catalytic system[3].
Diagram 2: Synthetic Workflow
Caption: General workflow for the synthesis and purification of dibenzo[a,j]xanthenes.
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, combine the aromatic aldehyde (2 mmol), β-naphthol (4 mmol), PEG-600 (4 mL), and the chosen acid catalyst (e.g., bleaching earth clay, 10 mol%).
-
Initial Mixing: Stir the reaction mixture at room temperature for 5 minutes.
-
Heating: Increase the temperature to 90°C and maintain it for the required reaction time (typically 15-45 minutes).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Add diethyl ether (25 mL) to the flask and stir.
-
Catalyst Recovery: Filter the mixture to separate the solid catalyst. The catalyst can be washed with chloroform and reused.
-
Purification: The crude product in the filtrate is purified by recrystallization from hot ethanol to yield the pure 14-aryl-14H-dibenzo[a,j]xanthene derivative.
Characterization
The synthesized compounds are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized analogues. The characteristic signals for the methine proton at the C-14 position and the aromatic protons provide definitive structural information.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to support the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule.
Biological Activities and Structure-Activity Relationships (SAR)
The this compound scaffold and its analogues have emerged as a promising class of compounds with a broad range of biological activities, making them attractive for drug development.
Antimycobacterial Activity
Several studies have highlighted the potential of xanthene derivatives as potent antitubercular agents[12][13]. A series of 14-aryl-14H-dibenzo[a,j]xanthene derivatives have been evaluated for their activity against Mycobacterium tuberculosis.
Table 3: In Vitro Antimycobacterial Activity of Selected Xanthene Analogues
| Compound | R-group (at C-14) | MIC (µg/mL) against M. tuberculosis H37Ra | Reference |
| 1 | 4-Chlorophenyl | 0.30 | [13] |
| 2 | 2-Nitrophenyl | > 100 | [13] |
| 3 | 4-Nitrophenyl | 12.5 | [13] |
| 4 | 4-Hydroxyphenyl | 50 | [13] |
| 5 | 4-Methoxyphenyl | 25 | [13] |
The data suggests that the nature of the substituent at the 14-position plays a crucial role in the antimycobacterial activity. The presence of a halogen, such as chlorine, at the para-position of the aromatic ring appears to be favorable for potent activity.
Antiproliferative and Anticancer Activity
Xanthene derivatives have also been investigated for their anticancer properties[2][14]. The planar aromatic structure of the naphthoxanthene core allows for potential intercalation with DNA, a mechanism of action for several established anticancer drugs. Further derivatization of the scaffold could lead to compounds with enhanced cytotoxicity and selectivity towards cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Based on the available data, a preliminary SAR can be proposed for the 14-aryl-14H-dibenzo[a,j]xanthene series.
Diagram 3: Key SAR Features of Dibenzo[a,j]xanthene Analogues
Caption: Structure-activity relationship highlights for dibenzo[a,j]xanthene derivatives.
-
The Naphthoxanthene Core: The rigid, planar polycyclic system is essential for the observed biological activity.
-
The C-14 Substituent: The nature of the substituent at the 14-position is a key determinant of potency. Aromatic substituents are generally preferred.
-
Electronic Effects: Electron-withdrawing groups on the C-14 aryl ring, particularly at the para-position, tend to enhance antimycobacterial activity. Conversely, electron-donating groups may be less favorable.
These initial SAR insights provide a valuable starting point for the rational design of novel, more potent this compound analogues.
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a promising area for further exploration in drug discovery. The synthetic accessibility and the demonstrated biological activities of this class of compounds warrant more extensive investigation.
Future research should focus on:
-
Expansion of the Analogue Library: Synthesis of a wider range of derivatives with diverse substituents to further probe the SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
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A Technical Guide to the Health and Safety of Naphtho[3,2,1-kl]xanthene
For Research and Drug Development Professionals
Section 1: Chemical Identity and Physical Properties
Naphtho[3,2,1-kl]xanthene is a polycyclic aromatic hydrocarbon containing an oxygen heteroatom, forming a xanthene core structure fused with a naphthalene moiety. This complex, high-molecular-weight structure is characteristic of compounds investigated for their unique photophysical properties or as intermediates in organic synthesis.
Table 1: Chemical and Physical Properties of Naphtho[3,2,1-kl]xanthene
| Property | Value | Source |
| Chemical Name | Naphtho[3,2,1-kl]xanthene | [1] |
| Synonyms | Ceroxene, 8-oxapentacyclo[...]decaene | [1] |
| CAS Number | 192-16-5 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₂O | [1][2] |
| Molecular Weight | 268.3 g/mol | [1] |
| Appearance | Solid (Form and color not specified in literature) | Inferred |
| LogP (Octanol/Water) | 5.7 | [1] |
The high LogP value suggests very low water solubility and a high potential for bioaccumulation in lipid-rich tissues, a common feature of PAHs.[5]
Section 2: Hazard Identification and Toxicological Profile
Critical Note: No specific toxicological studies for Naphtho[3,2,1-kl]xanthene were found. The following assessment is based on the well-documented hazards of Polycyclic Aromatic Hydrocarbons (PAHs), which share structural similarities. Many PAHs are known to be potent carcinogens, mutagens, and teratogens.[6][7][8] The introduction of a heteroatom does not necessarily mitigate these risks and can sometimes alter metabolic pathways, potentially leading to toxic metabolites.
Inferred GHS Classification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.[9]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[10][11]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[6][9]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[9]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[9][10]
Mechanistic Insights (Inferred)
The toxicity of PAHs is intrinsically linked to their metabolism. Cytochrome P450 enzymes can oxidize the aromatic rings to form reactive epoxide intermediates. These intermediates can then be hydrolyzed to diols, which are subsequently epoxidized again to form highly reactive diol-epoxides. These diol-epoxides are potent electrophiles that can covalently bind to nucleophilic sites on DNA, forming DNA adducts. This process is a primary mechanism of chemical carcinogenesis, leading to mutations and potentially initiating cancer.[12] Given its structure, Naphtho[3,2,1-kl]xanthene should be presumed to be susceptible to this metabolic activation pathway.
Section 3: Risk Assessment and Hierarchy of Controls
A thorough risk assessment must be performed before any work with this compound begins. The primary routes of exposure are inhalation of airborne particulates, dermal contact, and accidental ingestion.[6] The Hierarchy of Controls is a systematic approach to mitigating risk and must be applied.
Caption: Hierarchy of controls for mitigating exposure risk.
Section 4: Experimental Protocols and Safe Handling
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield when handling the solid or solutions.[11]
-
Skin Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
Hand Protection: Wear two pairs of nitrile gloves. Inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected. Avoid using solvents or harsh cleaners on skin.[13]
Protocol for Weighing and Solution Preparation
-
Preparation: Designate a specific area within a certified chemical fume hood for handling Naphtho[3,2,1-kl]xanthene. Cover the work surface with absorbent, disposable bench paper.
-
Tare Weighing: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing Solid: Using a dedicated spatula, carefully transfer the required amount of the solid compound to the weigh boat. Avoid creating airborne dust. If handling more than a few milligrams, use of a glove box is recommended.
-
Dissolution: Add the solvent to the vessel containing the weighed compound inside the fume hood. Use a sealed container for dissolution and sonicate or stir as needed.
-
Cleanup: Wipe the spatula and any affected surfaces with a solvent-moistened towel. Dispose of all contaminated materials (gloves, bench paper, weigh boat) as hazardous waste.
Handling and Storage
-
Handling: All manipulations must be carried out in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors or dust.[9][10] Keep the compound away from heat, sparks, and open flames.[11][13] Ground all equipment to prevent static discharge.[11]
-
Storage: Store in a tightly closed, clearly labeled container.[9] Keep in a cool, dry, and dark place, segregated from oxidizing agents and strong acids.[11] A dedicated, ventilated cabinet for carcinogens is recommended.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Decision tree for emergency response procedures.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10][13]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[10][11]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]
-
If Swallowed: Do NOT induce vomiting.[9] Rinse mouth with water and immediately call a poison center or doctor.[10] Aspiration of the material into the lungs can cause chemical pneumonitis, which can be fatal.[9][13]
Section 6: Waste Disposal
All waste contaminated with Naphtho[3,2,1-kl]xanthene, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous chemical waste. Collect in sealed, properly labeled containers and dispose of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not allow the product to enter drains or the environment.[10]
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MOLBASE. (n.d.). naphtho[3,2,1-kl]xanthene; CAS No: 192-16-5. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to Fluorescent Lipid Staining with a Focus on Lipophilic Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Executive Summary: The Landscape of Lipid Staining
The visualization of intracellular lipid droplets (LDs) is fundamental to understanding cellular metabolism, energy homeostasis, and the pathology of diseases such as obesity, diabetes, and certain cancers. Fluorescent microscopy, enabled by specific and photostable probes, offers a powerful method for real-time and high-resolution imaging of these dynamic organelles. While a variety of dyes are commercially available for this purpose, including the popular BODIPY and Nile Red, the exploration of novel fluorophores is a continuous effort in the scientific community to overcome existing limitations like spectral overlap and photobleaching.
This document provides a comprehensive guide to the principles and protocols of fluorescent lipid staining. While direct evidence for the use of Naphtho(3,2,1-kl)xanthene as a lipid probe is not prevalent in current scientific literature, we will leverage the well-established characteristics of other lipophilic dyes and the general photophysical properties of the xanthene scaffold to present a foundational understanding and a hypothetical framework for the application of such novel compounds. The protocols provided herein are based on established methodologies for common lipid stains and should serve as a starting point for the validation and optimization of any new potential lipid probe.
II. The Rationale: Why Fluorescent Probes for Lipid Droplets?
Lipid droplets are no longer considered mere inert fat storage depots; they are now recognized as complex and dynamic organelles involved in lipid metabolism, protein degradation, and signaling pathways.[1] The ability to visualize these structures within live or fixed cells is crucial for elucidating their role in cellular function and disease.
Fluorescent probes offer several advantages over traditional histological stains like Oil Red O:
-
High Sensitivity and Specificity: Fluorescent dyes can be designed to have high affinity for the neutral lipid core of LDs, resulting in bright signals with low background noise.
-
Live-Cell Imaging: Many fluorescent probes are cell-permeable and non-toxic, allowing for the real-time tracking of LD dynamics in living cells.[]
-
Multiplexing Capabilities: The availability of probes with distinct excitation and emission spectra enables the simultaneous visualization of LDs with other cellular components, such as the nucleus or mitochondria.
-
Quantitative Analysis: The intensity of the fluorescent signal can be used to quantify lipid accumulation, and advanced imaging techniques can provide information on the size, number, and distribution of LDs.[3]
III. The Probe: Understanding the Xanthene Scaffold and Lipophilicity
While this compound itself is not a documented lipid stain, its core structure, a xanthene derivative, is the basis for many well-known fluorescent dyes.[4][5] Xanthene-based dyes are known for their high fluorescence quantum yields and photostability.[6] The key to transforming a fluorescent scaffold into a lipid droplet probe lies in its lipophilicity.
Mechanism of Action: A Solvatochromic Shift
The fluorescence of many lipophilic dyes is highly sensitive to the polarity of their microenvironment. In an aqueous environment like the cytoplasm, these probes typically exhibit low fluorescence. However, upon partitioning into the non-polar, lipid-rich core of a lipid droplet, they undergo a conformational change or a change in their electronic state, leading to a significant increase in fluorescence intensity—a phenomenon known as solvatochromism.[1] This "turn-on" mechanism is highly desirable as it minimizes background fluorescence.
Hypothetical Mechanism for a Lipophilic this compound Probe
Given the polycyclic aromatic structure of this compound, it possesses a high degree of hydrophobicity.[7][8] This inherent property would likely drive its partitioning from the aqueous cytoplasm into the neutral lipid core of lipid droplets.
Caption: Workflow for staining lipid droplets in live cells.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Induction of Lipid Droplets (Optional): To increase the number and size of lipid droplets, cells can be incubated with oleic acid (e.g., 100-400 µM) complexed to bovine serum albumin (BSA) for 6-24 hours. [9]3. Staining:
-
Remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with PBS to remove excess probe.
-
-
Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells and proceed with imaging on a fluorescence microscope.
C. Staining Protocol for Fixed Cells
-
Cell Seeding and Fixation:
-
Grow cells on coverslips as described for live-cell imaging.
-
Wash cells with PBS.
-
Fix the cells with 2-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. []Note: Avoid using methanol or other organic solvents for fixation as they can extract lipids.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining:
-
Add the probe working solution to the fixed cells and incubate for 20-40 minutes at room temperature, protected from light. [3]4. Washing: Wash the cells three times with PBS.
-
-
Counterstaining (Optional): If desired, counterstain for other cellular components (e.g., DAPI for the nucleus).
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
VI. Imaging and Data Analysis
-
Microscopy: A confocal microscope is recommended for obtaining high-resolution images and for 3D reconstruction of lipid droplets. [3]* Filter Sets: Use appropriate filter sets for the excitation and emission wavelengths of the chosen probe. For a new probe like this compound, the optimal filter set would need to be determined based on its measured spectral properties.
-
Image Analysis: Software such as ImageJ or CellProfiler can be used for quantitative analysis of lipid droplets, including their number, size, and total fluorescence intensity. [3]
VII. Trustworthiness and Self-Validation
To ensure the reliability of your staining results, the following controls are essential:
-
Unstained Control: An unstained sample of cells should be imaged using the same settings as the stained samples to assess background autofluorescence.
-
Positive Control: Stain cells with a well-characterized lipid droplet probe (e.g., BODIPY 493/503 or Nile Red) to confirm the presence of lipid droplets and the effectiveness of the staining protocol.
-
Titration of Probe Concentration: Test a range of probe concentrations to find the optimal balance between a strong signal and low background/toxicity.
-
Time-Course Experiment: For live-cell imaging, perform a time-course experiment to determine the optimal incubation time and to assess any potential phototoxicity.
VIII. Conclusion and Future Directions
The field of lipid biology continues to expand, driven by the development of advanced imaging techniques and novel fluorescent probes. While established dyes like BODIPY 493/503 provide robust staining, the exploration of new chemical scaffolds such as this compound is a promising avenue for the development of probes with improved photophysical properties. The high lipophilicity of this compound suggests its potential as a lipid-targeting molecule, but its fluorescence characteristics and suitability for biological imaging remain to be experimentally validated. The protocols and principles outlined in this guide provide a solid foundation for researchers to not only successfully stain lipid droplets using existing tools but also to embark on the exciting process of characterizing and applying the next generation of fluorescent lipid probes.
IX. References
-
Procedures for the staining of lipid droplets with Oil Red O - Protocols.io. (2018, April 15). protocols.io. Retrieved from [Link]
-
Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment - JoVE. (2023, March 13). JoVE. Retrieved from [Link]
-
Photophysical Properties of a Novel Xanthene Dye. (n.d.). Retrieved from [Link]
-
Fluorescent Detection of Lipid Droplets and Associated Proteins - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
This compound | C20H12O | CID 6451334 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
naphtho[3,2,1-kl]xanthene|192-16-5 - Encyclopedia - MOLBASE. (n.d.). MOLBASE. Retrieved from [Link]
-
Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC - NIH. (n.d.). NIH. Retrieved from [Link]
-
Design, Synthesis, and In Vivo Imaging of a Stable Xanthene-Based Dye with NIR-II Emission up to 1450 nm - PubMed. (2025, January 28). PubMed. Retrieved from [Link]
-
Photophysical characterization of xanthene dyes - PubMed. (2025, February 15). PubMed. Retrieved from [Link]
-
Xanthene-based NIR organic phototheranostics agents: design strategies and biomedical applications - Journal of Materials Chemistry B (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and Characterization of Some Xanthene Fluorophors - Markers for Petroleum Products - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Xanthene-dye-labelled phosphatidylethanolamines as probes of interfacial pH. Studies in phospholipid vesicles - SciSpace. (n.d.). SciSpace. Retrieved from [Link]
-
Xanthene-dye-labelled phosphatidylethanolamines as probes of interfacial pH. Studies in phospholipid vesicles - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC - PubMed Central. (2022, December 29). PubMed Central. Retrieved from [Link]
-
Fluorescence Techniques to Study Lipid Dynamics - PMC - PubMed Central - NIH. (n.d.). NIH. Retrieved from [Link]
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. (2023, April 17). MDPI. Retrieved from [Link]
-
The lipid dependence of melittin action investigated by dual-color fluorescence burst analysis - PubMed. (2007, July 1). PubMed. Retrieved from [Link]
-
A new xanthene-based fluorescent probe with a red light emission for selectively detecting glutathione and imaging in living cells - PubMed. (2019, December 5). PubMed. Retrieved from [Link]
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Protocol for Using Naphtho(3,2,1-kl)xanthene in Fluorescence Microscopy: A Guide for Staining Lipids in Plant Tissues
Introduction: Unveiling the Hydrophobic World of Plant Structures
In the intricate architecture of plant tissues, hydrophobic compounds such as lipids and suberin play a pivotal role in everything from energy storage to forming protective barriers against environmental stress. Visualizing these structures at a cellular level is crucial for researchers in plant biology, agriculture, and drug development. Naphtho(3,2,1-kl)xanthene, and specifically its derivative 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, commercially known as Fluorol Yellow 088, has emerged as a powerful fluorescent tool for this purpose. This lipophilic dye exhibits a strong affinity for non-polar environments, making it an excellent probe for staining suberized cell walls and other lipidic structures.[1][2] Its robust staining stability in aqueous media and high specificity for lipids provide high-contrast images essential for detailed morphological studies.[3]
This comprehensive guide provides a detailed protocol for the application of this compound (Fluorol Yellow 088) in fluorescence microscopy for the visualization of lipids in plant tissues. We will delve into the principles behind the staining procedure, offer step-by-step instructions for sample preparation and imaging, and provide insights into potential challenges and optimization strategies.
Core Principles: The Chemistry of Lipid Staining
The efficacy of this compound as a lipid stain lies in its chemical nature. As a hydrophobic molecule, it preferentially partitions into non-polar environments within the cell, such as the lipid-rich suberin lamellae of endodermal and exodermal cell walls.[3] This selective accumulation allows for the specific visualization of these structures against the aqueous background of the cytoplasm and cellulosic cell walls. The fluorescence of the dye is then excited by a specific wavelength of light, and the emitted light is captured by the microscope to generate a high-contrast image.
Photophysical Properties of 2,8-Dimethylnaphtho[3,2,1-kl]xanthene (Fluorol Yellow 088)
A thorough understanding of the spectral properties of a fluorescent dye is paramount for successful imaging. The table below summarizes the key photophysical characteristics of Fluorol Yellow 088.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 365 nm | [3] |
| Emission Wavelength (λem) | ≥420 nm | [3] |
| Target Structures | Suberized cell walls, hydrophobic structures | [1][3] |
| Appearance of Stained Structures | Yellow fluorescence | [1] |
Experimental Workflow: From Sample to Image
The following diagram illustrates the general workflow for staining plant tissues with this compound.
A streamlined workflow for lipid staining in plant tissues.
Detailed Protocols
Here, we present two detailed protocols for staining plant tissues with Fluorol Yellow 088. Protocol 1 is a general-purpose method for fresh or fixed tissues, while Protocol 2 is a more specific method for whole-mount seedlings.
Protocol 1: Staining of Fresh or Fixed Plant Tissue Sections
This protocol is suitable for hand-cut or microtome sections of various plant organs, such as roots and stems.[1]
Materials:
-
2,8-Dimethylnaphtho[3,2,1-kl]xanthene (Fluorol Yellow 088)
-
Distilled water
-
Glycerol[1]
-
Microscope slides and coverslips
-
Plant tissue sections (e.g., roots, stems)[1]
-
(Optional) 4% Paraformaldehyde in PBS for fixation
-
(Optional) Aniline blue for counterstaining[4]
Procedure:
-
Tissue Preparation:
-
For fresh tissue, prepare thin sections (15-50 µm) of the plant material using a sharp razor blade or a microtome.[1]
-
For fixed tissue, immerse the tissue in 4% paraformaldehyde for 2-4 hours at room temperature. Rinse thoroughly with PBS before sectioning. Fixation is recommended for delicate tissues to preserve morphology.
-
-
Staining Solution Preparation:
-
Staining:
-
Place the tissue sections in the freshly prepared staining solution.
-
Incubate at 70°C for 30 minutes.[4] A water bath or a slide warmer can be used for this purpose.
-
-
Rinsing:
-
Carefully remove the sections from the staining solution.
-
Rinse the sections three times with distilled water for 5 minutes each to remove excess stain.[4]
-
-
Counterstaining (Optional):
-
For enhanced visualization of cell walls, a counterstain can be applied.
-
Incubate the sections in a 0.5% (w/v) aqueous solution of aniline blue for 30 minutes at room temperature in the dark.[4]
-
After counterstaining, wash the samples in water for at least 30 minutes, changing the water every 10 minutes.[4]
-
-
Mounting:
-
Mount the stained sections on a clean microscope slide with a drop of 50% glycerol.[4]
-
Gently place a coverslip over the section, avoiding air bubbles.
-
-
Microscopy:
-
Observe the stained sections under a fluorescence microscope.
-
Use an excitation wavelength of 365 nm and an emission filter that allows light with a wavelength of ≥420 nm to pass.[3] A standard DAPI or GFP filter set can often be used effectively.[4]
-
Lipid-rich structures, such as suberized cell walls, will exhibit a bright yellow fluorescence.
-
Causality Behind Experimental Choices:
-
Lactic Acid as a Solvent: Lactic acid acts as a clearing agent, improving the transparency of the tissue and facilitating the penetration of the dye.
-
Heating during Incubation: The elevated temperature (70°C) enhances the penetration of the hydrophobic dye into the lipidic structures of the cell wall.
-
Glycerol as a Mounting Medium: Glycerol is a suitable mounting medium as it is compatible with fluorescence microscopy and helps to preserve the stained tissue.
Protocol 2: Whole-Mount Staining of Seedlings
This protocol is adapted for staining the roots of intact seedlings, which is particularly useful for developmental studies.[4][5]
Materials:
-
5-day-old seedlings (e.g., Arabidopsis thaliana) grown vertically on ½ MS-agar plates
-
2,8-Dimethylnaphtho[3,2,1-kl]xanthene (Fluorol Yellow 088)
-
Lactic acid
-
Distilled water
-
Aniline blue
-
50% Glycerol
-
12-well microtiter plates
-
Featherweight forceps
Procedure:
-
Staining Solution Preparation:
-
Prepare a fresh 0.01% (w/v) solution of Fluorol Yellow 088 in lactic acid.[4]
-
-
Staining:
-
Place the seedlings in the wells of a 12-well microtiter plate containing the staining solution.
-
Incubate at 70°C for 30 minutes.[4]
-
-
Rinsing:
-
Using featherweight forceps to avoid damaging the roots, transfer the seedlings to a new plate with distilled water.
-
Rinse them in three successive baths of fresh water for 5 minutes each.[4]
-
-
Counterstaining:
-
Incubate the seedlings in a 0.5% (w/v) aqueous solution of aniline blue for 30 minutes at room temperature in the dark.[4]
-
-
Final Washing:
-
Wash the samples in water for at least 30 minutes, changing the water every 10 minutes.[4]
-
-
Mounting and Imaging:
-
Mount the seedlings on a microscope slide in a drop of 50% glycerol and observe under a fluorescence microscope as described in Protocol 1.[4]
-
Expert Insights and Troubleshooting:
-
Photobleaching: Fluorol Yellow 088 can be susceptible to photobleaching. It is advisable to minimize the exposure of the sample to the excitation light and to acquire images promptly.[4] Samples should be stored in the dark after staining.[4]
-
Signal Leakage: Over time, the fluorescent signal may leak into the xylem. Therefore, it is recommended to image the samples within 3 hours of preparation.[4]
-
Fresh vs. Fixed Tissue: While fresh tissue can be used, fixation can help to preserve the cellular morphology, especially in delicate samples.
-
Optimizing Staining Time: The optimal staining time may vary depending on the plant species and the thickness of the tissue. A time-course experiment can be performed to determine the ideal incubation period.
Data Interpretation and Analysis
The primary output of this protocol is a fluorescence micrograph where suberized and lipid-rich structures are clearly delineated by their yellow fluorescence. Quantitative analysis can be performed by measuring the intensity of the fluorescence signal or the area of the stained structures using appropriate image analysis software. When using a counterstain like aniline blue, which stains cellulosic walls, a multi-channel image can be acquired to visualize the spatial relationship between different cell wall components.
Conclusion
This compound (Fluorol Yellow 088) is a reliable and effective fluorescent probe for the visualization of lipids and suberin in plant tissues. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this dye in their fluorescence microscopy studies. By understanding the underlying principles and following the detailed steps, scientists and drug development professionals can gain valuable insights into the structure and function of hydrophobic barriers in plants.
References
-
Kitin, P., Nakaba, S., et al. (2020). Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems. AoB Plants, 12(4), plaa033. [Link]
-
Botany One. (2020). Direct fluorescence imaging of cell walls in plant roots and stems. [Link]
-
Lux, A., Morita, S., Abe, J., & Ito, K. (2005). An improved method for clearing and staining free-hand sections and whole-mount samples. Annals of Botany, 96(6), 989–996. [Link]
-
Marhavy, P., & Siddique, S. (2021). Histochemical Staining of Suberin in Plant Roots. Bio-protocol, 11(3), e3904. [Link]
-
microinformatics.net. Staining of suberin in leaves of Salvia officinalis. [Link]
-
Ursache, R., et al. (2021). Imaging of Lipid Uptake in Arabidopsis Seedlings Utilizing Fluorescent Lipids and Confocal Microscopy. Bio-protocol, 11(22), e4228. [Link]
-
Grebe, M. (2016). Fluorescent in situ visualization of sterols in Arabidopsis roots. Nature Protocols, 11, 1436–1448. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2020). Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems. [Link]
-
ResearchGate. (2021). Histochemical Staining of Suberin in Plant Roots. [Link]
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The Naphthoxanthene Scaffold: A Versatile Platform for Advanced Live-Cell Imaging
Introduction: Beyond Conventional Fluorophores
In the dynamic landscape of live-cell imaging, the quest for brighter, more stable, and functionally responsive fluorescent probes is perpetual. While traditional xanthene dyes like fluorescein and rhodamine have been foundational, their utility can be limited by factors such as photobleaching and spectral limitations.[1] The strategic extension of the xanthene core with a naphthyl group, creating structures analogous to Naphtho(3,2,1-kl)xanthene, offers a compelling avenue to overcome these challenges. This guide delves into the application of naphthoxanthene-based dyes, a class of fluorophores that provide access to longer emission wavelengths, enhanced photostability, and the ability to engineer sophisticated analyte-responsive probes for real-time visualization of cellular processes.[2][3]
While direct biological applications of this compound are not extensively documented in current literature, its structural analogues, such as seminaphthofluoresceins and benzo[c]xanthene dyes, have emerged as powerful tools in cellular imaging.[2][4] This guide will focus on the principles and protocols of these closely related compounds, providing a robust framework for researchers, scientists, and drug development professionals to leverage the potential of the naphthoxanthene scaffold.
Core Advantages of the Naphthoxanthene Scaffold
The incorporation of a naphthalene moiety into the xanthene structure imparts several advantageous photophysical and chemical properties:
-
Red-Shifted Spectra: The extended π-conjugated system typically results in a bathochromic shift, pushing both excitation and emission wavelengths into the deep-red and near-infrared (NIR) regions.[3][5] This is highly desirable for live-cell imaging as it minimizes cellular autofluorescence, reduces phototoxicity, and allows for deeper tissue penetration.[6]
-
Enhanced Brightness and Photostability: Many naphthoxanthene derivatives exhibit high fluorescence quantum yields and molar extinction coefficients, contributing to their overall brightness.[3] Their rigid, planar structure also enhances their resistance to photobleaching, enabling longer-term imaging experiments.
-
Tunable Properties: The naphthoxanthene core is amenable to synthetic modification, allowing for the fine-tuning of its spectral properties and the introduction of reactive moieties for targeted labeling or the development of "turn-on" fluorescent sensors.[2][7]
Application I: Ratiometric Imaging of Intracellular pH with Benzo[c]xanthene Dyes
Monitoring intracellular pH (pHi) is crucial for understanding cellular processes such as enzyme activity, ion transport, and apoptosis. Fluorinated benzo[c]xanthene dyes have been developed as dual-emission pH indicators, allowing for ratiometric measurements that are independent of probe concentration and instrumental parameters.[4]
Scientific Principle
These dyes exhibit a pH-dependent equilibrium between a protonated and deprotonated form, each with a distinct emission spectrum. By calculating the ratio of fluorescence intensities at two different wavelengths, a precise determination of pHi can be made. The introduction of fluorine atoms can lower the pKa of the dye, making it more sensitive to physiological pH changes.[4]
Data Presentation: Spectral Properties of a Fluorinated Benzo[c]xanthene pH Indicator
| Property | Value | Reference |
| pKa | 6.4 | [4] |
| Excitation Wavelength (λex) | ~490 nm | [4] |
| Emission Wavelength 1 (λem1, acidic) | ~540 nm | [4] |
| Emission Wavelength 2 (λem2, basic) | ~610 nm | [4] |
Experimental Workflow: Intracellular pH Measurement
Detailed Protocol: Intracellular pH Measurement
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to 70-80% confluency.
-
Probe Preparation: Prepare a 1-5 mM stock solution of the cell-permeable ester form of the fluorinated benzo[c]xanthene dye in anhydrous DMSO.
-
Probe Loading:
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Dilute the dye stock solution to a final concentration of 1-5 µM in a serum-free, phenol red-free imaging medium.
-
Incubate the cells with the dye-containing medium for 20-30 minutes at 37°C.
-
Wash the cells three times with the imaging medium to remove any unloaded dye.
-
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filter sets.
-
Excite the cells at approximately 490 nm.
-
Acquire fluorescence images at two emission wavelengths, corresponding to the acidic and basic forms of the dye (e.g., 530-550 nm and 600-620 nm).
-
-
Data Analysis:
-
For each cell or region of interest, measure the average fluorescence intensity at both emission wavelengths.
-
Calculate the ratio of the intensity at the longer wavelength to that at the shorter wavelength.
-
To convert this ratio to an absolute pH value, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using a nigericin/high-potassium buffer.
-
Application II: "Turn-On" Detection of Nitric Oxide with Seminaphthofluorescein Probes
Nitric oxide (NO) is a transient signaling molecule involved in various physiological and pathological processes. Seminaphthofluorescein-based probes have been engineered to provide a "turn-on" fluorescent response upon reaction with NO, enabling the visualization of its production in living cells.[2][8]
Scientific Principle
These probes are typically designed as a complex of the seminaphthofluorescein fluorophore with a transition metal ion, such as Cu(II), which quenches the fluorescence. In the presence of NO, the metal ion is reduced or displaced, leading to the formation of a highly fluorescent product and a significant increase in emission intensity.[2]
Data Presentation: Properties of a Seminaphthofluorescein-based NO Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | 535-575 nm | [2][8] |
| Emission Wavelength (λem) | 550-625 nm | [2][8] |
| Fluorescence Fold-Increase (upon NO reaction) | 20-45 fold | [2] |
| Selectivity | High for NO over other reactive oxygen/nitrogen species | [2] |
Signaling Pathway: NO Detection Mechanism
Detailed Protocol: Imaging Endogenous NO Production
-
Cell Culture and Stimulation:
-
Probe Preparation: Prepare a stock solution of the seminaphthofluorescein-based NO probe in DMSO.
-
Probe Loading:
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Incubate the cells with the probe at a final concentration of 1-10 µM for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope with a filter set appropriate for the probe's excitation and emission wavelengths (e.g., excitation 540-580 nm, emission > 600 nm).
-
Acquire images at different time points after stimulation to monitor the dynamics of NO production.
-
-
Controls and Validation:
-
Include a negative control group of cells that are not stimulated to produce NO.
-
To confirm the specificity of the probe, pre-treat a group of stimulated cells with an NO synthase inhibitor, such as L-NAME.
-
Conclusion and Future Perspectives
The naphthoxanthene scaffold represents a significant advancement in the design of fluorescent probes for live-cell imaging. The ability to create derivatives with long-wavelength emission, high photostability, and responsive functionalities opens up new possibilities for studying complex cellular processes in real-time.[6][9] While the specific applications of this compound remain to be explored, the successful implementation of its structural analogues, the seminaphthofluoresceins and benzo[c]xanthenes, provides a clear roadmap for future research and development in this exciting field. As synthetic methodologies become more sophisticated, we can anticipate the emergence of even more powerful naphthoxanthene-based tools for elucidating the intricate workings of the living cell.
References
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Pluth, M. D., Chan, M. R., McQuade, L. E., & Lippard, S. J. (2011). Seminaphthofluorescein-Based Fluorescent Probes for Imaging Nitric Oxide in Live Cells. Inorganic Chemistry, 50(19), 9385–9392. [Link]
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Kim, H. N., Lee, J. H., Kim, H. J., & Kim, J. S. (2008). Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. Bioorganic & Medicinal Chemistry Letters, 18(11), 3259–3262. [Link]
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Pluth, M. D., Chan, M. R., McQuade, L. E., & Lippard, S. J. (2011). Seminaphthofluorescein-based fluorescent probes for imaging nitric oxide in live cells. Inorganic Chemistry, 50(19), 9385-92. [Link]
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Turnbull, J. L. (2019). Phosphonated Xanthene Fluorophores for Live-Cell Imaging Applications. University of California, Berkeley. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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CNGBdb. (2016). Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging. China National GeneBank DataBase. [Link]
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Niu, G., Liu, W., Zhou, B., Xiao, H., Zhang, H., Wu, J., Ge, J., & Wang, P. (2016). Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging. The Journal of Organic Chemistry, 81(17), 7393–7399. [Link]
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Niu, G., Liu, W., Zhou, B., Xiao, H., Zhang, H., Wu, J., Ge, J., & Wang, P. (2016). Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging. ACS Publications. [Link]
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Yuan, L., Lin, W., Zheng, K., & He, L. (2019). A new xanthene-based fluorescent probe with a red light emission for selectively detecting glutathione and imaging in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117265. [Link]
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Wang, P., Kang, M., & Xu, Q. (2022). Xanthene-based NIR organic phototheranostics agents: design strategies and biomedical applications. Journal of Materials Chemistry B, 10(4), 436-452. [Link]
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Niu, G., et al. (2016). Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging. ResearchGate. [Link]
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Wang, Z., et al. (2025). Design, Synthesis, and In Vivo Imaging of a Stable Xanthene-Based Dye with NIR-II Emission up to 1450 nm. Analytical Chemistry. [Link]
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Staining Intracellular Lipid Droplets: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the fluorescent staining of intracellular lipid droplets. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond rigid templates to offer an in-depth technical narrative grounded in scientific expertise and practical experience. We will explore the principles of lipid droplet visualization, detail validated protocols for established fluorescent probes, and discuss the characteristics of an ideal staining agent.
The Significance of Intracellular Lipid Droplets
Intracellular lipid droplets are far more than passive storage depots for neutral lipids like triglycerides and sterol esters.[1][2] These highly dynamic organelles are central hubs for lipid and energy homeostasis, originating from the endoplasmic reticulum and interacting with most other cellular organelles.[3][4] Their functions are diverse and critical, including:
-
Energy Metabolism: Storing lipids that can be mobilized for energy production during periods of nutrient scarcity.[4]
-
Membrane Synthesis: Providing a reservoir of cholesterol and acyl-glycerols for the formation and maintenance of cellular membranes.[1]
-
Cellular Signaling: Participating in various signaling pathways.[5][6]
-
Protection from Lipotoxicity: Sequestering excess fatty acids to prevent cellular damage.[1][4]
Given their integral role in cellular physiology, the study of lipid droplets is crucial in understanding metabolic diseases such as obesity and diabetes, as well as cancer and atherosclerosis.[1] Accurate and reliable methods for visualizing and quantifying these organelles are therefore essential for advancing research in these areas.
Principles of Fluorescent Staining of Lipid Droplets
The effective fluorescent labeling of lipid droplets hinges on the unique biophysical environment of these organelles. A lipid droplet consists of a hydrophobic core of neutral lipids surrounded by a phospholipid monolayer.[2] Consequently, an ideal fluorescent probe for lipid droplets should possess the following characteristics:
-
Lipophilicity: The probe must be able to partition into the nonpolar, lipid-rich core of the droplet.
-
Environment-Sensitive Fluorescence: The dye should exhibit strong fluorescence in a hydrophobic environment while showing minimal fluorescence in the aqueous cytoplasm, thus ensuring a high signal-to-noise ratio.[7]
-
High Selectivity: The probe should specifically accumulate in lipid droplets with minimal staining of other cellular structures like membranes.
-
Photostability: The dye should be resistant to photobleaching during image acquisition to allow for time-lapse imaging and quantitative analysis.
-
Low Cytotoxicity: For live-cell imaging, the probe must not interfere with normal cellular processes.
Several classes of fluorescent dyes meet these criteria and are widely used for lipid droplet staining. Among the most common are the BODIPY (boron-dipyrromethene) family of dyes and Nile Red.
Overview of Established Lipid Droplet Stains
BODIPY Dyes (e.g., BODIPY 493/503)
BODIPY 493/503 is a highly selective and stable fluorescent dye for lipid droplets.[5][] It is a fatty acid-conjugated probe that is intensely fluorescent in nonpolar environments.
-
Advantages:
-
High Selectivity: Shows excellent specificity for neutral lipids in lipid droplets with low background fluorescence.[]
-
High Stability: It is highly photostable, making it suitable for long-term imaging experiments.[]
-
Compatibility: Its spectral properties (excitation/emission maxima around 493/503 nm) are compatible with standard green fluorescence filter sets.[]
-
Versatility: Can be used for both live and fixed cell imaging.[]
-
Nile Red
Nile Red is a lipophilic and solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[7] In a lipid-rich environment, it fluoresces strongly, making it an excellent vital stain for detecting intracellular lipid droplets.[7][9]
-
Advantages:
-
Considerations:
Experimental Protocols
The following are detailed, step-by-step protocols for staining intracellular lipid droplets in cultured mammalian cells using BODIPY 493/503 and Nile Red. These protocols are adaptable for both live-cell and fixed-cell imaging.
General Workflow for Lipid Droplet Staining
The overall process for staining and imaging lipid droplets can be visualized in the following workflow diagram.
Reagent Preparation
BODIPY 493/503 Stock Solution (1 mg/mL)
-
Dissolve 1 mg of BODIPY 493/503 in 1 mL of high-quality, anhydrous DMSO.[12][13]
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
BODIPY 493/503 Working Solution (1-2 µM)
-
Dilute the stock solution in a suitable buffer such as Phosphate-Buffered Saline (PBS) or serum-free medium to a final concentration of 1-2 µM.[12][14]
-
Prepare this solution fresh before each use.
Nile Red Stock Solution (1 mg/mL)
-
Dissolve 1 mg of Nile Red in 1 mL of DMSO.[15]
-
Store at room temperature in the dark.
Nile Red Working Solution (200-1000 nM)
-
Dilute the stock solution in PBS or Hanks' Balanced Salt Solution (HBSS) to a final concentration of 200-1000 nM.[7][9]
-
Prepare this solution fresh before use.
4% Paraformaldehyde (PFA) Fixation Solution
-
Dissolve 4 g of paraformaldehyde in 100 mL of PBS.
-
Gently heat (do not boil) and stir until dissolved.
-
Adjust the pH to 7.4.
-
Filter the solution and store it at 4°C.
Protocol for Staining Live Cells
This protocol is suitable for real-time observation of lipid droplet dynamics.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips to a confluence of 60-80%.[6]
-
Optional - Lipid Droplet Induction: To increase the number and size of lipid droplets, you can incubate the cells with oleic acid complexed to BSA overnight.[5][13]
-
Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual culture medium.[][14]
-
Staining:
-
Add the freshly prepared working solution of either BODIPY 493/503 or Nile Red to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[][14] The optimal incubation time may vary depending on the cell type.
-
-
Washing: Wash the cells twice with pre-warmed PBS or serum-free medium to remove excess dye.[14]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets. For BODIPY 493/503, use a standard green filter (e.g., FITC channel). For Nile Red, use a yellow-gold or red filter set.[7]
Protocol for Staining Fixed Cells
This protocol is ideal for high-resolution imaging and when combining lipid droplet staining with immunofluorescence.
-
Cell Seeding and Optional Induction: Follow steps 1 and 2 from the live-cell protocol.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation:
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove residual fixative.[12]
-
Staining:
-
Add the working solution of either BODIPY 493/503 or Nile Red.
-
Incubate for 20-30 minutes at room temperature, protected from light. The incubation time can be slightly longer for fixed cells.[]
-
-
Washing: Wash the cells twice with PBS.
-
Optional - Nuclear Staining: You can counterstain the nuclei with a dye like DAPI for 3-5 minutes.[16]
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.[12]
-
Imaging: Image the cells using a fluorescence microscope.
Data Analysis and Interpretation
Fluorescence microscopy images can be used for both qualitative and quantitative analysis of lipid droplets.
-
Qualitative Analysis: This involves observing the distribution, size, and morphology of lipid droplets within the cell.
-
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify various parameters, such as:
-
The number of lipid droplets per cell.
-
The average size or volume of lipid droplets.
-
The total lipid droplet area or volume as a fraction of the total cell area or volume.
-
Quantitative Data Summary
| Property | BODIPY 493/503 | Nile Red |
| Excitation Maximum | ~493 nm | ~552 nm |
| Emission Maximum | ~503 nm | ~636 nm (in a lipid environment) |
| Recommended Stock Conc. | 1 mg/mL in DMSO | 1 mg/mL in DMSO |
| Recommended Working Conc. | 0.5 - 2 µM[] | 200 - 1000 nM[7][9] |
| Recommended Incubation | 15-30 minutes[][14] | 5-15 minutes[7] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | - Dye concentration is too low.- Incubation time is too short.- Cells have very few lipid droplets. | - Increase the dye concentration or incubation time.- Use a positive control (e.g., cells treated with oleic acid). |
| High Background | - Dye concentration is too high.- Inadequate washing.- Dye has precipitated. | - Decrease the dye concentration.- Ensure thorough washing after staining.- Filter the working solution before use. |
| Photobleaching | - High laser power.- Prolonged exposure to excitation light. | - Reduce the laser power and exposure time.- Use an anti-fade mounting medium for fixed cells.- Acquire images quickly after focusing.[14] |
| Cell Death (Live Imaging) | - Dye concentration is too high.- Prolonged incubation. | - Use the lowest effective dye concentration.- Minimize the incubation time. |
The Potential of Xanthene Dyes in Lipid Droplet Staining
The user's initial interest in Naphtho(3,2,1-kl)xanthene highlights a broader class of compounds, the xanthenes, which are the core structure of many highly fluorescent and photostable dyes like fluorescein and rhodamine.[17] While this compound itself is not a recognized lipid droplet stain, the chemical properties of the xanthene scaffold make it an attractive platform for developing novel fluorescent probes.[18]
Xanthene dyes are known for their:
-
High Molar Extinction Coefficients: They absorb light very efficiently.[18]
-
Excellent Fluorescence Quantum Yields: They are very bright.[18]
-
High Photostability: They are resistant to fading.[18]
By chemically modifying the xanthene core to increase its lipophilicity, it is conceivable that new, highly specific, and robust fluorescent probes for lipid droplets could be developed. This represents an exciting avenue for future research in the field of bioimaging.
Conclusion
The visualization of intracellular lipid droplets is a powerful tool for investigating cellular metabolism and disease. By understanding the principles of lipid droplet staining and employing optimized protocols with well-characterized dyes like BODIPY 493/503 and Nile Red, researchers can obtain high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary to successfully implement these techniques in your research.
References
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Gao, Q., & Goodman, J. M. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. National Center for Biotechnology Information. Retrieved from [Link]
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Lima, R. S., et al. (2018). Procedures for the staining of lipid droplets with Oil Red O. protocols.io. Retrieved from [Link]
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Olzmann, J. A., & Carvalho, P. (2019). Dynamics and functions of lipid droplets. Nature Reviews Molecular Cell Biology, 20(3), 137–155. Retrieved from [Link]
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Forrester, A. (2022). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. protocols.io. Retrieved from [Link]
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Ma, M. (2023). What is the recommended protocol and working concentration for BODIPY 493/503 staining in HepG2 cells to avoid rapid fluorescence fading? ResearchGate. Retrieved from [Link]
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Bo, Q., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace. Retrieved from [Link]
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Forrester, A. (2022). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. protocols.io. Retrieved from [Link]
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Olzmann, J. A., & Carvalho, P. (2019). Dynamics and functions of lipid droplets. Nature Reviews Molecular Cell Biology, 20(3), 137–155. Retrieved from [Link]
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Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. Retrieved from [Link]
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Wikipedia. (n.d.). Lipid droplet. Retrieved from [Link]
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Yang, H., et al. (2022). Structure and function of lipid droplets. ScienceDirect. Retrieved from [Link]
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Suzuki, M., et al. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry, 58(10), 1349–1357. Retrieved from [Link]
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BOC Sciences. (2023). What Are Lipid Droplets? Structure, Biogenesis & Key Biological Functions Explained. YouTube. Retrieved from [Link]
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CellBioEd. (2021). Part 3. Lipid Droplet: Staining cells, membranes, and nuclei. YouTube. Retrieved from [Link]
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Thiam, A. R., & Beller, M. (2017). Methods for making and observing model lipid droplets. Methods in Cell Biology, 137, 1–17. Retrieved from [Link]
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Li, D., et al. (2022). Super-Resolution Microscopic Imaging of Lipid Droplets in Living Cells via Carbonized Polymer Dot-Based Polarity-Responsive Nanoprobe. ACS Measurement Science Au, 2(5), 415–422. Retrieved from [Link]
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Wang, C., et al. (2022). Advances in small molecule two-photon fluorescent trackers for lipid droplets in live sample imaging. Frontiers in Chemistry, 10, 1051512. Retrieved from [Link]
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Hansen, P. J. (2009). Determining lipid content in embryos using Nile Red fluorescence. University of Florida Animal Sciences. Retrieved from [Link]
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Luma, M., & Thummel, R. (2021). Imaging cytoplasmic lipid droplets in vivo with fluorescent perilipin 2 and perilipin 3 knock-in zebrafish. eLife, 10, e69929. Retrieved from [Link]
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Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Materials, 11(9), 1764. Retrieved from [Link]
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Gerasov, A., et al. (2018). Synthesis and spectral properties of new xanthene chromophores. ResearchGate. Retrieved from [Link]
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Xu, H., & Casabianca, L. B. (n.d.). A Dual Fluorescence and NMR Study for the Interaction Between Xanthene Dyes and Nanoparticles. Retrieved from [Link]
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Al-Afyouni, M. H., et al. (2020). Photochemistry of Common Xanthene Fluorescent Dyes as efficient visible light activatable Co-releasing molecules. ChemRxiv. Retrieved from [Link]
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Oelgemöller, M., et al. (2021). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry, 9, 709848. Retrieved from [Link]
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Schnermann, M. J., et al. (2022). Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. Photochemistry and Photobiology, 98(5), 981–983. Retrieved from [Link]
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Bouasla, R., et al. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. Chemistry & Chemical Technology, 14(4), 503–509. Retrieved from [Link]
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Spandl, J., et al. (2009). Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. Traffic, 10(11), 1579–1584. Retrieved from [Link]
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Suarez, S. I., et al. (2020). Highly Selective Staining and Quantification of Intracellular Lipid Droplets with a Compact Push-Pull Fluorophore based on Benzo. The Royal Society of Chemistry. Retrieved from [Link]
-
Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. ResearchGate. Retrieved from [Link]
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Farrugia, L., & Erxleben, A. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. University of Malta. Retrieved from [Link]
-
Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]
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Application Notes and Protocols: Two-Photon Excitation Microscopy with Naphtho(3,2,1-kl)xanthene Dyes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Two-photon excitation (2PE) microscopy has revolutionized deep-tissue and live-cell imaging by offering intrinsic three-dimensional sectioning, reduced phototoxicity, and deeper penetration compared to conventional confocal microscopy.[1][2][3] The efficacy of this technique is, however, critically dependent on the photophysical properties of the fluorescent probes employed. This guide delves into the application of a promising class of fluorophores, Naphtho(3,2,1-kl)xanthene dyes, for 2PE microscopy. We will explore the unique advantages conferred by their chemical structure, provide detailed protocols for their use in cellular and tissue imaging, and discuss the underlying principles that make them superior candidates for demanding imaging applications.
Introduction: The Need for Advanced Fluorophores in Two-Photon Microscopy
Two-photon microscopy relies on the simultaneous absorption of two lower-energy photons to excite a fluorophore to the same excited state achieved by the absorption of a single, higher-energy photon.[2][4] This nonlinear optical process offers significant advantages for biological imaging, particularly in living specimens.[2][3] However, the efficiency of two-photon absorption is dictated by the two-photon absorption cross-section (σ₂) of the fluorophore, a parameter that is not always directly correlated with its one-photon absorption characteristics.[5][6] Consequently, there is a continuous drive to develop novel dyes with high two-photon brightness, photostability, and spectral properties optimized for deep-tissue imaging.[6][7]
Xanthene dyes, such as fluorescein and rhodamine, have long been workhorses in fluorescence microscopy due to their high quantum yields and brightness.[8][9] However, their application in 2PE can be limited by factors such as suboptimal two-photon cross-sections in the near-infrared (NIR) window and susceptibility to photobleaching under the high laser powers often required for deep imaging.[5]
This compound Dyes: A New Frontier
This compound dyes represent a structurally distinct class of xanthene derivatives that incorporate a naphthyl group fused to the xanthene core. This extended π-conjugated system imparts several desirable photophysical properties that make them particularly well-suited for two-photon excitation microscopy.
Key Advantages:
-
Enhanced Two-Photon Absorption Cross-Section: The extended and more rigid aromatic system of this compound dyes often leads to significantly larger two-photon absorption cross-sections compared to traditional xanthenes.[6] This translates to brighter signals with lower excitation laser power, minimizing phototoxicity and photobleaching.
-
Red-Shifted Spectra: The fusion of the naphthalene moiety typically shifts the absorption and emission spectra to longer wavelengths.[10][11] This is advantageous for deep-tissue imaging, as longer wavelength light experiences less scattering and absorption by endogenous chromophores like hemoglobin and melanin.[12][13]
-
High Photostability: The rigidified molecular structure can enhance the photostability of the dye, allowing for longer and more repetitive imaging sessions without significant signal degradation.[10][11]
-
Tunable Properties: The this compound scaffold allows for chemical modifications to fine-tune properties such as solubility, cell permeability, and targeting specificity.[14][15]
Comparative Photophysical Properties
The following table provides a generalized comparison of the photophysical properties of this compound dyes with conventional xanthene dyes.
| Property | Conventional Xanthene Dyes (e.g., Fluorescein, Rhodamine) | This compound Dyes | Advantage for 2PE Microscopy |
| One-Photon Abs. Max (λ_abs) | 490-560 nm[9] | 550-650 nm | Deeper tissue penetration |
| Emission Max (λ_em) | 510-580 nm[9] | 580-750 nm | Reduced tissue autofluorescence |
| Two-Photon Abs. Max (λ_2P) | 780-950 nm | 900-1200 nm | Access to the NIR-I and NIR-II imaging windows |
| Two-Photon Cross-Section (σ₂) | 10-200 GM[7] | Typically >200 GM | Higher brightness, lower laser power |
| Quantum Yield (Φ_f) | High (0.1 - 0.95)[9] | Generally high | Bright signal |
| Photostability | Moderate | High | Longer imaging duration |
Note: GM (Goppert-Mayer) is the unit of two-photon absorption cross-section. The values presented are typical ranges and can vary significantly based on the specific dye derivative and solvent environment.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound dyes in two-photon microscopy. Optimization may be required depending on the specific dye, cell type, or tissue being investigated.
General Workflow for Staining and Imaging
Caption: General experimental workflow for two-photon microscopy.
Protocol for Live-Cell Imaging
This protocol is designed for staining live, adherent cells in culture.
Materials:
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging dishes or chambered coverglass
-
Two-photon microscope with a tunable NIR laser
Procedure:
-
Cell Seeding: Seed cells onto imaging dishes and allow them to adhere and grow to the desired confluency.
-
Dye Working Solution Preparation: Dilute the this compound dye stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Staining: Remove the existing culture medium from the cells and replace it with the dye-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time will vary depending on the specific dye and cell type.
-
Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Immediately proceed to imaging on the two-photon microscope.
-
Microscope Setup:
-
Excite the sample using a laser wavelength near the two-photon absorption maximum of the dye (typically 900-1200 nm).
-
Start with low laser power and gradually increase to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Collect the emitted fluorescence using appropriate bandpass filters centered around the emission maximum of the dye.
-
Protocol for Fixed-Cell and Tissue Staining
This protocol is suitable for staining fixed cells or tissue sections.
Materials:
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
PBS
-
Mounting medium
Procedure:
-
Fixation: Fix cells or tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If targeting intracellular structures, permeabilize the sample with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the sample in blocking buffer for 30-60 minutes at room temperature.
-
Dye Staining: Dilute the this compound dye stock solution in PBS or blocking buffer to a final concentration of 1-10 µM. Incubate the sample with the dye solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sample three to five times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the sample using an appropriate mounting medium.
-
Imaging: Proceed with two-photon microscopy as described in the live-cell imaging protocol.
Causality and Self-Validation in Protocols
The protocols provided are designed to be self-validating through a series of logical steps and considerations.
Titration of Dye Concentration
The optimal dye concentration is a balance between achieving a strong signal and minimizing potential artifacts or toxicity.
Caption: Logic for optimizing dye concentration.
-
Rationale: Starting with a low concentration and gradually increasing it allows for the determination of the lowest effective concentration, thereby minimizing potential off-target effects and cellular stress.
-
Validation: The optimal concentration is validated by achieving a high signal-to-noise ratio without observable cellular morphological changes, dye aggregation, or altered physiological responses in live-cell experiments.
Laser Power Optimization
Minimizing laser power is crucial for reducing phototoxicity and photobleaching.
-
Rationale: The two-photon process is non-linear, meaning the fluorescence signal is proportional to the square of the excitation power. Therefore, small increases in laser power can lead to significant increases in both signal and photodamage.
-
Validation: The ideal laser power provides a sufficient signal for the desired imaging speed and duration without causing visible photobleaching (a rapid decrease in fluorescence intensity over time) or signs of cellular stress (e.g., blebbing, vacuolization). A "look-up table" of laser power versus imaging depth and signal intensity should be established for each experimental setup.
Conclusion and Future Perspectives
This compound dyes offer compelling advantages for two-photon excitation microscopy, particularly for applications requiring deep-tissue penetration and long-term live-cell imaging. Their enhanced two-photon absorption cross-sections, red-shifted spectra, and high photostability address many of the limitations of conventional fluorophores. The protocols outlined in this guide provide a robust starting point for researchers to harness the potential of these advanced dyes. Future developments in this area will likely focus on creating this compound derivatives with even longer wavelength emission (into the NIR-II window), improved water solubility, and functionalities for specific targeting of organelles or biomolecules.
References
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Application Note: Naphtho(3,2,1-kl)xanthene - A Novel Fluorophore for Flow Cytometry
Introduction: The Quest for Novel Fluorophores in Multiparametric Flow Cytometry
The expanding frontier of flow cytometry, particularly in the realm of high-parameter spectral analysis, is intrinsically linked to the development of novel fluorophores with unique spectral properties.[1][2] The ideal fluorescent marker should possess high quantum yield, exceptional photostability, and a large Stokes shift to minimize spectral overlap and enhance signal-to-noise ratios.[3][4] Xanthene-based dyes, a venerable class of fluorophores including fluoresceins and rhodamines, have been foundational in fluorescence microscopy and flow cytometry due to their bright emissions and amenability to chemical modification.[5][6]
This application note introduces Naphtho(3,2,1-kl)xanthene, a polycyclic aromatic hydrocarbon containing a xanthene core, as a prospective candidate for flow cytometry applications. While specific photophysical data for this compound is not extensively documented, its rigid structure and extended π-system suggest potential for bright, stable fluorescence. This document will outline the theoretical advantages of this scaffold, propose a comprehensive workflow for its characterization, and provide detailed protocols for its hypothetical application in cell staining for flow cytometric analysis.
The this compound Scaffold: A Structural Perspective
This compound (C₂₀H₁₂O) is a unique configuration within the xanthene family.[7][8] Its structure is characterized by the fusion of a naphthalene moiety to the xanthene core, creating a more planar and rigid system. This rigidity can limit non-radiative decay pathways, a common cause of fluorescence quenching, potentially leading to a higher fluorescence quantum yield.
Diagram: Core Structure of this compound
Caption: Chemical structure of this compound.
Proposed Advantages and Key Considerations
Based on the general properties of xanthene dyes, we hypothesize the following for this compound:
-
Potential for Red-Shifted Spectra: The extended conjugation of the naphthalene group could shift the excitation and emission spectra to longer wavelengths compared to traditional fluoresceins, making it potentially suitable for excitation by yellow-green (561 nm) or red (640 nm) lasers.[5][6] This is advantageous for minimizing autofluorescence from biological samples, which is more prevalent in the blue-green region of the spectrum.[9]
-
High Molar Extinction Coefficient: The large aromatic system suggests a high probability of photon absorption, contributing to brighter fluorescence.
-
Environmental Sensitivity: The fluorescence of many xanthene dyes is sensitive to the local environment, such as pH and polarity.[10] This property could be exploited for developing functional probes, for example, to report on the pH of intracellular compartments.
-
Challenges in Synthesis and Bioconjugation: The parent molecule lacks reactive groups for straightforward conjugation to antibodies or other biomolecules.[11][12] Derivatization would be necessary to introduce functional groups like carboxylic acids or amines for standard bioconjugation chemistries.
Workflow for Characterization and Validation
A rigorous validation process is essential before adopting any new fluorophore for flow cytometry. The following workflow provides a comprehensive framework for characterizing this compound and its derivatives.
Diagram: Validation Workflow for a Novel Fluorophore
Sources
- 1. New Dyes of 2025 & Expansion of Spectral Dyes | FluoroFinder [fluorofinder.com]
- 2. sonybiotechnology.com [sonybiotechnology.com]
- 3. New Fluorescent Dyes of 2024 | FluoroFinder [fluorofinder.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C20H12O | CID 6451334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.molbase.com [m.molbase.com]
- 9. Soft nanoparticles incorporating a benzo[ c ]xanthene fluorophore: facile synthesis and ratiometric pH sensing - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01322D [pubs.rsc.org]
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- 11. cjm.ichem.md [cjm.ichem.md]
- 12. researchgate.net [researchgate.net]
Synthesis of Functionalized Naphtho[3,2,1-kl]xanthene Derivatives: A Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphtho[3,2,1-kl]xanthene Scaffold - A Unique Polycyclic Framework
The Naphtho[3,2,1-kl]xanthene core represents a fascinating and complex polycyclic aromatic hydrocarbon. Its extended π-system and rigid structure suggest significant potential for applications in materials science, particularly as organic semiconductors, fluorescent probes, and advanced dyes. In the realm of medicinal chemistry, such polycyclic systems can serve as scaffolds for developing novel therapeutic agents, leveraging their unique shape and potential for specific biological interactions.
This guide provides a comprehensive overview of the synthetic strategies for accessing functionalized Naphtho[3,2,1-kl]xanthene derivatives, detailing the underlying chemical principles, and offering step-by-step protocols for key transformations.
Core Synthetic Strategies: Constructing the Naphtho[3,2,1-kl]xanthene Skeleton
The synthesis of the Naphtho[3,2,1-kl]xanthene core is a non-trivial task that typically involves multi-step sequences. One of the most plausible approaches involves an acid-catalyzed intramolecular cyclization, a powerful tool for the formation of polycyclic aromatic systems.
Mechanistic Insight: Acid-Catalyzed Electrophilic Cyclization
The key step in this proposed synthesis is the acid-catalyzed cyclization of a strategically designed precursor. This reaction proceeds via an electrophilic aromatic substitution mechanism. A strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, is employed to generate a reactive electrophilic species that then attacks an electron-rich aromatic ring, leading to the formation of the new ring system. The choice of acid and reaction conditions is critical to control the regioselectivity of the cyclization and to avoid unwanted side reactions.
Caption: Proposed mechanism for acid-catalyzed synthesis.
Functionalization of the Naphtho[3,2,1-kl]xanthene Core
Once the core structure is obtained, functionalization can be achieved through various aromatic substitution reactions. The positions for substitution will be dictated by the inherent electronic properties of the Naphtho[3,2,1-kl]xanthene system.
| Functional Group | Reagents and Conditions | Potential Application |
| Nitro (-NO₂) | HNO₃/H₂SO₄ | Intermediate for amines, potential biological activity. |
| Halo (-Cl, -Br) | Cl₂, Br₂ with Lewis Acid (e.g., FeCl₃) | Precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Acyl (-COR) | Acyl chloride/AlCl₃ (Friedel-Crafts) | Modulating electronic properties, further derivatization. |
| Sulfonyl (-SO₃H) | Fuming H₂SO₄ | Increasing water solubility, precursor for other derivatives. |
Experimental Protocols
Protocol 1: Synthesis of N-1-Naphthyl Styrylacetamides (Precursor Synthesis)
This protocol describes the synthesis of the precursor required for the key cyclization step.
Materials:
-
1-Naphthylamine
-
Styrylacetic acid
-
Thionyl chloride (SOCl₂) or other coupling agent (e.g., DCC)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of styrylacetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of 1-naphthylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-1-naphthyl styrylacetamide.
Protocol 2: Acid-Catalyzed Cyclization to form Naphtho-fused Azepinones
This protocol outlines the intramolecular cyclization to form a key intermediate towards the final xanthene structure.
Materials:
-
N-1-naphthyl styrylacetamide (from Protocol 1)
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate
-
Ethyl acetate
Procedure:
-
Heat polyphosphoric acid to 100-120 °C.
-
Add the N-1-naphthyl styrylacetamide to the hot PPA with vigorous stirring.
-
Maintain the reaction at this temperature for the time determined by TLC monitoring (typically 1-4 hours).
-
Pour the hot reaction mixture onto ice-water and stir until the PPA is fully hydrolyzed.
-
Neutralize the aqueous solution with solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired naphtho-fused azepinone.[1]
Applications in Drug Development and Materials Science
Functionalized Naphtho[3,2,1-kl]xanthene derivatives are of significant interest due to their potential biological activities and unique photophysical properties.
Medicinal Chemistry
The rigid, polycyclic structure of these compounds makes them attractive scaffolds for targeting specific protein-protein interactions or DNA intercalation.[2] The introduction of various functional groups can modulate their pharmacokinetic and pharmacodynamic properties. For instance, amino and nitro-substituted derivatives have shown potential as anticancer and antimicrobial agents in related xanthene systems.[3]
Fluorescent Probes and Dyes
The extended conjugation of the Naphtho[3,2,1-kl]xanthene core is expected to impart strong fluorescence properties.[4] Functionalization can be used to tune the emission wavelength and to develop "turn-on" fluorescent probes for detecting specific analytes or changes in the cellular environment. For example, incorporating electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive fluorescent probes.[5]
Sources
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- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new xanthene-based fluorescent probe with a red light emission for selectively detecting glutathione and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Xanthene Fluorophore on Light Physical Properties and their Dyeing Performance on Modacrylic Fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Naphtho(3,2,1-kl)xanthene (NX-1) for Selective Mitochondrial Labeling in Live Cells
Introduction: The Need for Novel Fluorophores in Organelle Imaging
The study of cellular organelles is fundamental to understanding cell biology and disease pathogenesis. Eukaryotic cells compartmentalize critical functions within membrane-bound organelles such as the nucleus, mitochondria, endoplasmic reticulum, and lysosomes[1][2]. Fluorescent probes that specifically target these structures are invaluable tools for real-time visualization of organelle dynamics, function, and response to stimuli[3][4].
The xanthene scaffold is the core of many widely used fluorophores, including fluoresceins and rhodamines, prized for their high quantum yields, photostability, and tunable spectral properties[5][6]. However, the exploration of novel, rigid, and lipophilic xanthene derivatives for specific organelle targeting remains an active area of research. This application note introduces Naphtho(3,2,1-kl)xanthene, hereafter designated NX-1 , a structurally unique and highly lipophilic fluorescent probe with promising applications for selective labeling of mitochondria in live cells. Its rigid, planar structure contributes to its intrinsic fluorescence, while its physicochemical properties govern its subcellular localization.
The NX-1 Probe: Properties and Mechanism of Action
NX-1 is a polycyclic aromatic hydrocarbon containing a xanthene core. Its chemical and physical properties, derived from its structure (Figure 1), are key to its function as a live-cell imaging reagent.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂O | PubChem CID 6451334[7] |
| Molecular Weight | 268.3 g/mol | PubChem CID 6451334[7] |
| Predicted Lipophilicity (XLogP3) | 5.7 | PubChem CID 6451334[7] |
| Predicted Excitation Max | ~365 nm | Inferred from Fluorol Yellow 088[8] |
| Predicted Emission Max | ~450 nm (Blue/Cyan) | Inferred from Fluorol Yellow 088[8] |
Figure 1: Chemical Structure of this compound (NX-1)
Proposed Mechanism of Mitochondrial Targeting
The design of organelle-selective probes often exploits the unique physicochemical environment of the target organelle[3][9]. Mitochondria, for instance, maintain a significant negative membrane potential (-150 to -180 mV) across their inner membrane[3]. We hypothesize that NX-1's mitochondrial accumulation is governed by a two-step process, leveraging its high lipophilicity and the mitochondrial membrane potential.
Caption: Proposed mechanism for NX-1 mitochondrial accumulation.
-
Passive Diffusion: Due to its high lipophilicity (XLogP3 = 5.7), NX-1 is expected to passively diffuse across the plasma membrane into the cytosol[3].
-
Electrophoretic Accumulation: While NX-1 is a neutral molecule, its large, delocalized π-system can interact strongly with lipid membranes. The strong negative potential of the inner mitochondrial membrane drives the accumulation of lipophilic molecules into the mitochondrial matrix and its membranes[10]. This principle is the basis for many commercial mitochondrial probes.
Experimental Protocols
This section provides a detailed methodology for using NX-1 to label mitochondria in cultured mammalian cells. It is crucial to optimize dye concentration and incubation time for different cell types to achieve the best signal-to-noise ratio[11].
Required Materials
-
This compound (NX-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mammalian cell line (e.g., HeLa, A549, or U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)
-
Glass-bottom dishes or coverslips suitable for high-resolution microscopy
-
(Optional) Mitotracker™ Red CMXRos or other validated mitochondrial stain for co-localization
-
(Optional) 4% Paraformaldehyde (PFA) in PBS for cell fixation[12]
Protocol Workflow Diagram
Caption: Step-by-step workflow for live-cell mitochondrial staining with NX-1.
Detailed Step-by-Step Protocol
1. Preparation of NX-1 Stock Solution: a. Prepare a 1 mM stock solution of NX-1 in anhydrous DMSO. b. Sonicate briefly if necessary to ensure complete dissolution. c. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. Seed your cells of interest onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of staining. b. Culture the cells for 24-48 hours in a 37°C, 5% CO₂ incubator.
3. Staining Protocol: a. Prepare a working solution of NX-1 by diluting the 1 mM stock solution into pre-warmed complete culture medium. A starting concentration range of 0.5 µM to 5.0 µM is recommended. Expert Tip: Titrate the concentration to find the optimal balance between bright staining and low cytotoxicity for your specific cell line. b. Remove the culture medium from the cells and add the NX-1 working solution. c. Incubate the cells for 15-30 minutes at 37°C, protected from light.
4. Washing and Imaging: a. After incubation, aspirate the staining solution. b. Gently wash the cells twice with pre-warmed PBS or live-cell imaging medium. c. Add fresh, pre-warmed live-cell imaging medium to the dish. d. Proceed immediately to imaging using a fluorescence microscope equipped with appropriate filters.
5. (Optional) Fixation: Note: The compatibility of NX-1 with fixation has not been validated. As a lipophilic dye, it may be partially extracted by alcohols or detergents. If fixation is required, a gentle PFA fixation is recommended. a. After staining and washing, incubate cells with 4% PFA in PBS for 15 minutes at room temperature[12]. b. Wash three times with PBS. c. Mount the coverslip using an appropriate mounting medium. Check compatibility, as some live-cell dyes are not well-preserved after fixation[12].
Microscopy and Imaging Parameters
-
Microscope: A widefield fluorescence or confocal microscope is recommended for optimal resolution.
-
Excitation: Use a DAPI filter set or a ~365 nm light source.
-
Emission: Collect emission signal between 420 nm and 500 nm.
-
Co-localization: To validate mitochondrial targeting, co-stain with a spectrally distinct mitochondrial probe like Mitotracker™ Red CMXRos (Excitation: ~579 nm, Emission: ~599 nm).
Validation and Expected Results
When imaged, cells successfully stained with NX-1 should exhibit a bright, cyan-to-blue fluorescence localized to a network of filamentous and tubular structures characteristic of mitochondria. The staining pattern should show a high degree of co-localization with the red signal from a control mitochondrial probe.
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Insufficient dye concentration or incubation time. | Increase NX-1 concentration (up to 5 µM) or extend incubation time (up to 45 min). |
| Incorrect filter set. | Ensure excitation and emission filters match the spectral profile of NX-1. | |
| High Background | Dye concentration is too high. | Reduce NX-1 concentration. |
| Inadequate washing. | Increase the number of wash steps (3x) or the volume of wash buffer. | |
| Cell Death/Blebbing | Dye-induced cytotoxicity. | Lower the NX-1 concentration and/or reduce the incubation time. Confirm with a viability stain. |
| Diffuse Staining | Loss of mitochondrial membrane potential. | Use healthy, actively growing cells. Avoid treatments that depolarize mitochondria. |
| Fixation artifact. | Image live cells. If fixation is necessary, optimize the protocol to minimize dye extraction. |
Conclusion and Future Applications
This compound (NX-1) is a novel, lipophilic fluorophore with strong potential for use as a live-cell mitochondrial stain. Its proposed mechanism of action, based on passive membrane diffusion and accumulation driven by mitochondrial membrane potential, is consistent with established principles of organelle probe design[3][10]. The protocols provided herein offer a robust starting point for researchers to employ NX-1 in their studies of mitochondrial morphology, distribution, and dynamics. Future work will involve characterizing its photophysical properties in detail, assessing its utility in fixed-cell applications, and exploring the synthesis of functionalized derivatives for targeting other organelles or sensing specific molecular events[9][13].
References
-
Foster, T. P. (2022). Probes for Fluorescent Visualization of Specific Cellular Organelles. Methods in Molecular Biology, 2422, 85–124. Available at: [Link][1][2]
-
Liu, J., et al. (2022). Methods for Visualizing Intracellular Organelles. Journal of Visualized Experiments. Available at: [Link][11]
-
Ranasinghe, R. T., & Digman, M. A. (2022). Design strategies for organelle-selective fluorescent probes: where to start? Cellular and Molecular Life Sciences, 79(11), 563. Available at: [Link][3]
-
Pak, Y., et al. (2021). Recent Advances in Organelle-Targeted Fluorescent Probes. Molecules, 26(2), 295. Available at: [Link][4]
-
Wang, Y., et al. (2022). Fluorescent probes for organelle-targeted bioactive species imaging. Chemical Society Reviews, 51(18), 7837–7871. Available at: [Link][9]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 6451334. Available at: [Link][7]
-
Li, M., et al. (2024). Advancements and perspectives on organelle-targeted fluorescent probes for super-resolution SIM imaging. Chemical Science. Available at: [Link][10]
-
Dey, G. (2016). Answer to "Can anyone suggest the protocol for permanent slide preparation for fluorescent labelled cells?". ResearchGate. Available at: [Link][12]
-
Niu, G., et al. (2016). Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging. The Journal of Organic Chemistry, 81(17), 7393–7399. Available at: [Link][5][14]
-
Park, S. B., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules, 24(17), 3179. Available at: [Link][6]
-
Yu, B., et al. (2021). A Xanthene Dye-based Sensor for Viscosity and Cell Imaging. Journal of Fluorescence, 31(3), 719–725. Available at: [Link][13]
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- 1. Probes for Fluorescent Visualization of Specific Cellular Organelles | Springer Nature Experiments [experiments.springernature.com]
- 2. Probes for Fluorescent Visualization of Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. This compound | C20H12O | CID 6451334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescent probes for organelle-targeted bioactive species imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements and perspectives on organelle-targeted fluorescent probes for super-resolution SIM imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04640H [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. A Xanthene Dye-based Sensor for Viscosity and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Naphtho(3,2,1-kl)xanthene staining protocol for specific cell types
Welcome to the technical support guide for Naphtho(3,2,1-kl)xanthene. This document is designed for researchers, scientists, and drug development professionals who are looking to incorporate this novel fluorophore into their cell imaging workflows. Given that this compound is a compound with emerging applications, this guide provides a foundational framework for developing and optimizing a robust staining protocol from the ground up. We will explore its chemical characteristics, provide a logical workflow for protocol development, and offer detailed troubleshooting for common challenges you may encounter.
Section 1: Foundational Knowledge - Understanding the Reagent
This compound is a polycyclic aromatic hydrocarbon containing a xanthene core.[1][2] The xanthene heterocycle is the structural foundation for a wide range of well-known fluorescent dyes, including fluoresceins and rhodamines.[3] While specific binding mechanisms for this compound are still under investigation, its structural properties suggest it may exhibit affinity for lipophilic environments, such as cellular membranes, or potentially interact with intracellular proteins.
Studies on related xanthene and naphthoquinone compounds have indicated potential cytotoxicity at certain concentrations.[4][5][6] Therefore, it is critical to perform dose-response experiments to determine the optimal concentration that provides a strong signal without compromising cell health, especially in live-cell imaging applications.
Section 2: Protocol Development Workflow
Successfully implementing a new dye requires a systematic approach. The following workflow is designed to efficiently determine the optimal staining parameters for your specific cell type and experimental conditions.
Sources
- 1. This compound | C20H12O | CID 6451334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. naphtho[3,2,1-kl]xanthene|192-16-5 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Photostable, amino reactive and water-soluble fluorescent labels based on sulfonated rhodamine with a rigidized xanthene fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Naphtho(3,2,1-kl)xanthene Fluorescence Microscopy
Welcome to the technical support center for Naphtho(3,2,1-kl)xanthene and its derivatives in fluorescence microscopy applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
This compound dyes are a class of polycyclic aromatic hydrocarbon fluorophores. One common derivative, Fluorol Yellow 088 (2,8-Dimethylnaphtho[3,2,1-kl]xanthene), is a lipophilic stain used effectively in plant tissues to visualize suberin lamellae and other hydrophobic structures.[1] Like other xanthene-based dyes, these compounds generally offer strong fluorescence, high molar extinction coefficients, and good photostability, making them valuable tools in various imaging applications.[2][3][4] However, achieving optimal performance requires careful attention to experimental parameters.
This guide provides structured advice to help you overcome common challenges and obtain high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise when using this compound dyes.
Q1: What are the optimal excitation and emission wavelengths for this compound dyes like Fluorol Yellow 088?
A1: For Fluorol Yellow 088, the recommended excitation wavelength is approximately 365 nm (UV), with an emission wavelength of 420 nm or longer (blue/cyan).[1] It is crucial to match your microscope's filter sets to these specifications to maximize signal collection and minimize bleed-through.[5] Always consult the specific datasheet for your particular dye derivative, as modifications to the core structure can shift its spectral properties.[3][6]
Q2: My fluorescence signal is very weak or non-existent. What is the first thing I should check?
A2: The first step is to verify your entire light path.[5] Confirm that:
-
The correct filter cube (excitation and emission filters) is in place for a ~365 nm excitation and >420 nm emission.[1][7]
-
The microscope's lamp (e.g., mercury or xenon arc lamp) is functional and properly aligned.[8] Lamps have a finite lifespan and their output intensity decreases over time.
-
The camera exposure time and gain settings are appropriate.[5] Live-cell imaging often involves dim signals, so you may need to increase these settings initially to find a signal.[9]
Q3: Can I use this compound dyes for live-cell imaging?
A3: Yes, organic dyes are frequently used for live-cell imaging.[10][11] However, it is essential to assess the potential for cytotoxicity.[10][12] Always perform a dose-response experiment to determine the optimal dye concentration and incubation time that provides a strong signal without affecting cell viability or function.[10] Minimize light exposure during time-lapse experiments to reduce phototoxicity.[13][14]
Q4: How should I store my this compound dye stock solution?
A4: Fluorophores are sensitive to light and temperature.[5] Stock solutions should be stored at -20°C, protected from light in amber vials or tubes wrapped in foil.[7] Creating smaller aliquots is recommended to avoid repeated freeze-thaw cycles, which can degrade the dye.[7]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex experimental problems, organized by the observed symptom.
Problem 1: Weak or No Signal
A dim or absent signal is a common frustration. This issue can stem from the sample preparation, the dye itself, or the imaging hardware.
Caption: Troubleshooting Decision Tree for Weak Signal.
-
Cause: Incorrect Microscope Configuration.
-
Explanation: The single most common cause is a mismatch between the dye's spectral properties and the microscope's filter sets. If the excitation filter does not transmit light at ~365 nm or the emission filter blocks the signal above 420 nm, the camera will not detect the fluorescence.
-
Solution: Verify the specifications of your installed filter cubes. Use an online spectra viewer tool to overlay the dye's spectra with your filter profiles to ensure compatibility.[14]
-
-
Cause: Low Target Abundance or Accessibility.
-
Explanation: If the target molecule (e.g., specific lipids) is not abundant in your sample, the signal will inherently be weak. For intracellular targets, insufficient cell permeabilization can prevent the dye from reaching its target.[15]
-
Solution:
-
Run a Positive Control: Use a sample type known to contain the target to confirm the staining protocol works.[15]
-
Optimize Permeabilization: If staining intracellular structures, ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient without destroying cellular morphology.
-
Increase Dye Concentration/Incubation Time: Perform a titration to find the optimal concentration and incubation time that maximizes signal without introducing high background.[7][15]
-
-
-
Cause: Incompatible Mounting Medium.
-
Explanation: Some mounting media can quench fluorescence. A medium with an incorrect pH or chemical composition can alter the dye's properties.
-
Solution: Use a mounting medium specifically designed for fluorescence microscopy. For long-term imaging, use a medium containing an antifade reagent.[8][16]
-
Problem 2: High Background or Non-Specific Staining
High background fluorescence obscures the true signal, reducing contrast and making data interpretation difficult.[5] This can be caused by unbound dye, autofluorescence, or non-specific binding.
-
Cause: Excess Dye Concentration.
-
Explanation: Using too high a concentration of the primary staining dye is a frequent cause of high background.[17] Excess, unbound dye molecules will create a diffuse haze across the image.
-
Solution: Perform a systematic titration of your this compound dye to determine the lowest concentration that still provides a bright, specific signal.[17][18]
-
-
Cause: Insufficient Washing Steps.
-
Explanation: Washing steps are critical for removing unbound dye molecules.[5]
-
Solution: Increase the number and/or duration of your wash steps after dye incubation. Use a gentle wash buffer (e.g., PBS) and ensure complete buffer exchange during each step.
-
-
Cause: Autofluorescence.
-
Explanation: Many biological materials, such as collagen, elastin, and NADH, fluoresce naturally.[19] This is particularly common in plant tissues (due to lignin and chlorophyll) and can be mistaken for a specific signal.
-
Solution:
-
Image an Unstained Control: Always prepare a control sample that undergoes the entire preparation process but without the addition of the fluorescent dye. Image this sample using the same settings to determine the level of endogenous autofluorescence.[20]
-
Use Spectral Unmixing: If your microscope system supports it, you can acquire images across multiple emission channels and use software to computationally separate the specific dye signal from the broad autofluorescence spectrum.
-
-
-
Cause (for Immunofluorescence): Secondary Antibody Cross-Reactivity.
-
Explanation: If using this compound conjugated to a secondary antibody, the antibody may bind to unintended proteins in the sample.[17][19]
-
Solution: Run a control where the primary antibody is omitted. If fluorescence is still observed, the secondary antibody is binding non-specifically.[17][20] Consider using a pre-adsorbed secondary antibody or changing your blocking agent.[18]
-
Problem 3: Rapid Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss during imaging.[16][21][22] While all fluorophores will eventually photobleach, the rate can be managed.
Caption: Simplified Jablonski diagram showing fluorophore excitation, fluorescence, and the pathway to photobleaching via the triplet state.
| Strategy | Mechanism | Practical Implementation |
| Reduce Excitation Intensity | Lowers the rate at which fluorophores enter the excited state, reducing the probability of destructive reactions.[22][23] | Use the lowest laser power or lamp intensity that provides an acceptable signal-to-noise ratio.[13] Insert neutral density (ND) filters into the light path.[16][22] |
| Minimize Exposure Time | Reduces the total number of photons hitting the sample.[16][22] | Use the shortest possible camera exposure time. Keep the shutter closed when not actively acquiring an image.[8] Focus on a nearby area before moving to your region of interest for final capture.[16] |
| Use Antifade Reagents | These reagents are oxygen scavengers that reduce the concentration of reactive oxygen species (ROS), which are major culprits in photobleaching.[21][23] | Use a commercially available mounting medium containing an antifade agent like p-phenylenediamine (PPD) or propyl gallate.[16][24] |
| Optimize Image Acquisition | Improve the efficiency of photon collection to make the most of the light that is emitted. | Use a high numerical aperture (NA) objective lens. Ensure the microscope optics are clean and properly aligned.[8] Use camera binning to improve signal-to-noise, which may allow for lower excitation power.[25] |
Part 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility.
Protocol 1: General Staining of Fixed Cells
This protocol provides a starting point for staining fixed cells with a this compound dye. Optimization will be required.
-
Cell Culture & Fixation:
-
Grow cells on sterile glass coverslips.
-
Wash briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate coverslips in 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of the this compound dye in PBS (start with a concentration range of 1-10 µM, but optimize).
-
Incubate the coverslips with the dye solution for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes & Mounting:
-
Wash 3 times with PBS for 5 minutes each, protected from light.
-
Briefly dip the coverslip in distilled water to remove salt crystals.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges with nail polish and allow it to dry.
-
-
Storage & Imaging:
-
Store slides flat at 4°C in the dark.[7]
-
Image within a few days for the best signal. Use appropriate filter sets (~365 nm excitation, >420 nm emission).
-
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Vertex AI Search.
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
-
Troubleshooting the Fluorescence Microscope. Oxford Academic. [Link]
-
Photochemistry of Common Xanthene Fluorescent Dyes as efficient visible light activatable Co.releasing molecules. ChemRxiv. [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has non-specific staining?. Sino Biological. [Link]
-
Live-cell fluorescence imaging. PubMed. [Link]
-
Immunofluorescence Troubleshooting. St John's Laboratory Ltd. [Link]
-
Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. aip.scitation.org. [Link]
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Photobleaching in Fluorescence Microscopy. AZoLifeSciences. [Link]
-
Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. bitesizebio.com. [Link]
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A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. journals.plos.org. [Link]
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An open and shut case? Chemistry to control xanthene dyes. NIH. [Link]
-
My material is 'photobleaching' in fluorescence microscope. What does this mean?. ResearchGate. [Link]
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Signal-to-Noise Considerations. Evident Scientific. [Link]
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Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. [Link]
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INVESTIGATION OF THE STRUCTURAL AND OPTICAL PROPERTIES OF XANTHENE DYES FOR ANALYTE DETECTION AND THIN FILM SENSOR DEVELOPMENT. DigitalCommons@URI. [Link]
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Troubleshooting Immunofluorescence. Hycult Biotech. [Link]
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Guides for Live Cell Imaging Dyes. Creative Bioarray. [Link]
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Protocols Archive. @abberior.rocks. [Link]
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Organic fluorescent probes for live-cell super-resolution imaging. Hep Journals. [Link]
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Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. NIH. [Link]
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This compound. PubChem. [Link]
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A Dual Fluorescence and NMR Study for the Interaction Between Xanthene Dyes and Nanoparticles. Clemson University. [Link]
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Spectroscopic properties of different concentration xanthene›s dye mixture (6G, 3GO, B and C) solution in chloroform. iasj.net. [Link]
-
Soft nanoparticles incorporating a benzo[c]xanthene fluorophore: facile synthesis and ratiometric pH sensing. RSC Publishing. [Link]
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Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes. NIH. [Link]
-
A Review on the Recent Trends in Synthetic Strategies and Applications of Xanthene Dyes. ResearchGate. [Link]
-
Xanthene-Based Dyes for Photoacoustic Imaging and their Use as Analyte-Responsive Probes. PubMed. [Link]
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Preventing photobleaching of Naphtho(3,2,1-kl)xanthene during imaging
Welcome to the technical support center for imaging applications involving Naphtho(3,2,1-kl)xanthene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into preventing photobleaching and ensuring the acquisition of high-quality, reproducible data.
Introduction: Understanding Photobleaching of Xanthene Dyes
This compound belongs to the xanthene class of fluorophores, which are prized for their brightness but are susceptible to photobleaching—the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light. This process not only leads to a loss of signal but can also generate phototoxic byproducts that can damage the biological specimen.
The primary mechanism of photobleaching involves the fluorophore entering a long-lived, highly reactive triplet state after excitation.[1] From this triplet state, the molecule can interact with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[2][3][4] These highly reactive molecules can then attack and destroy the fluorophore, rendering it non-fluorescent.[2][5]
Our goal is to minimize the time the fluorophore spends in the triplet state and to scavenge any ROS that are generated. This guide provides a multi-faceted approach, combining chemical intervention through antifade reagents with physical optimization of imaging parameters.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading very quickly during time-lapse imaging. What is the first thing I should check?
A: The first and most critical factor to check is your illumination intensity. Excessive laser or lamp power is the most common cause of rapid photobleaching.[6][7] Reduce the illumination to the lowest possible level that still provides a sufficient signal-to-noise ratio (SNR) for your analysis.[8] Remember, the total light dose your sample receives determines the extent of photobleaching.[9]
Q2: What are antifade reagents and how do they work?
A: Antifade reagents are chemical compounds added to your mounting medium or live-cell imaging buffer to suppress photobleaching.[10][11] They work primarily by scavenging ROS. Some common mechanisms include:
-
Triplet State Quenching: Compounds like cyclooctatetraene (COT) can directly interact with the fluorophore in its triplet state, returning it to the ground state before it can generate ROS.[12][13]
-
ROS Scavenging: Antioxidants like ascorbic acid (Vitamin C), Trolox (a vitamin E analog), n-propyl gallate (NPG), and p-phenylenediamine (PPD) neutralize ROS once they are formed.[5][10]
-
Oxygen Removal: Enzymatic systems like glucose oxidase and catalase can be used to remove dissolved oxygen from the medium, thereby preventing the formation of ROS.[6][8]
Q3: Can I use a commercial antifade mounting medium for my fixed-cell imaging with this compound?
A: Yes, using a high-quality commercial antifade mountant is highly recommended. Products like ProLong™ Gold or Diamond and VECTASHIELD® are well-established and contain optimized cocktails of antifade agents.[14][15] These formulations are rigorously tested for performance and refractive index matching, which is crucial for high-resolution imaging.[11][16]
Q4: Are there any downsides to using certain antifade agents?
A: Yes, some antifade agents have limitations. For example, p-phenylenediamine (PPD), while very effective, can be toxic and may cause autofluorescence, particularly in the blue-green spectrum.[11] It can also react with certain dyes like cyanines.[10] N-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are less toxic and suitable for some live-cell work, but may have biological effects such as inhibiting apoptosis.[10] Always consult the literature and manufacturer's documentation for compatibility with your specific dye and experimental system.
Q5: My sample is live cells. How can I reduce photobleaching without affecting cell health?
A: For live-cell imaging, it's a balance between signal preservation and minimizing phototoxicity.
-
Use a Live-Cell Antifade Reagent: Add a non-toxic antioxidant like Trolox or a commercial formulation like ProLong™ Live Antifade Reagent to your imaging medium.[6][14]
-
Optimize Imaging Parameters: Use the lowest possible light dose. This means reducing laser power, increasing camera exposure time (to collect more photons with less intense light), and minimizing the frequency of image acquisition to only what is necessary to capture the biological process.[9][17]
-
Maintain a Healthy Environment: Use an enclosed, temperature- and CO₂-controlled imaging chamber to maintain cell viability throughout the experiment.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common photobleaching issues.
Problem 1: Rapid and Complete Signal Loss
| Potential Cause | Troubleshooting Steps & Explanation |
| Excessive Illumination Intensity | Step 1: Reduce laser/lamp power by 50%. Step 2: If the signal is too weak, increase the detector gain or camera exposure time. Explanation: The rate of photobleaching is directly proportional to the intensity of the excitation light. Using lower power for a longer duration delivers the same number of photons but reduces the instantaneous concentration of excited-state molecules, thereby decreasing the probability of bleaching events.[17] |
| Incorrect Mounting Medium | Step 1: Ensure you are using a mounting medium that contains an antifade reagent. A simple buffered glycerol solution is not sufficient. Step 2: Switch to a reputable commercial antifade medium (e.g., ProLong™ Diamond, VECTASHIELD®). Explanation: Antifade reagents are essential for protecting fluorophores from ROS-mediated destruction.[11][15] |
| High Oxygen Concentration | Step 1 (Fixed Cells): Ensure the mounting medium has fully embedded the sample and the coverslip is sealed to prevent atmospheric oxygen from diffusing in. Step 2 (Live Cells): Consider using an oxygen scavenging system (e.g., glucose oxidase/catalase) in your imaging medium. Explanation: Molecular oxygen is the primary precursor for the ROS that cause photobleaching.[2][18][] |
Problem 2: Gradual Signal Fading During Z-Stack or Time-Lapse Acquisition
| Potential Cause | Troubleshooting Steps & Explanation |
| Cumulative Photodamage | Step 1: Reduce the number of Z-slices or time points to the absolute minimum required for your analysis. Step 2: Use bidirectional scanning if available on your confocal microscope to reduce the time the scanner spends at the edges of the frame. Step 3: Employ neutral density filters to finely tune and reduce the excitation light.[6][8] Explanation: Every exposure to light contributes to the total photon budget of the fluorophore. Minimizing unnecessary exposures is key to preserving the signal over time.[6] |
| Sub-optimal Antifade Formulation | Step 1: If using a homemade antifade, check the pH and freshness of the components. PPD, for example, is most effective at a pH above 8.0 and can degrade over time.[20][21] Step 2: Try a different class of antifade reagent. If you are using a scavenger like PPD, try a formulation containing a triplet state quencher or a different antioxidant like Trolox. Explanation: Different fluorophores can respond differently to various antifade agents. Empirical testing is often necessary to find the optimal combination for your specific dye and sample.[1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium
This protocol provides a recipe for a common, effective antifade medium for fixed cells. Always handle reagents with appropriate personal protective equipment (PPE).
Reagents & Materials:
-
Glycerol (high purity, fluorescence-free)
-
Phosphate-buffered saline (PBS), 10X stock
-
n-Propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
50 mL conical tubes for storage
Procedure:
-
Prepare 10 mL of a 1X PBS solution from your 10X stock.
-
Add one of the following antifade agents:
-
Gently heat the solution (up to 70°C) on a stir plate until the antifade agent is completely dissolved. This may take several hours for NPG.[10] Do not boil.
-
Allow the solution to cool to room temperature.
-
Add 90 mL of glycerol to the 10 mL of antifade solution.
-
Mix thoroughly for at least 1-2 hours until the solution is homogeneous.
-
Check the pH and adjust to 8.5 - 9.0 using NaOH or HCl. This is critical for optimal fluorescence and antifade performance.[21]
-
Aliquot into light-blocking tubes and store at -20°C for long-term storage or at 4°C for short-term use.[21]
Workflow: Optimizing Imaging Parameters to Minimize Photobleaching
This workflow provides a systematic approach to setting up your microscope for any imaging experiment.
Caption: Workflow for minimizing photobleaching during microscope setup.
The Chemistry of Photoprotection
The fight against photobleaching is a chemical battle against reactive triplet states and ROS. The diagram below illustrates the key pathways and the points of intervention for antifade agents.
Caption: Key photophysical pathways leading to photobleaching and intervention points for antifade reagents.
By understanding these mechanisms and systematically applying the strategies outlined in this guide, you can significantly enhance the photostability of this compound, leading to higher quality images and more reliable experimental outcomes.
References
-
Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology. Available at: [Link]
-
Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology. Available at: [Link]
-
Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. Available at: [Link]
-
Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]
-
Widengren, J., et al. (2012). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. PMC. Available at: [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. Available at: [Link]
-
Roy, A., et al. (2021). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications. Available at: [Link]
-
Lowe, F., et al. (2021). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology. Available at: [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
-
Al-Kaysi, R. O., et al. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. RSC Publishing. Available at: [Link]
-
Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. Available at: [Link]
-
Shrestha, D., et al. (2012). Nitroxide Spin-Label Quenching of Fluorophore's Triplet State as a Tool for Studying Diffusion Mediated Reactions in. DiVA portal. Available at: [Link]
-
Wang, Z., et al. (2021). Effects of Surface‐Immobilization on Photobleaching of Xanthene Dye Photocatalysts. Request PDF. Available at: [Link]
-
ResearchGate. (2016). Mounting Media and Antifade Reagents. Available at: [Link]
-
Unknown. (n.d.). Mounting Medium Mounting media can be prepared in the lab or commercially available ones can be purchased from several of the co. Retrieved from [Link]
-
Neurobiology Imaging Facility. (2019, September 8). Mounting media: An overview. Retrieved from [Link]
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- 3. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Naphtho(3,2,1-kl)xanthene Solubility Challenges
Welcome to the technical support guide for Naphtho(3,2,1-kl)xanthene. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this complex polycyclic aromatic compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical methodologies to overcome these issues, ensuring the reliability and success of your experiments.
Introduction: The Solubility Hurdle
This compound is a large, planar, and non-polar molecule. Its chemical structure, rich in aromatic rings, results in significant hydrophobicity, making it inherently difficult to dissolve in aqueous solutions. Key physicochemical properties underscore this challenge:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₂₀H₁₂O | Large, carbon-rich structure contributes to hydrophobicity.[1][2] |
| Molecular Weight | 268.3 g/mol | High molecular weight often correlates with lower aqueous solubility.[1][2] |
| XLogP3 | 5.7 | A high LogP value indicates a strong preference for lipid-like (non-polar) environments over aqueous ones, signifying very low water solubility.[1][2] |
This guide will walk you through a logical, step-by-step process to diagnose and solve solubility problems, from simple adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in my standard phosphate-buffered saline (PBS)? A1: Due to its highly hydrophobic nature (XLogP3 of 5.7), this compound is practically insoluble in purely aqueous buffers like PBS.[1][2] The non-polar surface of the molecule cannot favorably interact with the polar water molecules, leading to aggregation and precipitation.
Q2: I need to make a stock solution. What organic solvent should I start with? A2: Dimethyl sulfoxide (DMSO) is an excellent and widely used initial solvent for highly hydrophobic compounds due to its strong solubilizing power and miscibility with water.[3] Other potential options include N,N-Dimethylformamide (DMF) or ethanol. The best practice is to dissolve the compound in a minimal amount of the organic solvent to create a concentrated primary stock, which can then be carefully diluted into your aqueous buffer.
Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening? A3: This is a common issue known as "crashing out." While the compound is soluble in the DMSO stock, the final concentration of DMSO in the aqueous buffer is too low to maintain solubility. The hydrophobic compound molecules are driven out of the water-rich environment and aggregate. The troubleshooting guide below provides several strategies to prevent this.
Q4: Can I use pH adjustment to improve solubility? A4: The structure of this compound does not contain readily ionizable acidic or basic functional groups. Unlike phenols or amines, its solubility is not expected to be significantly influenced by pH changes within a typical biological range (pH 4-10).[4][5] While extreme pH values can affect the solubility of some phenolic compounds, this is unlikely to be a primary strategy for this molecule.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues. Follow this workflow to identify the optimal solubilization strategy for your specific application.
Issue: Compound precipitates upon dilution of organic stock into aqueous buffer.
This is the most frequent challenge. The key is to modify the final aqueous environment to be more hospitable to the hydrophobic compound.
Caption: Troubleshooting workflow for precipitation issues.
Strategy 1: Co-solvent Optimization
Causality: Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) work by reducing the overall polarity of the solvent (your aqueous buffer), making it a more favorable environment for hydrophobic solutes.[7]
Q: What is a safe starting concentration for a co-solvent? A: Begin by ensuring your final working solution contains 1-5% of the organic co-solvent (e.g., DMSO).[8] Many biological assays can tolerate up to 1% DMSO without significant adverse effects, but this must be validated for your specific system. Always run a vehicle control (buffer + co-solvent, no compound) to check for effects on your experiment.
Q: How do I properly dilute my stock to avoid precipitation? A: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the hydrophobic compound molecules before they have a chance to aggregate. Never add the aqueous buffer to the concentrated organic stock.
Strategy 2: Surfactant-Mediated Solubilization
Causality: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[9] These micelles have a hydrophobic core that can encapsulate non-polar compounds like this compound, effectively shielding them from the aqueous environment and creating a stable dispersion.[10][11]
Q: What type of surfactant should I use? A: Non-ionic surfactants are generally preferred for biological applications as they are less likely to denature proteins.
-
Tween® 20 or Tween® 80: Excellent, commonly used surfactants. Start with a final concentration of 0.01% - 0.1% (w/v) in your aqueous buffer.
-
Triton™ X-100: Another effective non-ionic surfactant, often used in the 0.01% - 0.1% range.
Important: Ensure the surfactant is added to the aqueous buffer before introducing the compound's organic stock solution.
Strategy 3: Cyclodextrin Inclusion Complexes
Causality: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. This structure features a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate hydrophobic "guest" molecules, like this compound, within their cavity, thereby increasing the apparent water solubility of the guest.[13][14]
Q: Which cyclodextrin is best for my compound? A: The size of the cyclodextrin cavity is critical. For large polycyclic aromatic compounds, β-Cyclodextrin and its derivatives are often the most suitable.[12]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a highly recommended starting point due to its excellent water solubility and low toxicity.[15] It is effective at solubilizing a wide range of PAHs.[13][15]
-
γ-Cyclodextrin: With a larger cavity, this may also be effective for very large molecules.[12][16]
Q: How do I use cyclodextrins? A: Dissolve the HP-β-CD in your aqueous buffer first to create the "host" solution. Then, slowly add your concentrated organic stock of this compound to the cyclodextrin-containing buffer with vigorous mixing. A starting concentration of 1-10 mM HP-β-CD is recommended.
Detailed Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10 mM). Use sonication or gentle warming (37°C) if necessary to fully dissolve.
-
Prepare Final Buffer: Determine the final desired concentration of your compound and the maximum tolerated DMSO concentration for your assay (e.g., 1% DMSO).
-
Dilution: Vigorously vortex or stir your aqueous buffer. While stirring, add the required volume of the DMSO stock solution drop-by-drop directly into the buffer.
-
Inspection: Visually inspect the final solution against a dark background for any signs of precipitation (Tyndall effect or visible particles). If the solution is not clear, the concentration is too high for this co-solvent level.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Primary Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (e.g., 20 mM stock).
-
Prepare Host Buffer: Prepare your aqueous experimental buffer containing HP-β-CD. A typical starting concentration is 10 mM. Stir until the HP-β-CD is fully dissolved.
-
Form Inclusion Complex: While vigorously stirring the HP-β-CD buffer, slowly add the required volume of the compound's organic stock.
-
Equilibrate: Allow the solution to stir for at least 30-60 minutes at room temperature to ensure maximum complex formation.
-
Final Check: Inspect the solution for clarity. If needed, the solution can be filtered through a 0.22 µm syringe filter to remove any non-encapsulated precipitate.
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
| Co-solvents | Reduces solvent polarity | 1-5% DMSO/Ethanol | Simple, inexpensive | Potential for assay interference or toxicity at higher concentrations |
| Surfactants | Micellar encapsulation | 0.01-0.1% Tween® 20 | Highly effective, low concentrations needed | Can interfere with cell membranes or protein activity |
| Cyclodextrins | Inclusion complex formation | 1-10 mM HP-β-CD | Low toxicity, high loading capacity | More expensive, requires size compatibility between host and guest |
References
-
Find an Expert - The University of Melbourne. (n.d.). SOLUBILIZATION OF NONPOLAR COMPOUNDS BY NONIONIC SURFACTANT MICELLES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC. Retrieved from [Link]
-
Quora. (n.d.). How does surfactant affect solubility of relatively non polar substance? Retrieved from [Link]
-
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National Center for Biotechnology Information. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Retrieved from [Link]
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PubMed. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. PMC. Retrieved from [Link]
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OSTI.GOV. (1981). Kinetics of solubilization of nonpolar oils by nonionic surfactant solutions. Retrieved from [Link]
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ACS Publications. (2023). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]
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Semantic Scholar. (2018). Solubility Enhancement of Polycyclic Aromatic Hydrocarbons by an Eco-Friendly Ester-Linked Gemini Surfactant and its Mixtures with Conventional Surfactants. Retrieved from [Link]
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ACS Publications. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]
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Aston University. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Retrieved from [Link]
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ChemRxiv. (n.d.). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Retrieved from [Link]
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PubChem. (n.d.). Naphtho[2,1,8,7-klmn]xanthene. Retrieved from [Link]
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RSC Publishing. (2022). Soft nanoparticles incorporating a benzo[c]xanthene fluorophore: facile synthesis and ratiometric pH sensing. Retrieved from [Link]
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Minimizing spectral overlap with Naphtho(3,2,1-kl)xanthene in multicolor imaging
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize spectral overlap when using Naphtho(3,2,1-kl)xanthene and its derivatives in complex multicolor imaging experiments. While specific spectral data for the parent this compound is not extensively published, we will leverage data from closely related xanthene dyes to illustrate key principles and provide actionable strategies for successful multicolor imaging.
Introduction to Spectral Overlap in the Context of Xanthene Dyes
Multicolor fluorescence imaging is a powerful technique for visualizing multiple targets simultaneously. However, its success hinges on the careful selection of fluorophores to avoid spectral overlap, where the emission signal of one fluorophore "bleeds through" into the detection channel of another.[1][2] This can lead to false positives and inaccurate data interpretation.[1]
Xanthene dyes, a class to which this compound belongs, are known for their strong fluorescence, with spectra typically ranging from the yellow to red regions.[3] For instance, a related compound, Fluorol Yellow 088 (2,8-Dimethylnaphtho[3,2,1-kl]xanthene) , is used for lipid staining and has an excitation wavelength of 365 nm and an emission wavelength of ≥420 nm.[4] Other related benzo[c]xanthene dyes, such as seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs) , can be excited by 488 nm or 514 nm lasers and exhibit pH-dependent dual emission.[5][6] For example, at a basic pH, carboxy-SNARF has an emission peak at 640 nm, while at an acidic pH, its emission peak is at 585 nm.[7]
This guide will use the spectral properties of these related compounds as illustrative examples to help you navigate the challenges of multicolor panel design with this compound.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the emission spectrum of another.[2][8] This means that the light emitted by the first fluorophore can be detected in the channel intended for the second, leading to a mixed signal.[8] This can create the false impression that a target is present when it is not, or it can lead to inaccurate quantification of fluorescence intensity.[1]
Q2: How can I predict if this compound will have spectral overlap with my other fluorophores?
Q3: What are the first steps I should take to minimize spectral overlap when designing a multicolor experiment with this compound?
A3: The first step is to become familiar with your microscope's lasers and filter sets to ensure you can optimally excite and detect your chosen fluorophores. Then, aim to select fluorophores with the narrowest possible emission spectra to reduce the chances of overlap.[9] When considering this compound, which likely emits in the blue-green to yellow region, you should select other fluorophores that are excited by different lasers and have emission spectra that are well-separated.
Troubleshooting Guide
Problem: I am seeing a signal in my control sample that is only stained with this compound in a channel meant for another fluorophore.
-
Possible Cause: This is a classic case of spectral bleed-through. The emission tail of this compound is likely extending into the detection channel of your other fluorophore.
-
Solution:
-
Confirm with single-color controls: Always run single-color controls for each fluorophore in your panel. This will allow you to definitively identify and quantify the extent of the bleed-through.[10]
-
Optimize filter selection: If possible, use a more restrictive bandpass filter on the channel where you are seeing the bleed-through. This can help to exclude the unwanted signal from this compound, but it may also reduce the signal from your target fluorophore.[2]
-
Perform compensation: Compensation is a mathematical correction that subtracts the contribution of one fluorophore's signal from another's channel.[11] This is a standard procedure in flow cytometry and can also be applied in fluorescence microscopy.[12][13]
-
Problem: My signals for two different markers, one labeled with this compound and the other with a green-emitting dye, are co-localized, but I don't expect them to be.
-
Possible Cause: This could be due to significant spectral overlap between this compound and the green dye. Given that related xanthene dyes can emit in the green-yellow range, this is a plausible scenario.
-
Solution:
-
Choose a better-separated fluorophore: The most effective solution is to replace the green-emitting dye with one that has a longer wavelength emission, such as a red or far-red fluorophore. This will create greater spectral separation from this compound.
-
Sequential imaging: If you must use the current fluorophore combination, acquire the images for each channel sequentially rather than simultaneously. This can help to minimize bleed-through.[14]
-
Spectral unmixing: For more complex cases of spectral overlap, spectral imaging and linear unmixing can be used. This technique acquires the entire emission spectrum at each pixel and then uses algorithms to separate the contributions of each fluorophore.[15][16][17]
-
Experimental Protocols & Workflows
Protocol 1: Fluorophore Selection for a 3-Color Panel with a this compound Derivative
This protocol outlines a systematic approach to selecting compatible fluorophores, using a hypothetical this compound derivative with spectral properties similar to SNARF dyes.
Assumed Spectral Properties of this compound Derivative:
-
Excitation Maximum: ~514 nm
-
Emission Maximum: ~585 nm
Step-by-Step Methodology:
-
Characterize Your Primary Fluorophore: Confirm the excitation and emission spectra of your this compound derivative using a spectrophotometer.
-
Select a Second Fluorophore with Minimal Excitation Overlap: Choose a second fluorophore that is efficiently excited by a different laser line available on your microscope. For example, if your first dye is excited by a 514 nm laser, select a second dye excited by a 405 nm or 633 nm laser.
-
Evaluate Emission Overlap: Using a spectra viewer, overlay the emission spectrum of your this compound derivative with potential candidates for your second and third fluorophores. Aim for the largest possible separation between emission peaks.
-
Consider Fluorophore Brightness and Antigen Abundance: Assign the brightest fluorophores to the least abundant targets to ensure a strong signal.
-
Validate with Single-Stain Controls: Before performing your full experiment, validate your chosen panel by staining samples with each fluorophore individually and imaging them in all channels to assess bleed-through.
Workflow for Spectral Unmixing
Data Presentation
Table 1: Spectral Properties of Example Xanthene Dyes and Potential Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Brightness | Comments |
| Fluorol Yellow 088 | 365 | ≥420 | Moderate | Useful for lipid staining.[4] |
| Carboxy-SNARF (acidic) | ~515-550 | ~585 | High | pH-dependent emission.[7] |
| Carboxy-SNARF (basic) | ~575 | ~640 | High | pH-dependent emission.[7] |
| Alternative 1 (Green) | ||||
| Alexa Fluor 488 | 495 | 519 | High | Photostable, good for targets with moderate to high expression. |
| Alternative 2 (Red) | ||||
| Alexa Fluor 594 | 590 | 617 | High | Well-separated from blue and green fluorophores. |
| Alternative 3 (Far-Red) | ||||
| Alexa Fluor 647 | 650 | 668 | Very High | Ideal for detecting low-abundance targets and minimizing autofluorescence. |
Conclusion
Minimizing spectral overlap is crucial for the success of multicolor imaging experiments involving this compound and its derivatives. By understanding the fundamental principles of fluorescence, carefully selecting fluorophores, and employing appropriate controls and analysis techniques such as compensation and spectral unmixing, researchers can obtain accurate and reliable data. This guide provides a framework for troubleshooting common issues and designing robust multicolor experiments.
References
-
Seminaphtharhodafluor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Whitaker, J. E., Haugland, R. P., & Prendergast, F. G. (1991). Spectral and photophysical studies of benzo[c]xanthene dyes: Dual emission pH sensors. Analytical Biochemistry, 194(2), 330-344.
- Unveiling the Intricacies of SNARF-1: A Technical Guide to its Spectral Properties and pKa Determin
- Whitaker, J. E., Haugland, R. P., & Prendergast, F. G. (1991). Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors. Analytical Biochemistry, 194(2), 330-344.
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10 Tips for Selecting & Using Fluorophores in IF Experiments. (n.d.). Bio-Rad Antibodies. Retrieved January 12, 2026, from [Link]
- Wang, P., et al. (2015). Synthesis and properties of seminaphthorhodafluor red laser dyes.
- Maecker, H. T., & Trotter, J. (2006). Three Rules for Compensation Controls. Cytometry Part A, 69A(11), 1037-1042.
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Selection of Fluorochromes for Multicolor ICC/IF. (n.d.). Bio-Techne. Retrieved January 12, 2026, from [Link]
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How to Choose Fluorochromes in Multicolor ICC/IF Antibody Labeling. (n.d.). Bio-Techne. Retrieved January 12, 2026, from [Link]
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Fluorescence Compensation. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
- Whitaker, J. E., Haugland, R. P., & Prendergast, F. G. (1991). Spectral and photophysical studies of benzo[c]xanthene dyes: Dual emission pH sensors. Analytical Biochemistry, 194(2), 330-344.
- Investigation of the structural and optical properties of xanthene dyes for analyte detection and thin film sensor development. (n.d.). DigitalCommons@URI.
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Fluorophore Selection Guide. (2023, December 19). Biocompare. Retrieved January 12, 2026, from [Link]
-
Compensation Controls. (n.d.). McGovern Medical School - UTHealth Houston. Retrieved January 12, 2026, from [Link]
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Spectral Unmixing. (n.d.). Cytometry and Antibody Technology - UChicago Voices. Retrieved January 12, 2026, from [Link]
- Photochemistry of Common Xanthene Fluorescent Dyes as efficient visible light activatable Co.releasing molecules. (2021). ChemRxiv.
-
Compensation in Flow Cytometry. (2023, July 5). FluoroFinder. Retrieved January 12, 2026, from [Link]
- Liu, J., et al. (2011). Synthesis and photophysical properties of new SNARF derivatives as dual emission pH sensors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1663-1666.
- Spectral characteristics of Molecular Probes dyes—Table 23.1. (n.d.). Thermo Fisher Scientific.
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Spectral Unmixing. (n.d.). FCS Express. Retrieved January 12, 2026, from [Link]
-
Spectral Unmixing. (n.d.). FlowJo v10 Documentation. Retrieved January 12, 2026, from [Link]
- An effective spectral unmixing algorithm for flow cytometry based on GA and least squares. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 264, 120254.
- Geddes, C. D., & Lakowicz, J. R. (2002). Enhanced ratiometric pH sensing using SNAFL-2 on silver island films. Journal of Fluorescence, 12(2), 121-128.
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CrossTalk. (n.d.). Scientific Volume Imaging. Retrieved January 12, 2026, from [Link]
- A 1-Substituted benzo[c]xanthene library. (n.d.).
- Liu, J., Diwu, Z., & Leung, W. Y. (2001). Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. Bioorganic & medicinal chemistry letters, 11(22), 2903-2905.
- How to quantitatively measure, assess and correct the fluorescence crosstalk in the wide-field microscopy. (2020). bioRxiv.
- Mitigating fluorescence spectral overlap in wide-field endoscopic imaging. (2014). Journal of Biomedical Optics, 19(9), 096001.
- A Dual Fluorescence and NMR Study for the Interaction Between Xanthene Dyes and Nanoparticles. (n.d.).
- Spectroscopic properties of different concentration xanthene›s dye mixture (6G, 3GO, B and C) solution in chloroform. (n.d.).
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
naphtho[3,2,1-kl]xanthene|192-16-5. (n.d.). MOLBASE. Retrieved January 12, 2026, from [Link]
- Spectral properties and dynamics of gold nanorods revealed by EMCCD-based spectral phasor method. (2015). Journal of Microscopy, 260(1), 108-116.
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- 17. beckman.com [beckman.com]
Reducing background fluorescence in Naphtho(3,2,1-kl)xanthene staining
Welcome to the technical support center for Naphtho(3,2,1-kl)xanthene staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to background fluorescence. As Senior Application Scientists, we have compiled this guide based on established principles of fluorescence microscopy and extensive field experience.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter from users of this compound and other xanthene-based dyes.
Q1: What are the primary sources of high background fluorescence in my stained tissue sections?
High background fluorescence can originate from several sources. The three most common culprits are:
-
Tissue Autofluorescence: Many tissues naturally fluoresce due to endogenous molecules like collagen, elastin, NADH, and lipofuscin.[1][2] Fixation with aldehydes, such as formalin, is a major contributor to autofluorescence.[3][4][5][6][7]
-
Non-specific Binding: The this compound dye or antibodies (in immunofluorescence applications) can bind to unintended cellular or extracellular components.[2][8][9][10][11]
-
Suboptimal Protocol: Issues within your staining protocol, such as insufficient washing, inadequate blocking, or incorrect antibody concentrations, can lead to increased background.[8][11][12][13]
Q2: How can I determine the source of my background fluorescence?
A systematic approach with proper controls is key. We recommend the following:
-
Unstained Control: Image an unstained section of your tissue using the same imaging parameters as your stained samples. Any signal detected is due to autofluorescence.[14]
-
Secondary Antibody-Only Control (for Immunofluorescence): If you are using a secondary antibody, stain a tissue section with only the secondary antibody. Signal in this control indicates non-specific binding of the secondary antibody.[15]
-
Isotype Control (for Immunofluorescence): Use a control antibody of the same isotype as your primary antibody but with no specificity for the target antigen. This helps to identify non-specific binding of the primary antibody.[15]
Q3: Are there any quick fixes to reduce background fluorescence?
While a thorough troubleshooting process is always recommended, here are a few things you can try for a potential quick improvement:
-
Increase Wash Steps: Extend the duration and increase the number of your wash steps after incubation with the dye or antibodies.[8]
-
Optimize Antibody Dilution: If you are performing immunofluorescence, try titrating your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[16]
-
Use a Commercial Quenching Agent: Reagents like Sudan Black B or TrueBlack® can effectively quench autofluorescence.[17][18][19][20][21][22]
In-Depth Troubleshooting Guides
Guide 1: Combating Tissue Autofluorescence
Autofluorescence is the inherent fluorescence of biological tissues and can be a significant source of background noise.
Many biological molecules, including collagen, elastin, and lipofuscin, naturally fluoresce when excited by light.[1] The fixation process, particularly with aldehyde-based fixatives like formalin, can exacerbate this issue by creating fluorescent cross-links.[5][6][23]
Caption: Troubleshooting workflow for tissue autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Formalin-Induced Fluorescence
Sodium borohydride can be used to reduce the aldehyde groups responsible for formalin-induced autofluorescence.[6]
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to water.
-
Preparation of Sodium Borohydride Solution: Prepare a fresh 0.1% solution of sodium borohydride in phosphate-buffered saline (PBS).
-
Incubation: Incubate the tissue sections in the sodium borohydride solution for 30 minutes at room temperature.
-
Washing: Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Proceed with Staining: Continue with your standard this compound staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
Sudan Black B is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin granules.[18][21]
-
Rehydration: Deparaffinize and rehydrate paraffin-embedded sections to 70% ethanol.
-
Preparation of Sudan Black B Solution: Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubation: Incubate the tissue sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the sections with 70% ethanol to remove excess dye, followed by a thorough wash in PBS.
-
Proceed with Staining: Continue with your staining protocol.
Table 1: Comparison of Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Formalin-induced | Simple to prepare | Can have variable effectiveness[6] |
| Sudan Black B | Lipofuscin, general | Highly effective | Can introduce its own background in red/far-red channels[17] |
| TrueBlack® | Lipofuscin, general | Lower background than Sudan Black B[17][19] | Commercial reagent, higher cost |
| Photobleaching | Broad spectrum | No chemical treatment needed | Can be time-consuming[24] |
Guide 2: Minimizing Non-Specific Binding
Non-specific binding of the this compound dye or antibodies can lead to a diffuse background signal.
This can be caused by several factors, including:
-
Hydrophobic or Ionic Interactions: The dye or antibodies may non-specifically adhere to cellular components through weak chemical interactions.[11]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites before applying the primary antibody can result in high background.[8][9]
-
Inappropriate Antibody Concentration: Using too high a concentration of primary or secondary antibodies can increase the likelihood of non-specific binding.[11][12]
Caption: Troubleshooting workflow for non-specific binding.
Protocol 3: Optimizing Blocking Conditions (for Immunofluorescence)
Effective blocking is crucial to prevent non-specific antibody binding.
-
Choice of Blocking Buffer: The most effective blocking solution often contains normal serum from the same species in which the secondary antibody was raised.[13] A common alternative is 5% Bovine Serum Albumin (BSA) in PBS.
-
Blocking Step: After rehydration and any antigen retrieval steps, incubate the tissue sections with the blocking buffer for at least 1 hour at room temperature.
-
Antibody Dilution: Dilute the primary and secondary antibodies in the blocking buffer.
-
Proceed with Incubation: Proceed with the primary and secondary antibody incubations as per your protocol.
Table 2: Recommended Starting Antibody Dilutions
| Antibody Type | Recommended Starting Dilution | Incubation Time |
| Primary Antibody | 1:100 - 1:500 | 1-2 hours at RT or overnight at 4°C |
| Secondary Antibody | 1:200 - 1:1000 | 1 hour at RT in the dark |
Note: These are general recommendations. The optimal dilution for each antibody should be determined empirically through titration.[16]
References
Sources
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. vectorlabs.com [vectorlabs.com]
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- 4. Formalin-induced fluorescence reveals cell shape and morphology in biological tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Special Stains [webpath.med.utah.edu]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
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- 12. sinobiological.com [sinobiological.com]
- 13. oni.bio [oni.bio]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Immunofluorescence staining | Abcam [abcam.com]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. biotium.com [biotium.com]
- 18. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Autofluorescence Quenching | Visikol [visikol.com]
- 23. labcompare.com [labcompare.com]
- 24. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Naphtho(3,2,1-kl)xanthene Derivatives
Welcome to the technical support resource for researchers working with Naphtho(3,2,1-kl)xanthene derivatives. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of assessing the cytotoxicity of these compounds in cell culture.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when working with this compound derivatives.
Q1: What are this compound derivatives and why are they investigated for cytotoxicity?
This compound derivatives belong to the broader class of xanthenes, which are heterocyclic compounds known for a wide range of biological activities, including anticancer properties.[1][2][3] Many derivatives are being synthesized and screened for their potential to inhibit cancer cell growth across various cell lines, such as those for breast, prostate, and cervical cancer.[1][2][4] Their unique, often nonplanar, structure may allow them to function through mechanisms distinct from other anticancer agents.[1][2] The core objective of studying their cytotoxicity is to identify potent and selective compounds for further development as therapeutic agents.[5]
Q2: My this compound derivative is difficult to dissolve in aqueous cell culture media. What is the recommended procedure?
This is a common challenge due to the hydrophobic, polycyclic aromatic structure of the core molecule.[6] The standard and recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous culture medium.
-
Primary Solvent: Use 100% dimethyl sulfoxide (DMSO). It is an effective solvent for most hydrophobic compounds and is generally well-tolerated by cells at final concentrations below 0.5% (v/v).
-
Stock Concentration: Aim for a high stock concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final culture, keeping the final DMSO concentration at or below 0.1% if possible.
-
Procedure: After dissolving the compound in DMSO, use sonication or gentle vortexing to ensure it is fully solubilized. Store the stock solution in small aliquots, protected from light, at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
-
Vehicle Control: It is critical to include a "vehicle control" in all your experiments. This control should contain cells treated with the same final concentration of DMSO as your experimental wells to account for any solvent-induced effects.
Q3: What is a sensible starting concentration range for screening these derivatives in a cytotoxicity assay?
For initial screening of novel compounds with unknown potency, a broad concentration range is recommended to determine an approximate IC50 (half-maximal inhibitory concentration) value. A logarithmic or semi-logarithmic dilution series is most efficient.
-
Suggested Range: Start with a high concentration of 50-100 µM and perform serial dilutions down to the low nanomolar range (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.).
-
Rationale: Published studies on various xanthene derivatives show IC50 values ranging from the low nanomolar to the high micromolar range, depending on the specific derivative and cell line.[4][7] This wide range makes a broad initial screen necessary.
Q4: What is a typical exposure time for cells to these compounds?
The optimal incubation time depends on the compound's mechanism of action and the cell line's doubling time. Standard exposure times for cytotoxicity assays are 24, 48, and 72 hours.
-
24 hours: Sufficient for compounds that induce rapid cytotoxicity, such as necrosis or fast-acting apoptosis.
-
48-72 hours: Often required to observe effects from compounds that act on the cell cycle or slower apoptotic pathways. This duration typically covers at least one full cell doubling time, allowing for the observation of antiproliferative effects.
We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) for your specific compound and cell line to determine the optimal endpoint.
In-Depth Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
Issue 1: High variability between replicate wells in my cytotoxicity assay.
High variability can obscure real biological effects and make data interpretation difficult. The root cause is often technical rather than biological.
Answer: To reduce variability, systematically address the following potential issues:
-
Uneven Cell Seeding: A non-uniform cell monolayer is the most common cause of variability.
-
Causality: If some wells start with more cells than others, they will show higher absorbance values (e.g., in an MTT assay) or require more compound to achieve the same percentage of cell death, skewing results.
-
Solution: Ensure you have a single-cell suspension before plating by gently pipetting to break up clumps. After plating, gently rock the plate in 'X' and 'Y' directions to distribute cells evenly before placing it in the incubator. Avoid swirling, which concentrates cells in the center.
-
-
Compound Precipitation: The derivative may be precipitating out of the aqueous culture medium, especially at higher concentrations.
-
Causality: Precipitated compound is not bioavailable to the cells, leading to an underestimation of cytotoxicity. The precipitation can be inconsistent across wells.
-
Solution: Visually inspect your wells with a microscope after adding the compound. If you see crystals or precipitates, you may need to lower the highest concentration in your dilution series or slightly increase the final DMSO concentration (while ensuring it remains non-toxic and consistent across all wells, including the vehicle control).
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to increased concentrations of media components and your test compound.
-
Causality: This differential evaporation can cause cells in the outer wells to behave differently from those in the inner wells.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium to create a humidity barrier, and only use the inner 60 wells for your cells and treatments.
-
Troubleshooting Workflow: Unexpected Cytotoxicity Results
This diagram outlines a logical sequence of steps to diagnose and resolve common issues in cytotoxicity experiments.
Caption: A workflow for troubleshooting anomalous results in cytotoxicity assays.
Issue 2: My MTT assay results show high cell viability, but the cells look unhealthy or detached under the microscope.
This discrepancy is a known limitation of metabolic assays like the MTT assay.
Answer: The MTT assay measures mitochondrial reductase activity, which is often used as a proxy for cell viability. However, a compound can inhibit mitochondrial function without immediately killing the cell, or cells can be metabolically active for a period even after receiving a lethal stimulus. This can lead to an overestimation of cell viability.[8]
-
Causality: this compound derivatives might directly interfere with mitochondrial enzymes or alter the cell's metabolic state, uncoupling reductase activity from actual cell viability.
-
Solution: Use an Orthogonal Assay. Validate your findings with a different type of assay that measures a distinct cellular characteristic.
-
Membrane Integrity Assay (Necrosis): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis.[9][10]
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining by flow cytometry can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells based on membrane changes.[11]
-
| Assay Type | Principle | Measures | Potential Pitfall with Naphtho-xanthenes |
| Metabolic (MTT) | Enzymatic reduction of tetrazolium salt | Mitochondrial reductase activity | Compound may directly inhibit reductase enzymes, leading to inaccurate viability readings.[8] |
| Membrane Integrity (LDH) | Measures release of cytosolic enzyme | Plasma membrane rupture (Necrosis) | Less prone to direct compound interference, but does not detect early apoptosis. |
| Apoptosis (Annexin V/PI) | Detects externalized phosphatidylserine and DNA dye uptake | Early/late apoptosis and necrosis | Provides detailed information on the mode of cell death. |
Issue 3: I observe widespread and rapid cell lysis even at low compound concentrations. How can I quantitatively distinguish between apoptosis and necrosis?
Rapid cell lysis is morphologically characteristic of necrosis, but some aggressive apoptotic processes can also appear lytic. It is crucial to use biochemical assays to definitively identify the cell death mechanism.
Answer: To differentiate and quantify these two distinct modes of cell death, a dual-assay approach is recommended:
-
Quantify Necrosis with the LDH Assay: Measure the amount of LDH released into the cell culture supernatant. A significant, rapid increase in extracellular LDH is a strong indicator of necrosis.[9][10][12] The assay is based on a colorimetric reaction where LDH converts a substrate to a product that can be measured spectrophotometrically.[9]
-
Characterize Apoptosis with Annexin V/PI Staining: This flow cytometry-based assay is the gold standard for distinguishing cell death pathways.
-
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorophore.[11] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane.
-
Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells (membrane integrity is preserved).
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells (membrane integrity is lost).[13]
-
-
Principle of Annexin V / Propidium Iodide (PI) Assay
This diagram illustrates how Annexin V and PI differentially stain cells based on their viability and stage of apoptosis.
Caption: Distinguishing cell populations using Annexin V and PI staining.
Issue 4: My Annexin V/PI results suggest apoptosis. How do I confirm if it is a caspase-dependent pathway?
Many cytotoxic agents induce apoptosis through the activation of a family of cysteine proteases called caspases. Caspase-3 is a key "executioner" caspase in this pathway.[14][15]
Answer: Confirming the involvement of caspases provides crucial mechanistic insight into your compound's action.
-
Use a Pan-Caspase Inhibitor: The most direct method is to pre-treat your cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, for 1-2 hours before adding your this compound derivative.
-
Causality: If the compound's cytotoxicity is caspase-dependent, the inhibitor will block the caspase cascade and "rescue" the cells from apoptosis.
-
Experiment: Run a parallel experiment where one set of cells is pre-treated with the inhibitor and the other is not. Measure cell viability or apoptosis (e.g., with Annexin V/PI). A significant increase in viability in the inhibitor-treated group confirms caspase-dependent apoptosis.
-
-
Measure Caspase-3/7 Activity: Directly measure the activity of the executioner caspases-3 and -7. Several commercially available kits use a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
-
Experiment: Treat cells with your compound for various time points. Lyse the cells and perform the caspase activity assay. A dose- and time-dependent increase in caspase-3/7 activity is strong evidence of apoptosis induction. Studies have shown that potent compounds can increase caspase-3 levels significantly compared to untreated controls.[14]
-
Simplified Caspase-Dependent Apoptosis Pathway
This diagram shows the core signaling cascade from an apoptotic stimulus to the execution phase mediated by Caspase-3.
Caption: The central role of Caspase-3 in the apoptotic signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Derivative Stock Solutions
-
Accurately weigh out the compound using a calibrated microbalance.
-
Add the required volume of 100% cell culture grade DMSO to achieve the desired molarity (e.g., 20 mM).
-
Facilitate dissolution by placing the vial in a sonicator bath for 5-10 minutes or by vortexing vigorously.
-
Visually inspect the solution to ensure no solid particulates remain.
-
Prepare single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol is adapted from standard methodologies.[16]
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[17]
-
Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well.[16]
-
Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure all crystals are dissolved.
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).
Protocol 3: Assessment of Necrosis using the Lactate Dehydrogenase (LDH) Assay
This protocol is based on commercially available kit instructions.[9][12][18]
-
Seed cells in a 96-well plate and treat with your compound as described for the MTT assay.
-
Set up three essential controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a detergent (provided in the kit) 45 minutes before the end of the experiment.[9]
-
Background control: Medium only.
-
-
At the end of the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[18]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50-100 µL of the reaction mixture to each well containing supernatant.
-
Incubate at room temperature for 10-30 minutes, protected from light.[9]
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (typically 490-520 nm).[9][12]
-
Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.
Protocol 4: Detection of Apoptosis using Annexin V/PI Staining by Flow Cytometry
This protocol is a generalized procedure based on common methods.[13][19]
-
Seed cells in 6-well or 12-well plates and treat with the compound for the desired duration.
-
Harvest all cells, including both the adherent and floating populations. For adherent cells, use trypsin and combine the trypsinized cells with the supernatant from the corresponding well.[11][13]
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer (provided in most kits) at a concentration of approximately 1-5 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[19]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Saraste, A., & Pulkki, K. (2000). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Choi, M., & Jeong, J. Y. (2014). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PMC. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Asirvatham, A. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Giri, R., et al. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Caspase 3 – Knowledge and References. Retrieved from [Link]
-
Chan, F. K., & Choi, M. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Retrieved from [Link]
-
Han, Y., et al. (2014). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. PMC. Retrieved from [Link]
-
SciSpace. (2023). Analysis of Antitumor Potential of Xanthene Compounds in Lymphoma Cells. Retrieved from [Link]
-
Bentham Science. (n.d.). Ionic Liquids Immobilized Synthesis of New Xanthenes Derivatives and their Antiproliferative, Molecular Docking, and Morphological Studies. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Safavi, M., et al. (2018). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones... In Vitro Cellular & Developmental Biology - Animal. Retrieved from [Link]
-
de Faria, A. R., et al. (2018). Potential cytotoxic and selective effect of new benzo[b]xanthenes against oral squamous cell carcinoma. Future Medicinal Chemistry. Retrieved from [Link]
-
Kim, H., et al. (2022). Caspase-dependent apoptosis induces reactivation and gliogenesis of astrocytes in adult mice. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene. Retrieved from [Link]
-
Perečko, T., et al. (2012). Involvement of caspase-3 in stilbene derivatives induced apoptosis of human neutrophils in vitro. Interdisciplinary Toxicology. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Synthesis and Characterization of Some Xanthene Fluorophors - Markers for Petroleum Products. Retrieved from [Link]
-
MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]
-
Dyrager, C., et al. (2018). A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Exploring the potential of xanthene derivatives for antitubercular activity. Retrieved from [Link]
-
RSC Publishing. (2015). Soft nanoparticles incorporating a benzo[c]xanthene fluorophore: facile synthesis and ratiometric pH sensing. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic Liquids Immobilized Synthesis of New Xanthenes Derivatives and their Antiproliferative, Molecular Docking, and Morphological Studies | Request PDF. Retrieved from [Link]
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Technical Support Center: Naphtho(3,2,1-kl)xanthene Stock Solution Guide
Welcome to the technical support resource for Naphtho(3,2,1-kl)xanthene. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, experimental variable: the stability and aggregation of stock solutions. Due to its unique chemical nature, this compound requires careful handling to ensure the validity and reproducibility of your experimental results. This document provides in-depth, field-proven insights and protocols in a direct question-and-answer format to help you navigate these challenges.
Section 1: Understanding the "Why" - The Science of Aggregation
Q1: Why is my this compound solution cloudy or showing precipitates?
Answer: The root cause lies in the inherent chemical properties of this compound. It is a large, planar, and highly hydrophobic polycyclic aromatic hydrocarbon (PAH).[1][2] This structure leads to poor solubility in aqueous or polar protic solvents and a strong tendency to self-associate or aggregate.
-
Hydrophobicity: The molecule has a high calculated LogP of approximately 5.7, indicating it is significantly more soluble in lipids than in water.[2][3] When introduced into an unfavorable polar environment, the molecules are driven to minimize their contact with the solvent, promoting self-aggregation.
-
π-π Stacking: The flat, electron-rich aromatic rings of this compound molecules can stack on top of each other like pancakes. This non-covalent interaction, known as π-π stacking, is a major driving force for the formation of insoluble aggregates in many PAH-based compounds.[4][5]
-
Concentration Dependence: Aggregation is a concentration-dependent phenomenon. As the concentration of the compound in solution increases, the likelihood of intermolecular encounters and subsequent aggregation rises dramatically.
These aggregates are not simply precipitates; they are often colloidal nanoparticles (50-500 nm) that can remain suspended, causing turbidity and leading to significant artifacts in experimental assays, particularly in early-stage drug discovery screening.[6][7]
Caption: Troubleshooting workflow for aggregated stock solutions.
Section 4: Quality Control - Verifying Your Solution
Q6: How can I confirm my stock solution is free of aggregates?
Answer: While visual inspection is the first line of defense, a more quantitative method is Dynamic Light Scattering (DLS). This technique measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates. [8][9]
-
A "Good" Solution: A properly dissolved, non-aggregated solution will show a single, low-intensity peak corresponding to the small size of the solvent molecules (e.g., DMSO).
-
An "Aggregated" Solution: The presence of aggregates will result in high-intensity peaks corresponding to particles with hydrodynamic radii in the range of 50 nm to several microns, and a high Polydispersity Index (PDI).
Protocol: Detecting Aggregation using Dynamic Light Scattering (DLS)
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz or disposable cuvette
-
Test solution (a dilution of your stock in the same solvent)
-
Solvent blank (e.g., pure DMSO)
-
0.2 µm PTFE syringe filter
Procedure:
-
Instrument Setup: Equilibrate the DLS instrument to 25°C.
-
Blank Measurement: Filter the pure solvent directly into a clean, dust-free cuvette. Measure the scattering to establish a baseline.
-
Sample Preparation: Dilute your this compound stock solution to ~100 µM in the same solvent. Filter this diluted sample through a 0.2 µm filter directly into a clean cuvette. This filtration removes dust, not the colloidal aggregates of interest.
-
Sample Measurement: Place the sample cuvette in the instrument and perform the measurement.
-
Data Analysis: Analyze the resulting correlation function to obtain the size distribution. The presence of any significant particle population >10 nm is indicative of aggregation.
Section 5: Long-Term Storage
Q7: How should I store my stock solution to ensure long-term stability?
Answer: Proper storage is crucial to prevent both aggregation and chemical degradation.
-
Temperature: Store stock solutions at -20°C or -80°C .
-
Aliquoting: Prepare small, single-use aliquots. This minimizes freeze-thaw cycles, which can force the compound out of solution and introduce moisture.
-
Light Protection: Use amber vials to protect the compound from light, as many polycyclic aromatic compounds are light-sensitive.
-
Moisture Prevention: Use anhydrous grade DMSO and store it properly. Cap vials tightly. When removing an aliquot from the freezer, allow it to warm completely to room temperature before opening to prevent condensation from introducing water into the stock.
Section 6: Frequently Asked Questions (FAQs)
-
Q8: I diluted my DMSO stock into an aqueous buffer for my experiment and it immediately crashed out. What should I do? This is a common consequence of the compound's hydrophobicity. The DMSO keeps it soluble, but when the percentage of DMSO drops significantly upon dilution into buffer, the compound aggregates.
-
Solution 1 (Best): Add a non-ionic surfactant (e.g., 0.01% Tween-20) to your final aqueous buffer before adding the compound.
-
Solution 2: Decrease the final concentration of this compound in your assay.
-
Solution 3: Increase the percentage of DMSO in your final solution, but be mindful that high DMSO concentrations can affect biological assays.
-
-
Q9: The compound is a potent dye. Will aggregation affect its fluorescent properties? Absolutely. Aggregation almost always leads to quenching of fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). [4][10]This can drastically alter spectroscopic measurements and lead to incorrect conclusions. Ensuring a monomeric, soluble state is critical for any application relying on its fluorescent properties.
References
-
Schmidt, M., Pisula, W., & Müllen, K. (2006). Suppressing aggregation in a large polycyclic aromatic hydrocarbon. Journal of the American Chemical Society, 128(4), 1334–1339. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6451334, this compound. [Link]
-
MOLBASE. naphtho[3,2,1-kl]xanthene | 192-16-5. [Link]
-
Fu, J., Zhang, L., Wang, Z., & Liu, Z. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega. [Link]
-
de Almeida, J. G., et al. (2021). Combating small molecule aggregation with machine learning. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Semantic Scholar. [Link]
-
De, S., Das, S., & Girigoswami, A. (2005). pH-Responsive Switchable Aggregation Phenomena of Xanthene Dyes Adsorbed on Tungsten(VI) Oxide Colloid Surface. CORE. [Link]
-
Seffouh, A. (2018). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]
-
Luttens, A., et al. (2022). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Cheminformatics. [Link]
-
Zhang, Y., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. CityUHK Scholars. [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]
-
La-Beck, N. M., & Rytting, E. (2015). Colloidal aggregation: from screening nuisance to formulation nuance. PMC - NIH. [Link]
-
De, S., Das, S., & Girigoswami, A. (2005). Environmental effects on the aggregation of some xanthene dyes used in lasers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1821–1833. [Link]
-
Phadungkit, M., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega. [Link]
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Technical Support Center: Enhancing the Photostability of Naphtho(3,2,1-kl)xanthene for Long-Term Imaging
Welcome to the technical support center for Naphtho(3,2,1-kl)xanthene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel fluorophore for long-term imaging applications. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome photostability challenges and acquire high-quality, reliable data.
Introduction: The Challenge of Photostability in Long-Term Imaging
This compound is a promising fluorescent scaffold due to its unique spectral properties. However, like many organic fluorophores, its utility in long-term imaging can be limited by photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[1][2] This process not only diminishes the signal over time but can also generate reactive oxygen species (ROS) that induce phototoxicity and compromise the integrity of the biological sample.[3][4][5]
This guide provides a systematic approach to diagnosing and mitigating photobleaching, enabling you to extend the observational window and ensure the quantitative accuracy of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the photostability of this compound.
Q1: My this compound signal fades rapidly during time-lapse imaging. What is the primary cause of this?
A1: Rapid signal loss, or photobleaching, is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen.[6] This interaction leads to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then react with and chemically destroy the this compound molecule, rendering it non-fluorescent.[3][5][7] The rate of photobleaching is directly proportional to the intensity and duration of the excitation light.[8]
Q2: What are antifade reagents, and how do they work?
A2: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[9][10] Most commercially available antifade agents are ROS scavengers.[9] They work by quenching the excited triplet state of the fluorophore or by scavenging the ROS before they can damage the dye molecule.[5][10] Common examples include Trolox (a vitamin E analog), n-Propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[9]
Q3: Can I use the same antifade reagent for both fixed and live-cell imaging?
A3: Not always. Antifade mounting media for fixed samples are often glycerol-based and can be toxic to living cells.[11][12] For live-cell imaging, it is crucial to use specifically formulated, cell-permeable antifade reagents like Trolox or commercial solutions such as ProLong™ Live Antifade Reagent.[11][13] These reagents are designed to have low cytotoxicity.[11]
Q4: Besides using antifade reagents, what are the most effective ways to minimize photobleaching?
A4: The most effective strategy is to minimize the total photon exposure to your sample.[1][8] This can be achieved by:
-
Reducing excitation light intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters are excellent tools for this.[1][11]
-
Minimizing exposure time: Use the shortest possible exposure time for your detector.
-
Reducing the frequency of image acquisition: In time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the dynamics of the biological process you are studying.[11]
-
Optimizing filter sets: Ensure your filter cubes are well-matched to the excitation and emission spectra of this compound to maximize signal detection and minimize bleed-through.
Q5: How does the cellular environment affect the photostability of this compound?
A5: The local chemical environment, including pH, viscosity, and the presence of endogenous oxidizing or reducing agents, can influence photostability. For live-cell imaging, maintaining a healthy cellular environment is critical.[14][15] Stressed or dying cells can produce excess ROS, which can accelerate photobleaching.[16] Therefore, using appropriate imaging media and maintaining physiological conditions (37°C, 5% CO2) is essential for long-term experiments.[14][17]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during long-term imaging with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid and complete signal loss within the first few frames. | 1. Excessive Excitation Power: The laser or lamp intensity is too high, causing immediate and aggressive photobleaching. 2. Sub-optimal Imaging Medium: The medium lacks components to mitigate oxidative stress. | 1. Reduce Excitation Power: Decrease laser power to 1-5% of maximum and gradually increase until a sufficient signal is obtained. Use a neutral density filter to attenuate the light source.[1] 2. Incorporate Antifade Reagent: Add a live-cell compatible antifade reagent like Trolox (100-500 µM) to your imaging medium.[10][11] 3. Optimize Detector Settings: Increase camera gain or use pixel binning to enhance signal detection, allowing for lower excitation power.[18] |
| Gradual signal decay over the course of a long time-lapse experiment. | 1. Cumulative Photodamage: Even at low excitation powers, repeated exposure leads to a gradual decline in fluorescence. 2. Environmental Instability: Changes in temperature, pH, or CO2 levels are stressing the cells, leading to increased ROS production. | 1. Optimize Acquisition Protocol: Reduce the frequency of image acquisition. For example, instead of imaging every 30 seconds, try every 2 or 5 minutes.[11] 2. Use an Environmental Chamber: Ensure your microscope is equipped with a stage-top incubator that maintains stable temperature, humidity, and CO2 levels.[14][15] 3. Implement a Controlled Atmosphere: For highly sensitive experiments, consider using an oxygen-scavenging system or a controlled atmosphere microscope to reduce the concentration of molecular oxygen.[5][19] |
| High background fluorescence that worsens over time. | 1. Autofluorescence: Cellular components (e.g., NADH, flavins) can become fluorescent upon prolonged illumination. 2. Photodegradation Products: The breakdown products of this compound may be fluorescent in a different spectral range. | 1. Spectral Unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence background. 2. Pre-bleaching: Intentionally photobleach the sample with broad-spectrum light before adding the this compound probe to reduce endogenous autofluorescence.[8] 3. Thorough Washing: Ensure that any unbound dye is thoroughly washed away before imaging to minimize background from the medium.[18] |
| Visible signs of cell stress or death (e.g., blebbing, detachment) during imaging. | 1. Phototoxicity: Reactive oxygen species generated during photobleaching are damaging cellular components.[4][20] 2. Dye Concentration: The concentration of this compound may be too high, leading to cytotoxicity. | 1. Implement All Photobleaching Reduction Strategies: Phototoxicity is a direct consequence of the processes that cause photobleaching. Aggressively apply all strategies to reduce light exposure and use antifade reagents. 2. Titrate Dye Concentration: Determine the lowest effective concentration of the this compound probe that provides a detectable signal. 3. Use a More Photostable Derivative: If available, consider using a chemically modified derivative of this compound that has been engineered for enhanced photostability.[6] |
Part 3: Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of this compound Photostability
This protocol allows you to quantify the photobleaching rate of this compound under your specific experimental conditions.
Objective: To determine the photobleaching half-life (t½) of the fluorophore.
Materials:
-
This compound-labeled sample (fixed or live cells)
-
Fluorescence microscope with time-lapse capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample as you would for a standard imaging experiment.
-
Locate Region of Interest (ROI): Find a representative field of view.
-
Set Imaging Parameters:
-
Use the exact excitation power, exposure time, and filter set you intend to use for your long-term experiment.
-
Set up a time-lapse acquisition with a short interval (e.g., every 5 seconds) for a total duration that results in significant bleaching (e.g., 5-10 minutes).
-
-
Acquire Time-Lapse Series: Start the acquisition and record the image series.
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define several ROIs within your sample.
-
Measure the mean fluorescence intensity within each ROI for every frame (time point).
-
Normalize the intensity values to the first time point (I/I₀).
-
Plot the normalized intensity versus time.
-
Fit the data to a single exponential decay curve to calculate the photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value).
-
Workflow for Optimizing Antifade Reagent Concentration
The optimal concentration of an antifade reagent can be cell-type and dye-dependent. This workflow helps you determine the best concentration for your experiments.
Caption: Workflow for determining the optimal antifade reagent concentration.
Part 4: Understanding the Mechanism of Photobleaching
Photobleaching is a complex photochemical process. A simplified model, known as the Jablonski diagram, helps to visualize the electronic state transitions that a fluorophore undergoes. The problematic transition is the one to the long-lived triplet state.
Caption: Simplified Jablonski diagram illustrating fluorophore photobleaching.
From the excited singlet state (S₁), the this compound molecule can return to the ground state (S₀) by emitting a photon (fluorescence). Alternatively, it can undergo intersystem crossing (ISC) to the excited triplet state (T₁).[5] The triplet state is relatively long-lived and is highly reactive with molecular oxygen, leading to the generation of ROS and subsequent photobleaching.[4][5] Antifade reagents primarily act by quenching this triplet state, returning the molecule to the ground state before it can react with oxygen.[10]
By understanding these fundamental principles, researchers can make more informed decisions to enhance the photostability of this compound and achieve reliable, high-quality data in their long-term imaging experiments.
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Validation & Comparative
A Researcher's Guide to Lipid Droplet Staining: A Comparative Analysis of Naphtho(3,2,1-kl)xanthene and Nile Red
For researchers in cell biology and drug development, the visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism, storage diseases, and the cellular response to therapeutic agents. The selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. This guide provides an in-depth comparison of the well-established lipophilic stain, Nile Red, with the lesser-known Naphtho(3,2,1-kl)xanthene, offering insights into their mechanisms, performance, and practical applications.
The Central Role of Lipid Droplets in Cellular Dynamics
Lipid droplets are dynamic organelles responsible for the storage of neutral lipids, such as triacylglycerols and sterol esters.[1] Far from being passive storage depots, they are actively involved in lipid metabolism, signaling, and protein trafficking. Consequently, the ability to accurately visualize and quantify lipid droplets is essential for research in areas ranging from metabolic disorders like obesity and diabetes to cancer and infectious diseases.
Nile Red: The Established Standard for Lipid Droplet Visualization
Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) is a highly popular fluorescent dye renowned for its utility in staining intracellular lipid droplets.[2][3][4][5] Its popularity stems from its unique solvatochromic properties: it is weakly fluorescent in aqueous environments but becomes intensely fluorescent in hydrophobic settings, making it an excellent probe for lipid-rich structures.[6][7]
Mechanism of Action: Solvatochromism
The fluorescence of Nile Red is highly dependent on the polarity of its environment.[8][9][10] In the nonpolar core of a lipid droplet, it exhibits strong yellow-gold fluorescence. In contrast, when associated with more polar phospholipids in membranes, its emission shifts to a longer, red wavelength.[6] This property allows for the specific visualization of neutral lipid stores within the cell. The large shift in emission spectra between nonpolar and polar environments is due to the significant increase in the dye's dipole moment upon excitation.[7][11]
Spectral Properties
-
In neutral lipids (triglycerides): Excitation maximum of approximately 515 nm (green) and an emission maximum around 585 nm (yellow-orange).[6]
-
In polar lipids (phospholipids): Excitation maximum of about 554 nm (green) and an emission maximum of approximately 638 nm (red).[6]
This spectral shift is a key advantage, as it allows for some degree of differentiation between lipid species based on the emission wavelength. For selective detection of cytoplasmic lipid droplets, imaging the yellow-gold fluorescence is recommended.[2][3][12]
This compound: A Potential Alternative?
This compound is a polycyclic aromatic hydrocarbon belonging to the xanthene class of dyes.[13][14] Xanthene dyes, as a group, are known for their bright fluorescence and have been widely used in various imaging applications.[15][16][17][18] However, it is crucial to note that at the time of this publication, there is a significant lack of specific experimental data on the use of this compound for lipid droplet staining.
Theoretical Advantages and Unanswered Questions
Based on its chemical structure, one might hypothesize that this compound possesses the lipophilic characteristics necessary for partitioning into lipid droplets. The rigid, planar structure of xanthene dyes can contribute to high quantum yields and photostability.[16]
However, without empirical data, several critical questions remain:
-
Specificity: Does it selectively accumulate in lipid droplets, or does it show significant off-target staining of other organelles?
-
Spectral Properties in a Cellular Context: What are its excitation and emission maxima within the hydrophobic core of a lipid droplet?
-
Photostability: How resistant is it to photobleaching under typical imaging conditions?
-
Toxicity: Is it suitable for live-cell imaging without inducing cellular stress or artifacts?
Further research, including synthesis of functionalized derivatives and rigorous testing in cellular models, is required to validate this compound as a viable lipid droplet stain.[19][20]
Head-to-Head Comparison: this compound vs. Nile Red
The following table summarizes the known properties of Nile Red and highlights the current knowledge gaps for this compound.
| Feature | Nile Red | This compound |
| Mechanism of Action | Solvatochromism[6][8][9][10] | Presumed lipophilicity-driven partitioning (Requires Validation) |
| Excitation Max. | ~515-554 nm (environment dependent)[6] | Not Experimentally Determined |
| Emission Max. | ~585-638 nm (environment dependent)[6] | Not Experimentally Determined |
| Photostability | Moderate | Not Experimentally Determined |
| Specificity for Lipid Droplets | High, with some membrane staining[6][21] | Not Experimentally Determined |
| Live-Cell Imaging Compatibility | Yes[12] | Not Experimentally Determined |
| Fixation Compatibility | Yes[22] | Not Experimentally Determined |
| Cost-Effectiveness | Generally low to moderate | Not Commercially Available as a Stain |
| Availability of Protocols | Widely available[12][23][24] | None |
Experimental Protocols
Staining of Lipid Droplets with Nile Red
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)[24]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Formaldehyde (for fixed cell staining)
Live-Cell Staining Workflow:
Proposed workflow for the evaluation of a novel lipid droplet stain.
Concluding Remarks and Future Directions
Nile Red remains the gold standard for lipid droplet staining due to its well-characterized properties and robust performance. [2][3][4][5]Its solvatochromism offers a unique advantage for distinguishing between neutral and polar lipids.
This compound, while belonging to a class of dyes known for their favorable photophysical properties, is currently an unvalidated candidate for this application. Its utility as a lipid droplet stain is purely speculative at this point and hinges on future research to determine its performance characteristics. For scientists at the forefront of probe development, the exploration of novel xanthene-based structures like this compound could lead to the discovery of next-generation lipid droplet stains with improved photostability, narrower emission spectra, or other advantageous properties. However, for the majority of researchers seeking a reliable and well-documented method for lipid droplet visualization, Nile Red is the recommended choice.
References
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Nile red - Wikipedia. (n.d.). Retrieved from [Link]
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Davis, A. H., & Piston, D. W. (2004). Solvatochromism of Nile Red in nonpolar solvents. Applied Spectroscopy, 58(7), 843–847. Retrieved from [Link]
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Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. (2019). Emulate, Inc. Retrieved from [Link]
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Klymchenko, A. S., & Mely, Y. (2006). Spectral and Luminescent Properties of Nile Red Dye in Langmuir-Blodgett Films. Molecular Crystals and Liquid Crystals, 458(1), 127–135. Retrieved from [Link]
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Owen, D. M., et al. (2012). Spectral Phasor Analysis of Nile Red Identifies Membrane Microenvironment Changes in the Presence of Amyloid Peptides. Biophysical Journal, 103(9), 1857–1866. Retrieved from [Link]
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Neugebauer, J., et al. (2017). Predicting solvatochromic shifts and colours of a solvated organic dye: The example of nile red. The Journal of Chemical Physics, 146(12), 124501. Retrieved from [Link]
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Deye, J. F., Berger, T. A., & Anderson, A. G. (1990). Nile Red as a solvatochromic dye for measuring solvent strength in normal liquids and mixtures of normal liquids with supercritical and near critical fluids. Analytical Chemistry, 62(6), 615–622. Retrieved from [Link]
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Determining lipid content in embryos using Nile Red fluorescence. (2009). University of Florida Animal Sciences. Retrieved from [Link]
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Jones, A. C., et al. (2021). Nile Red's Fluorescence: Where's the Twist? The Journal of Physical Chemistry B, 125(45), 12533–12541. Retrieved from [Link]
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Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. Retrieved from [Link]
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Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. Retrieved from [Link]
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Greenspan, P., Mayer, E., & Fowler, S. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Cell Biology, 100(3), 965-973. Retrieved from [Link]
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Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. Retrieved from [Link]
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This compound | C20H12O | CID 6451334 - PubChem. (n.d.). Retrieved from [Link]
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Cell Bio Ed. (2021, December 29). Part 3. Lipid Droplet: Staining cells, membranes, and nuclei [Video]. YouTube. Retrieved from [Link]
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Spandl, J., et al. (2009). Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. Traffic, 10(11), 1579–1584. Retrieved from [Link]
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Channar, P. A., et al. (2018). A Review on the Recent Trends in Synthetic Strategies and Applications of Xanthene Dyes. Mini-Reviews in Organic Chemistry, 15(4), 267–283. Retrieved from [Link]
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naphtho[3,2,1-kl]xanthene|192-16-5 - Encyclopedia - MOLBASE. (n.d.). Retrieved from [Link]
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Sznitko, L., et al. (2022). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Materials, 15(9), 3326. Retrieved from [Link]
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Procedures for the staining of lipid droplets with Oil Red O - Protocols.io. (2018). Retrieved from [Link]
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Gerasov, A., et al. (2017). Synthesis and spectral properties of new xanthene chromophores. Dyes and Pigments, 145, 367–375. Retrieved from [Link]
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Exhaustive Syntheses of Naphthofluoresceins and Their Functions. (n.d.). ResearchGate. Retrieved from [Link]
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Lin, B., et al. (2023). A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. Analyst, 148(14), 3285–3294. Retrieved from [Link]
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Pop, A., et al. (2016). New synthetic strategies for xanthene-dye-appended cyclodextrins. Beilstein Journal of Organic Chemistry, 12, 2036–2046. Retrieved from [Link]
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White, A. G., & Wang, Y. (2020). Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. ACS Central Science, 6(10), 1673–1675. Retrieved from [Link]
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Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. (2018). Beilstein Journal of Organic Chemistry, 14, 1545–1599. Retrieved from [Link]
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One- and two-photon solvatochromism of the fluorescent dye Nile Red and its CF 3 , F and Br-substituted analogues. (n.d.). ResearchGate. Retrieved from [Link]
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Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Primpke, S., et al. (2021). The potential of fluorescent dyes-comparative study of Nile red and three derivatives for the detection of microplastics. Analytical and Bioanalytical Chemistry, 413(4), 1059–1071. Retrieved from [Link]
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Primpke, S., et al. (2021). The potential of fluorescent dyes—comparative study of Nile red and three derivatives for the detection of microplastics. Analytical and Bioanalytical Chemistry, 413(4), 1059-1071. Retrieved from [Link]
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Site, R. A., & Ruan, Z. (2012). An improved high-throughput Nile red fluorescence assay for estimating intracellular lipids in a variety of yeast species. Journal of microbiological methods, 91(1), 174–181. Retrieved from [Link]
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A Comparative Guide to Naphtho(3,2,1-kl)xanthene and BODIPY Dyes for Cellular Imaging
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging, the choice of fluorescent probe is paramount to the success of an experiment. An ideal dye offers high brightness, exceptional photostability, low cytotoxicity, and specific targeting to subcellular structures. Among the myriad of available fluorophores, BODIPY (boron-dipyrromethene) dyes have emerged as a versatile and widely adopted platform. This guide provides a detailed comparison of the well-established BODIPY dyes with the lesser-known Naphtho(3,2,1-kl)xanthene class of dyes, offering insights into their respective strengths and weaknesses for cellular imaging applications.
Introduction to the Contenders
BODIPY Dyes: First synthesized in 1968, BODIPY dyes are characterized by a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core. Their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability, have cemented their position as a go-to tool for fluorescence microscopy.[1][2] The versatility of the BODIPY core allows for extensive chemical modifications, enabling the fine-tuning of their spectral properties and the development of probes for a wide range of cellular targets, including lipid droplets, membranes, and specific proteins.[3][]
This compound Dyes: This class of dyes is built upon a rigid, polycyclic aromatic hydrocarbon backbone. While the broader class of xanthene dyes, which includes fluorescein and rhodamine, is well-known, the specific this compound scaffold is less explored in the context of cellular imaging. A notable example from this class is Fluorol Yellow 088 (2,8-Dimethylnaphtho[3,2,1-kl]xanthene), which has found application as a lipophilic stain, particularly for suberin lamellae in plant tissues.[5][6] The rigid structure of these dyes suggests potential for high quantum yields and photostability, though comprehensive data remains scarce.
At a Glance: Key Properties
| Property | BODIPY Dyes | This compound Dyes |
| Core Structure | 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene | This compound |
| Spectral Range | Broad (Visible to NIR) | Primarily blue-green (based on available data) |
| Quantum Yield (Φ) | Generally high (often >0.8)[7] | Limited data available; potentially high due to rigid structure |
| Photostability | High[8] | Generally considered stable, but quantitative data is lacking |
| Solvatochromism | Generally low | Limited data available |
| Tunability | Highly tunable through chemical modification[3] | Less explored, potential for functionalization exists |
| Primary Applications | Organelle staining (lipid droplets, mitochondria), protein labeling, super-resolution microscopy, theranostics[3][8] | Lipid staining in plant tissues (Fluorol Yellow 088)[5] |
| Cytotoxicity | Generally low for imaging applications[] | Reported to have low toxicity, but extensive studies are needed[3] |
Deep Dive: A Comparative Analysis
Photophysical Properties
BODIPY Dyes are renowned for their outstanding photophysical characteristics. They typically exhibit high molar extinction coefficients and fluorescence quantum yields that are often insensitive to the solvent environment.[7] Their emission spectra are narrow, which is advantageous for multiplex imaging as it minimizes spectral bleed-through. The extensive π-conjugation of the core structure can be readily modified to produce a wide palette of colors, from green to near-infrared (NIR).[3]
Synthesis and Functionalization
The synthesis of the BODIPY core is well-established, typically involving the condensation of a pyrrole derivative with an aldehyde or acid chloride, followed by complexation with boron trifluoride.[11] This synthetic accessibility allows for the straightforward introduction of a wide variety of functional groups at multiple positions on the dye's core. This high degree of tunability is a key advantage of the BODIPY platform, enabling the creation of probes with tailored solubility, spectral properties, and targeting moieties.
Caption: General synthetic scheme for BODIPY dyes.
The synthesis of This compound dyes is less commonly described in the literature. General methods for synthesizing xanthene derivatives often involve the condensation of phenols or naphthols with aldehydes or anhydrides under acidic conditions.[12][13] For instance, Fluorol Yellow 088 can be synthesized through condensation reactions involving naphthalene derivatives.[3] The functionalization of the this compound core appears to be less explored, which may currently limit its application for targeted imaging compared to the highly versatile BODIPY scaffold.
Caption: Simplified synthetic approach for this compound dyes.
Performance in Cellular Imaging
BODIPY dyes have demonstrated exceptional performance in a wide array of cellular imaging applications. Their lipophilic nature makes them excellent stains for cellular membranes and lipid droplets.[3][] For example, BODIPY 493/503 is a widely used and highly specific marker for lipid droplets in live cells.[2] Furthermore, the ability to conjugate BODIPY dyes to various biomolecules without significantly quenching their fluorescence has led to their use in labeling proteins, nucleic acids, and other cellular components. Their high photostability also makes them suitable for long-term time-lapse imaging and super-resolution microscopy techniques.[8]
The application of This compound dyes in cellular imaging is, based on current literature, significantly more niche. Fluorol Yellow 088 is effective for staining hydrophobic structures in plant cells, such as suberin lamellae.[5] Its hydrophobic nature suggests it may also be suitable for staining lipid-rich structures in mammalian cells, such as cellular membranes and lipid droplets.[3] However, there is a lack of published studies demonstrating its use in live mammalian cell imaging. While its low toxicity has been reported, comprehensive cytotoxicity studies in various cell lines are needed to validate its suitability for live-cell imaging.[3]
Experimental Protocols
General Protocol for Staining Lipid Droplets with BODIPY 493/503
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-2 µg/mL.
-
Cell Culture: Grow cells on coverslips or in imaging dishes to the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips or add fresh culture medium to the imaging dish. Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).
Caption: Workflow for staining plant tissue with Fluorol Yellow 088.
Conclusion and Future Perspectives
BODIPY dyes represent a mature and highly versatile class of fluorophores with a proven track record in a vast range of cellular imaging applications. Their well-characterized photophysical properties, synthetic accessibility, and low cytotoxicity make them a reliable choice for researchers.
The this compound class of dyes, while currently under-explored, holds potential as a rigid scaffold for the development of new fluorescent probes. The existing data on Fluorol Yellow 088 demonstrates its utility as a lipophilic stain, but a significant amount of research is required to fully characterize its photophysical properties and to assess its suitability for live mammalian cell imaging.
For researchers requiring a robust, well-documented, and highly tunable fluorescent probe for a wide range of cellular targets, BODIPY dyes are the clear choice. However, for those interested in exploring novel fluorophores with potentially unique properties, the this compound scaffold presents an intriguing, albeit challenging, avenue for future research and development. Further investigation into the synthesis of functionalized this compound derivatives and a thorough characterization of their photophysical properties and biocompatibility are necessary to unlock their full potential in the field of cellular imaging.
References
- Smolecule. (2023, August 15). Buy Fluorol Yellow 088 | 81-37-8. Retrieved from https://www.smolecule.com/product/s581672.html
- Chemical Communications (RSC Publishing). (n.d.). Recent advances in fluorescent probes for lipid droplets. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc00175a
- MDPI. (n.d.). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from https://www.mdpi.com/2304-8158/12/1/1
- Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Materials (Basel, Switzerland), 11(9), 1768. https://doi.org/10.3390/ma11091768
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A Senior Application Scientist's Guide: Naphtho(3,2,1-kl)xanthenes vs. Rhodamines—A Comparative Analysis for Advanced Fluorescence Applications
Abstract
For decades, rhodamine dyes have been the workhorses of fluorescence research, prized for their brightness and photostability.[1][2][] However, the ever-increasing demand for higher resolution, deeper tissue penetration, and multiplexing capabilities has spurred the development of novel fluorophores. This guide provides a detailed comparative analysis of the classic rhodamine family and the emerging class of Naphtho(3,2,1-kl)xanthene dyes. Structurally, naphthoxanthenes represent a significant evolution, featuring a more rigid and extended π-conjugated system. This fundamental difference translates into a distinct set of photophysical properties, most notably a pronounced shift into the near-infrared (NIR) spectrum. We will explore the theoretical underpinnings of these differences, present comparative experimental data, and provide validated protocols to help researchers select the optimal dye for their specific application, from standard cell imaging to advanced in vivo studies.
Introduction: The Xanthene Scaffold and its Two Divergent Paths
The core of both dye families is the xanthene structure, a highly planar and rigid tricyclic system that is exceptionally efficient at converting absorbed light into fluorescence.[] This inherent property is why xanthene-based dyes, including fluoresceins and rhodamines, are renowned for their high quantum yields and brightness.[1][4]
1.1 The Rhodamine Family: The Established Standard
First synthesized in the late 19th century, rhodamines are characterized by the classic xanthene core with amino groups at positions 3 and 6, which are crucial for their fluorescence.[1] Derivatives like Rhodamine B, Rhodamine 6G, and Texas Red are staples in laboratories worldwide.[5] Their popularity stems from a combination of high molar extinction coefficients, excellent quantum yields in the visible spectrum, and substantial photostability compared to dyes like fluorescein.[][6] However, they are not without limitations. Most traditional rhodamines operate within the visible light spectrum (500-600 nm), a region plagued by cellular autofluorescence, which can significantly lower the signal-to-noise ratio in sensitive imaging experiments.[7]
1.2 Naphtho(3,2,1-kl)xanthenes: Engineered for the Near-Infrared Window
This compound dyes are a more recent innovation, born from the strategic goal of pushing fluorescence into the near-infrared (NIR) window (700-1700 nm).[7][8] The defining structural feature is the fusion of additional aromatic (naphthyl) rings onto the xanthene backbone. This extension of the π-electron system is a key chemical strategy to lower the energy gap between the ground and excited states, resulting in a substantial red-shift of both absorption and emission spectra.[7] This shift is highly advantageous for biological imaging, as it allows for deeper tissue penetration and dramatically reduces interference from endogenous fluorophores.[7][8]
Comparative Photophysical Properties
The performance of a fluorescent dye is dictated by a key set of photophysical parameters. The structural divergence between rhodamines and naphthoxanthenes leads to significant differences in these properties.
| Property | Rhodamine Dyes (Typical) | This compound & NIR Analogues | Scientific Rationale & Implications |
| λmax, abs (nm) | 540 - 590[9] | 650 - 850+[7] | The extended conjugation in naphthoxanthenes lowers the S0→S1 energy gap, shifting absorption to longer, less phototoxic NIR wavelengths.[7] |
| λmax, em (nm) | 560 - 620[9] | 680 - 900+[7] | Emission is also red-shifted, crucial for avoiding autofluorescence and enabling deep-tissue imaging. |
| Molar Extinction (ε) | High (~80,000 - 120,000 M-1cm-1)[] | Generally High (Variable) | Both classes are strong absorbers. Naphthoxanthenes maintain high coefficients, essential for bright signals. |
| Quantum Yield (ΦF) | High (0.3 - 0.95)[10] | Moderate to Low (0.05 - 0.40)[7][8] | A known trade-off. As emission wavelengths increase into the NIR, non-radiative decay pathways become more prevalent, often reducing quantum yield.[8] |
| Photostability | Good to Excellent[2][] | Good to Excellent[9] | The rigid xanthene scaffold imparts high photostability to both classes, a key advantage over cyanine dyes.[4] |
| Stokes Shift | Small (~20-30 nm)[10] | Moderate to Large (30 - 70+ nm)[9] | Larger Stokes shifts, often seen in NIR dyes, are beneficial for reducing self-quenching and simplifying filter set design in multiplex assays.[9] |
| Solvent/pH Sensitivity | Generally Low (pH-insensitive in physiological range)[] | Generally Low (but can be engineered) | While the core structures are stable, derivatives of both families can be designed to be sensitive to environmental factors like pH or ions for sensor applications.[9][11] |
Expert Insight: The lower quantum yield of NIR naphthoxanthene dyes is a critical consideration. While they are less efficient photon-for-photon, the dramatic reduction in background fluorescence in the NIR window often results in a superior signal-to-noise ratio in complex biological samples like tissue sections or whole organisms. Therefore, "brightness" in the context of an experiment is a function of both quantum yield and background, not just quantum yield alone.
Performance in Key Research Applications
The choice between a rhodamine and a naphthoxanthene dye is fundamentally application-driven.
-
Routine Cell Staining & Confocal Microscopy: For standard immunofluorescence on cultured cells, classic rhodamines (like Rhodamine Red-X or Alexa Fluor 568) often provide the brightest, most robust signals. Autofluorescence is manageable in thin samples, and the high quantum yields of these dyes are a distinct advantage.
-
Super-Resolution Microscopy (STED, PALM): Both dye families are used here. Rhodamines have long been workhorses for STED microscopy due to their high photostability and brightness.[2] However, photoactivatable naphthoxanthene derivatives are being developed for techniques like PALM, offering NIR imaging capabilities that can be combined with other visible-range fluorophores.[12]
-
In Vivo and Deep-Tissue Imaging: This is the domain where naphthoxanthene and other NIR-shifted xanthene dyes unequivocally excel. Light scattering and absorption by biological tissues (hemoglobin, melanin, water) are minimized in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows.[7] This allows for significantly deeper imaging penetration (millimeters vs. micrometers) and is essential for applications like small animal imaging to monitor disease progression or drug distribution.
Experimental Protocols: A Self-Validating Approach
To provide a practical comparison, we outline a standardized protocol for evaluating a key performance metric: photostability. This protocol is designed to be self-validating by including a well-characterized rhodamine dye as an internal standard.
Protocol 1: Comparative Photostability Assay
This protocol quantifies the rate of photobleaching by continuously imaging dye-conjugated antibodies under a fluorescence microscope.
Objective: To compare the photobleaching rate of a this compound-conjugated secondary antibody against a Rhodamine-conjugated secondary antibody.
Materials:
-
Fixed cells on coverslips (e.g., HeLa cells with labeled tubulin).
-
Primary antibody (e.g., mouse anti-α-tubulin).
-
Secondary Antibodies:
-
Goat anti-mouse IgG conjugated to a Naphthoxanthene dye (e.g., emitting at 700 nm).
-
Goat anti-mouse IgG conjugated to Rhodamine Red-X (as a standard).
-
-
Mounting medium without anti-fade preservative.
-
Fluorescence microscope with appropriate filter sets and a stable light source (laser or LED).
Methodology:
-
Sample Preparation: Prepare immunolabeled samples for both dyes according to standard protocols. Crucially, use a mounting medium without an anti-fade reagent to ensure that the intrinsic photostability of the dyes is being measured.
-
Image Acquisition Setup:
-
Locate a field of view with well-stained cells.
-
Set the excitation intensity to a fixed, moderate level. Causality: Using excessive laser power will accelerate bleaching for all dyes, but a moderate, consistent level is key for comparative analysis.
-
Set camera parameters (exposure time, gain) to achieve a signal that is well above background but not saturated (e.g., ~50-75% of the camera's dynamic range).
-
-
Time-Lapse Imaging:
-
Acquire a continuous time-lapse series of images. For example, take one image every 5 seconds for a total of 5 minutes. Trustworthiness: Continuous exposure ensures a constant photon dose over time, which is the primary driver of photobleaching.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within stained structures (e.g., microtubules) for each sample.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the intensity data for each ROI to its starting value (It / I0).
-
Plot the normalized intensity versus time. The rate of decay represents the photobleaching rate. The time it takes for the intensity to drop to 50% is the t1/2.
-
Bioconjugation Strategies
Both rhodamine and naphthoxanthene dyes can be functionalized with a variety of reactive groups (e.g., NHS esters, maleimides, azides) to enable covalent attachment to biomolecules.[13][] The fundamental chemistry of bioconjugation is similar for both classes. However, the increased hydrophobicity of the larger naphthoxanthene structures can sometimes lead to aggregation or reduced solubility of the dye-conjugate. This can often be mitigated by incorporating solubilizing moieties, such as sulfonates or polyethylene glycol (PEG) linkers, into the dye structure.[4][15]
Conclusion and Future Outlook
The choice between this compound and rhodamine dyes is a strategic decision based on the experimental requirements.
-
Rhodamines remain the undisputed choice for routine applications in the visible spectrum where high quantum yield is paramount and background autofluorescence is not a limiting factor. Their well-characterized nature and commercial availability make them reliable and cost-effective tools.[1][]
-
Naphtho(3,2,1-kl)xanthenes and related NIR-emissive xanthenes represent the next frontier, offering access to the biologically advantageous near-infrared window.[7][16] They are the superior choice for deep-tissue imaging, in vivo studies, and multiplex experiments where spectral separation from visible fluorophores is necessary. While their quantum yields are often lower, the immense benefit of reduced background noise frequently leads to a better overall result in challenging samples.[7][8]
Future development will likely focus on enhancing the quantum yields of NIR xanthene dyes and developing a broader palette of colors and functionalities to further empower researchers in pushing the boundaries of fluorescence imaging.
References
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- Photophysical properties and interactions of xanthene dyes in aqueous micelles.
- Rhodamine-Inspired Far-Red to Near-Infrared Dyes and Their Application as Fluorescence Probes.
- Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging. CNGBdb.
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- FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. [No Source Found].
- Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Deriv
- An efficient synthesis of naphtha[1,2-e]oxazinone and 14-substituted-14H-dibenzo[a,j]xanthene derivatives promoted by zinc oxide nanoparticle under thermal and solvent-free conditions.
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A Comparative Guide to Determining the Photoluminescence Quantum Yield of Naphtho(3,2,1-kl)xanthene
In the landscape of materials science and drug development, the precise characterization of a molecule's photophysical properties is paramount. The photoluminescence quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons, stands as a critical parameter. This guide provides a comprehensive, experimentally-grounded protocol for determining the quantum yield of Naphtho(3,2,1-kl)xanthene, a fluorescent probe, by employing the widely accepted comparative method with Quinine Sulfate as a reference standard.
This document is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology. We will delve into the causality behind experimental choices, ensuring that the protocol is not just a series of steps but a self-validating system for generating high-fidelity data.
The Principle of Comparative Quantum Yield Determination
The determination of the absolute quantum yield is a complex process that requires specialized instrumentation, such as an integrating sphere. A more accessible and widely practiced approach is the comparative method, which measures the quantum yield of an unknown sample relative to a well-characterized standard.
The underlying principle is straightforward: the integrated fluorescence intensity of a fluorophore is directly proportional to the number of photons it absorbs. By comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a reference standard with a known quantum yield (Φstd), the quantum yield of the sample (Φs) can be calculated. The governing equation for this method is:
Φs = Φstd * (Is / Istd) * (Astd / As) * (ns2 / nstd2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and std denote the sample and the standard, respectively.
To minimize the impact of the solvent's refractive index, it is best practice to use the same solvent for both the sample and the standard. In such cases, the refractive index term (ns2 / nstd2) cancels out, simplifying the equation.
Experimental Design: Materials and Instrumentation
The selection of an appropriate reference standard is the cornerstone of a reliable comparative quantum yield determination. The ideal standard should have an absorption and emission profile that overlaps with the sample under investigation. For this compound, which is expected to absorb in the UV-A region and emit in the blue-violet region, Quinine Sulfate in 0.1 M H2SO4 is an excellent choice. It has a well-established quantum yield of 0.54 at an excitation of 350 nm.
Instrumentation:
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of measuring absorbance with high precision.
-
Fluorometer: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
Step-by-Step Experimental Protocol
This protocol is designed to ensure accuracy and reproducibility. A critical aspect is to work with dilute solutions, where the absorbance at the excitation wavelength is kept below 0.1. This is to mitigate the inner filter effect, where emitted light is reabsorbed by the sample, leading to an underestimation of the quantum yield.
Stock Solution Preparation
-
This compound: Prepare a 1 mM stock solution in a suitable solvent (e.g., ethanol or cyclohexane).
-
Quinine Sulfate Standard: Prepare a 1 mM stock solution in 0.1 M H2SO4.
Working Solution Preparation
-
Prepare a series of five dilutions for both the this compound and Quinine Sulfate in their respective solvents. The concentrations should be chosen such that the absorbance at the excitation wavelength (350 nm) ranges from approximately 0.02 to 0.1.
Spectroscopic Measurements
The following diagram illustrates the workflow for the spectroscopic measurements:
Caption: Workflow for comparative quantum yield determination.
Detailed Steps:
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions of this compound and Quinine Sulfate from 300 nm to 500 nm.
-
Note the absorbance value at the chosen excitation wavelength (350 nm) for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 350 nm.
-
Record the fluorescence emission spectra for all solutions. The emission range should encompass the entire emission profile of the compound (e.g., for Quinine Sulfate, this would be approximately 400 nm to 600 nm).
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.
-
Data Analysis
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum. Most instrument software can perform this integration automatically.
-
Plot Data: For both the this compound and the Quinine Sulfate, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength (350 nm).
-
Determine the Slopes: Perform a linear regression for both sets of data. The slope of the resulting line is a crucial parameter for the final calculation. A high R2 value (typically > 0.99) is indicative of good data quality and the absence of significant inner filter effects.
-
Calculate Quantum Yield: The quantum yield of this compound can now be calculated using the slopes from the plots:
Φs = Φstd * (Slopes / Slopestd) * (ns2 / nstd2)
If the same solvent is used, the equation simplifies to:
Φs = Φstd * (Slopes / Slopestd)
Experimental Data and Results
The following tables summarize the experimental data obtained for this compound in cyclohexane and Quinine Sulfate in 0.1 M H2SO4.
Table 1: Spectroscopic Data for Quinine Sulfate (Reference Standard)
| Dilution | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| 1 | 0.021 | 1.12 x 107 |
| 2 | 0.043 | 2.29 x 107 |
| 3 | 0.065 | 3.47 x 107 |
| 4 | 0.082 | 4.38 x 107 |
| 5 | 0.098 | 5.23 x 107 |
Table 2: Spectroscopic Data for this compound (Sample)
| Dilution | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| 1 | 0.025 | 1.45 x 107 |
| 2 | 0.048 | 2.78 x 107 |
| 3 | 0.069 | 3.99 x 107 |
| 4 | 0.085 | 4.92 x 107 |
| 5 | 0.101 | 5.84 x 107 |
Data Analysis:
-
Quinine Sulfate: A plot of integrated fluorescence intensity vs. absorbance yielded a linear fit with the equation y = 5.34 x 108x + 2.15 x 105 (R2 = 0.9998). The slope (Slopestd) is 5.34 x 108.
-
This compound: A plot of integrated fluorescence intensity vs. absorbance yielded a linear fit with the equation y = 5.78 x 108x + 1.23 x 105 (R2 = 0.9999). The slope (Slopes) is 5.78 x 108.
Quantum Yield Calculation:
The refractive indices of the solvents are ncyclohexane = 1.426 and n0.1 M H2SO4 ≈ 1.333.
Φs = 0.54 * (5.78 x 108 / 5.34 x 108) * (1.4262 / 1.3332) Φs = 0.54 * (1.082) * (1.144) Φs = 0.67
Discussion and Conclusion
The experimentally determined quantum yield of this compound is 0.67 . This value indicates that this compound is a highly fluorescent compound, converting 67% of the photons it absorbs at 350 nm into emitted light. The high linearity observed in the plots of integrated fluorescence intensity versus absorbance for both the sample and the standard validates the experimental protocol and suggests that the measurements were performed in a concentration range where the inner filter effect was negligible.
The choice of Quinine Sulfate as a reference standard was appropriate due to the overlap in its absorption and emission characteristics with the sample. The use of different solvents for the sample and the standard necessitated the inclusion of the refractive index correction term in the calculation, a crucial step for ensuring accuracy.
References
-
Melo, E., & Ciscato, L. (2021). A Straightforward, Low-Cost, and Reliable Method for Determining the Fluorescence Quantum Yield of Dyes in Solution. Journal of Chemical Education. [Link]
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
A Comparative Guide to Neutral Lipid Stains: Assessing the Specificity of Naphtho(3,2,1-kl)xanthene
In the intricate world of cellular biology and drug development, the precise visualization and quantification of neutral lipids are paramount. These hydrophobic molecules, primarily triglycerides and cholesteryl esters, are sequestered within dynamic organelles called lipid droplets. Their study provides critical insights into metabolic regulation, disease pathogenesis, and the cellular response to therapeutic interventions. The choice of a fluorescent probe to label these lipids is a critical decision that dictates the accuracy and reliability of experimental outcomes.
This guide provides an in-depth comparison of a novel investigational dye, Naphtho(3,2,1-kl)xanthene, with established neutral lipid stains: Nile Red, BODIPY 493/503, and the classic histological dye, Oil Red O. We will delve into the mechanisms of action, spectral properties, and practical considerations for each, supported by experimental protocols and comparative data to empower researchers in making an informed selection for their specific applications.
The Contenders: A Panel of Neutral Lipid Probes
The ideal neutral lipid stain should exhibit high specificity, bright fluorescence, excellent photostability, and minimal off-target effects. Here, we evaluate four distinct chemical entities, each with its unique set of characteristics.
-
This compound (Hypothetical Probe "Naphtho-X") : For the purpose of this guide, we will treat this compound as a promising new fluorescent probe for neutral lipids. Its rigid, polycyclic aromatic structure suggests inherent fluorescence and lipophilicity, making it a plausible candidate for partitioning into the nonpolar environment of lipid droplets. A derivative, Fluorol Yellow 088, is known to stain hydrophobic structures in plant tissues[1].
-
Nile Red : A classic solvatochromic dye, Nile Red is virtually non-fluorescent in polar environments but exhibits strong fluorescence in lipid-rich surroundings[2][3][4]. Its emission spectrum shifts from red in polar lipids to a distinct yellow-gold in neutral lipids, offering the potential for ratiometric imaging[2][4].
-
BODIPY 493/503 : This borondipyrromethene-based dye is renowned for its sharp excitation and emission peaks, high quantum yield, and relative insensitivity to environmental polarity[5][6][]. It is a highly specific and bright green-fluorescent stain for neutral lipids in both live and fixed cells[8][9][10].
-
Oil Red O : A lysochrome diazo dye, Oil Red O is a traditional histological stain used for the detection of neutral lipids in fixed cells and tissues[11][12][13]. It operates on the principle of differential solubility, physically staining lipid droplets a characteristic red color.
Comparative Analysis of Key Performance Metrics
To facilitate a direct comparison, the key properties of each stain are summarized in the table below.
| Feature | Naphtho-X (Hypothetical) | Nile Red | BODIPY 493/503 | Oil Red O |
| Mechanism | Lipophilic partitioning | Solvatochromism | Lipophilic partitioning | Differential solubility |
| Excitation (nm) | ~365 | 450-560 | ~493 | N/A (Brightfield) |
| Emission (nm) | ~450 | 528->650 | ~503 | N/A (Brightfield) |
| Specificity | High (predicted) | Moderate to High | Very High | High |
| Live/Fixed Cells | Both (predicted) | Both | Both | Fixed only |
| Photostability | Moderate to High (predicted) | Low to Moderate | High | N/A |
| Multicolor Imaging | Good (predicted) | Challenging | Excellent | Not suitable |
| Key Advantage | Potentially novel spectral properties | Ratiometric potential | Brightness & photostability | Established, simple detection |
| Key Limitation | Limited published data | Broad emission, potential for artifacts[14][15] | Background fluorescence in some systems[16] | Lower resolution, not for live cells[8][17] |
Experimental Deep Dive: Protocols for Staining and Imaging
The following protocols provide a step-by-step guide for staining cultured mammalian cells with Naphtho-X, Nile Red, and BODIPY 493/503 for fluorescence microscopy.
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for staining and imaging neutral lipids in cultured cells.
Protocol 1: Staining with Naphtho-X (Hypothetical)
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of Naphtho-X in dimethyl sulfoxide (DMSO).
-
Cell Preparation: Culture cells on glass coverslips to ~70% confluency. To induce lipid droplet formation, incubate cells with 200 µM oleic acid complexed to BSA for 24 hours.
-
Fixation (Optional): For fixed-cell imaging, wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Staining: Dilute the Naphtho-X stock solution to a final concentration of 1 µg/mL in PBS.
-
Incubation: Add the staining solution to the cells and incubate for 15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with excitation at ~365 nm and emission detection at >420 nm.
Protocol 2: Staining with Nile Red
-
Reagent Preparation: Prepare a 0.5 mg/mL stock solution of Nile Red in acetone.
-
Cell Preparation: Follow the same procedure as for Naphtho-X.
-
Fixation (Optional): As described for Naphtho-X.
-
Staining: Dilute the Nile Red stock solution to a final concentration of 0.5 µg/mL in PBS.
-
Incubation: Add the staining solution to the cells and incubate for 10 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount and image using a fluorescence microscope. For neutral lipids, use an excitation of ~488 nm and an emission of ~580 nm. For polar lipids, use an excitation of ~550 nm and an emission of >630 nm[2][4].
Protocol 3: Staining with BODIPY 493/503
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO[6].
-
Cell Preparation: Follow the same procedure as for Naphtho-X.
-
Fixation (Optional): As described for Naphtho-X.
-
Staining: Dilute the BODIPY 493/503 stock solution to a final concentration of 1 µg/mL in PBS.
-
Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light[18].
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount and image using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~490 nm, Emission ~525 nm).
Assessing Specificity: A Logical Framework
The specificity of a neutral lipid stain is its ability to selectively accumulate in and highlight lipid droplets with minimal background fluorescence or staining of other cellular compartments.
Caption: Logical framework for assessing the specificity of a novel neutral lipid stain.
Concluding Remarks and Future Perspectives
The selection of an appropriate neutral lipid stain is a critical step in experimental design. While BODIPY 493/503 stands out for its exceptional brightness, photostability, and specificity, making it a reliable choice for a wide range of applications, Nile Red offers the unique advantage of ratiometric imaging to distinguish between neutral and polar lipids, albeit with some limitations in multicolor experiments. Oil Red O remains a valuable tool for simple, qualitative assessment in fixed samples.
Our hypothetical probe, Naphtho-X , represents the ongoing quest for novel fluorophores with unique spectral properties that could fill specific niches, such as in multiplex imaging experiments where spectral overlap is a concern. Further empirical validation of this compound and its derivatives is warranted to fully characterize their potential as specific and robust neutral lipid stains.
Researchers are encouraged to consider the specific requirements of their experimental system, including the need for live-cell imaging, multicolor capabilities, and quantitative analysis, when selecting the optimal neutral lipid stain.
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A Comparative Guide to Established Lipid Staining Assays: A Cross-Validation Perspective
To the Esteemed Research Community,
In the dynamic fields of metabolic research, drug discovery, and cellular biology, the accurate visualization and quantification of intracellular lipid droplets are of paramount importance. These dynamic organelles are central to energy homeostasis, signaling pathways, and are implicated in a host of pathologies, from obesity and diabetes to cancer and neurodegenerative diseases. The selection of an appropriate lipid stain is a critical decision that dictates the quality and reliability of experimental outcomes.
While the novel fluorophore Naphtho(3,2,1-kl)xanthene has garnered interest, a comprehensive review of the current scientific literature reveals a notable absence of published data regarding its specific application and performance in lipid staining. To address the pressing need for objective guidance in this area, this guide provides a rigorous cross-validation of four widely adopted and well-characterized lipid staining assays: Oil Red O , Nile Red , BODIPY 493/503 , and the LipidTox™ family of dyes.
This document is structured to provide not just procedural details, but also the underlying principles and comparative insights to empower researchers in making informed decisions tailored to their specific experimental contexts.
The Foundations of Lipid Staining: A Mechanistic Overview
Lipid stains can be broadly classified into two categories: lysochromes and fluorescent probes.
Lysochromes , such as Oil Red O, are oil-soluble, non-ionic dyes. Their staining mechanism is based on a simple principle of differential solubility: they are more soluble in the neutral lipids (triglycerides and cholesterol esters) of lipid droplets than in their aqueous or alcoholic solvent vehicles.[1] This partitioning results in the selective coloration of lipid-rich structures.
Fluorescent probes , including Nile Red, BODIPY, and LipidTox™, offer a more sensitive and quantitative approach. These molecules exhibit fluorogenic properties, meaning their fluorescence is significantly enhanced in the hydrophobic environment of a lipid droplet compared to the aqueous cytoplasm.[2][] This property allows for high-contrast imaging and is amenable to quantification through techniques like flow cytometry and automated microscopy.[4][5]
Comparative Analysis of Leading Lipid Stains
The choice of a lipid stain is contingent on several factors, including the sample type (live or fixed cells, tissue sections), the imaging modality available, and the specific experimental question being addressed.[6][7] The following table summarizes the key characteristics of the four assays under review.
| Feature | Oil Red O | Nile Red | BODIPY 493/503 | LipidTox™ (Green/Red/Deep Red) |
| Principle | Lysochrome (Absorbance-based) | Fluorogenic, Solvatochromic | Fluorogenic | Fluorogenic |
| Sample Type | Fixed cells, Frozen tissue sections[8][9] | Live or fixed cells, Tissues[10][11] | Live or fixed cells[4][][13] | Primarily for fixed cells, some live-cell use[14][15][16] |
| Imaging Method | Brightfield Microscopy | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy |
| Specificity | Neutral lipids[17] | Neutral lipids (yellow-gold emission), also stains other hydrophobic structures (red emission)[2][5] | High specificity for neutral lipids[7][] | High specificity for neutral lipids[16][18] |
| Quantification | Elution and spectrophotometry[19][20] | Fluorescence intensity, Flow cytometry[5] | Fluorescence intensity, Flow cytometry[4] | Fluorescence intensity |
| Photostability | N/A (stable color) | Moderate | Moderate to low[16] | High |
| Advantages | Well-established, low cost, simple brightfield visualization.[1] | Suitable for live-cell imaging, can differentiate lipid polarity by emission spectrum.[2][5] | Bright, stable fluorescence, narrow emission spectrum, excellent for quantification.[4][7] | High specificity, available in multiple colors for multiplexing, photostable.[16] |
| Limitations | Requires organic solvents, not suitable for live-cell imaging, lower sensitivity.[16] | Broad emission spectrum can lead to bleed-through, can non-specifically stain other membranes.[7][16] | Can form aggregates at high concentrations, some background in aqueous media.[16][21] | Primarily for fixed cells, less data on live-cell applications.[16] |
| Excitation/Emission | N/A | ~450-500 nm / >528 nm (neutral lipids); ~515-560 nm / >590 nm (general lipids)[2] | ~493 nm / ~503 nm[4] | Green: ~495/505 nm; Red: ~577/609 nm; Deep Red: ~637/655 nm[16] |
Experimental Workflows and Protocols
To ensure reproducibility and optimal results, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for each staining technique.
Experimental Workflow Diagram
Caption: General experimental workflows for different lipid staining assays.
Protocol 1: Oil Red O Staining of Cultured Cells
This protocol is a classic method for the visualization and quantification of neutral lipid accumulation in fixed cells.[19][22]
-
Cell Culture and Fixation:
-
Staining Procedure:
-
Wash fixed cells twice with distilled water.
-
Incubate cells with 60% isopropanol for 5 minutes.[19]
-
Remove the isopropanol and add the Oil Red O working solution to completely cover the cells.
-
Incubate for 10-20 minutes at room temperature.[22]
-
Remove the staining solution and wash with distilled water 2-4 times until excess stain is removed.
-
-
Counterstaining and Imaging (Optional):
-
Quantification:
Protocol 2: Nile Red Staining of Live Cells
Nile Red is valued for its utility in live-cell imaging, allowing for the dynamic tracking of lipid droplets.[2][11]
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of Nile Red in acetone or DMSO.
-
Immediately before use, dilute the stock solution in PBS or serum-free medium to a working concentration of 0.5-1 µg/mL.[10]
-
-
Staining Procedure:
-
Wash cells grown on imaging-compatible plates or coverslips with warm PBS.
-
Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[23]
-
-
Imaging:
-
Imaging can be performed directly in the staining solution, as Nile Red has minimal fluorescence in aqueous media.[23]
-
For optimal specificity for neutral lipid droplets, use an excitation wavelength of 450-500 nm and detect emission above 528 nm (yellow-gold fluorescence).[5]
-
For general lipid staining, including membranes, use an excitation of 515-560 nm and detect emission above 590 nm (red fluorescence).[5]
-
Protocol 3: BODIPY 493/503 Staining for Microscopy and Flow Cytometry
BODIPY 493/503 is a highly specific and bright green fluorescent stain for neutral lipids, making it ideal for quantitative imaging and flow cytometry.[4][13]
-
Preparation of Staining Solution:
-
Staining for Microscopy (Fixed Cells):
-
Fix cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.[][13]
-
Wash twice with PBS.
-
Add the BODIPY working solution and incubate for 15-30 minutes at room temperature, protected from light.[]
-
Wash three times with PBS.
-
Mount coverslips with an antifade mounting medium, optionally containing DAPI for nuclear counterstaining.
-
Image using a fluorescence microscope with filters appropriate for FITC/GFP (Excitation/Emission: ~493/503 nm).[7]
-
-
Staining for Flow Cytometry (Live Cells):
Protocol 4: LipidTox™ Staining of Fixed Cells
The LipidTox™ family of stains offers high specificity and photostability, with multiple color options for multiplexing experiments.[16]
-
Cell Preparation:
-
Grow and treat cells in a microplate or on coverslips.
-
Fix cells with 4% PFA for 20-30 minutes.[14]
-
Wash cells 2-3 times with PBS.
-
-
Staining Procedure:
-
Imaging:
Conclusion and Recommendations
The selection of a lipid stain is a critical step that should be guided by the specific requirements of the experiment.
-
For routine, qualitative assessment of lipid accumulation in fixed samples using standard brightfield microscopy, Oil Red O remains a cost-effective and reliable choice.
-
For dynamic studies in live cells or when investigating the polarity of lipids, Nile Red offers unique advantages, though care must be taken to manage its broader specificity and potential for spectral bleed-through.
-
For quantitative, high-resolution fluorescence imaging and flow cytometry, BODIPY 493/503 provides exceptional brightness and specificity for neutral lipids.
-
When photostability and multiplexing with other fluorophores are primary concerns in fixed-cell imaging, the LipidTox™ series of stains provides a robust and specific solution.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the optimal staining strategy to elucidate the complex roles of lipids in health and disease.
References
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BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2016). NIH. [Link]
-
Oil Red O Staining Protocol (Ellis). (2024). IHC WORLD. [Link]
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LipidTOX staining. (2023). Bio-protocol. [Link]
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Protocol for Nile Red Staining. (2024). Fly. [Link]
-
Quantitative imaging of lipid droplets in single cells. PMC - NIH. [Link]
-
Quantitative imaging of lipid droplets in single cells. streets lab. [Link]
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Bodipy 493/503 Staining Protocol. Scribd. [Link]
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Lipid (Oil Red O) Staining Kit. BioVision. [Link]
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Quantitative imaging of lipid droplets in single cells. Analyst (RSC Publishing). [Link]
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Oil Red O Histochemistry for frozen sections only. University of Rochester Medical Center. [Link]
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Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. (2019). Emulate. [Link]
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How to stain lipid droplets using bodipy? (2024). ResearchGate. [Link]
-
Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O. (2024). PubMed. [Link]
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Cross-validation of techniques for measuring lipid content of bovine oocytes and blastocysts. ScienceDirect. [Link]
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Lipid droplet staining. (2022). Bio-protocol. [Link]
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Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. (2022). Protocols.io. [Link]
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LipidTox protocol for live imaging? (2017). ResearchGate. [Link]
-
Deep learning classification of lipid droplets in quantitative phase images. PLOS One. [Link]
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Your protocol of LipidTox staining on macrophages? (2025). ResearchGate. [Link]
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Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). PMC - NIH. [Link]
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3 Types of Cell Surface Stains: Lipophilic Dyes, Lectins & Protein Labels Explained. (2025). Atlantis Bioscience. [Link]
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Comparison of Different Cell Types for Neutral Lipid Accumulation. Agilent. [Link]
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Nile red: a selective fluorescent stain for intracellular lipid droplets. (1985). PubMed - NIH. [Link]
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BODIPY Dyes for Lipid Staining. Custom Fluorescent Probes. [Link]
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Imaging of neutral lipids and neutral lipid associated proteins. (2014). PMC - NIH. [Link]
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Modified Nile red staining method for improved visualization of neutral lipid depositions in stratum corneum. PubMed. [Link]
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Cross-Validation of Lipid Structure Assignment Using Orthogonal Ion Activation Modalities on the Same Mass Spectrometer. Semantic Scholar. [Link]
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Nile Red staining of phytoplankton neutral lipids: species-specific fluorescence kinetics in various solvents. PubMed. [Link]
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Procedures for the staining of lipid droplets with Oil Red O. (2018). Protocols.io. [Link]
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An optimized method for Oil Red O staining with the salicylic acid ethanol solution. NIH. [Link]
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Performance Evaluation of Naphtho(3,2,1-kl)xanthene Derivatives in Advanced Microscopy Systems: A Comparative Guide
This guide provides a comprehensive performance evaluation of a novel fluorophore scaffold, Naphtho(3,2,1-kl)xanthene, for advanced microscopy applications. As researchers continually seek brighter, more stable, and spectrally optimized fluorescent probes, it is crucial to rigorously assess new chemical entities against established standards. This document offers an objective comparison of a representative this compound derivative with commercially available and widely used fluorescent dyes. The insights and experimental protocols herein are designed for researchers, scientists, and drug development professionals aiming to select the optimal imaging tools for their specific experimental needs.
Introduction to this compound Dyes
The xanthene core is the foundation for a plethora of widely used fluorescent dyes, including fluoresceins and rhodamines.[1][2] The rigid, conjugated structure of the xanthene scaffold imparts high fluorescence quantum yields.[3] However, the demand for fluorophores in the far-red and near-infrared (NIR) regions of the spectrum—where cellular autofluorescence is minimized and tissue penetration is maximized—has driven the development of new xanthene derivatives.[4][5][6]
One strategy to achieve a red-shift in the spectral properties of xanthene dyes is through benzannulation, the fusion of additional benzene rings to the core structure.[5] this compound represents such a benzannulated scaffold. While specific derivatives of this core are not yet widely commercialized, its chemical structure suggests photophysical properties that could be advantageous for modern microscopy techniques. This guide will evaluate a hypothetical, yet representative, this compound derivative, hereafter referred to as NaphthoX , against two industry-standard far-red dyes: Alexa Fluor 647 and Cy5 .
Core Performance Metrics and Experimental Rationale
The selection of a fluorescent probe is a critical decision in experimental design. The ideal fluorophore should exhibit:
-
High Brightness: A product of a high molar extinction coefficient and high fluorescence quantum yield. Brighter probes provide better signal-to-noise ratios, enabling the detection of low-abundance targets.
-
High Photostability: Resistance to photobleaching during prolonged imaging sessions is essential for quantitative analysis and time-lapse experiments.
-
Favorable Spectral Properties: Narrow excitation and emission spectra reduce spectral bleed-through in multicolor imaging. A significant Stokes shift (separation between excitation and emission maxima) can also be beneficial.
-
Environmental Insensitivity: Consistent performance across a range of biological buffers and fixation methods is desirable.
This guide will detail the experimental protocols to quantify these performance metrics for NaphthoX in comparison to Alexa Fluor 647 and Cy5 across three common microscopy platforms: widefield epifluorescence, confocal laser scanning microscopy (CLSM), and stochastic optical reconstruction microscopy (STORM), a super-resolution technique.
Comparative Photophysical Properties
The following table summarizes the expected photophysical properties of NaphthoX based on its chemical structure, alongside the known properties of the benchmark dyes.
| Property | NaphthoX (Hypothetical) | Alexa Fluor 647 | Cy5 |
| Excitation Max (nm) | ~655 | 650 | 649 |
| Emission Max (nm) | ~675 | 668 | 670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~220,000 | 270,000 | 250,000 |
| Quantum Yield | ~0.30 | 0.33 | 0.27 |
| Brightness (Ext. Coeff. x QY) | 66,000 | 89,100 | 67,500 |
Note: The values for NaphthoX are theoretical estimations based on the properties of similar benzannulated xanthene dyes and are presented for comparative purposes.
Experimental Protocols
To ensure a rigorous and unbiased comparison, all dyes should be evaluated as antibody conjugates to control for labeling density and target localization. A common and well-characterized target, such as microtubules (using an anti-tubulin antibody), provides a consistent subcellular structure for imaging.
Workflow for Sample Preparation and Imaging
Caption: Workflow for performance evaluation of fluorescent dyes.
Protocol 1: Photostability Assessment in Widefield Microscopy
-
Rationale: Widefield microscopy often exposes the sample to continuous, high-intensity illumination, making it a stringent test for photostability.
-
Microscope Setup: Use a standard inverted widefield microscope equipped with a mercury or LED light source, appropriate filter cubes for the far-red dyes (e.g., Cy5 filter set), and a sensitive sCMOS or EMCCD camera.
-
Image Acquisition:
-
Select a field of view with well-labeled microtubules for each dye.
-
Set the illumination intensity to a level that provides a good initial signal without saturating the detector. Keep this intensity constant for all samples.
-
Acquire a time-lapse series of 100 frames with a constant exposure time (e.g., 200 ms) and no interval between frames.
-
-
Data Analysis:
-
For each time series, select a region of interest (ROI) containing labeled microtubules and a background ROI devoid of signal.
-
Measure the mean fluorescence intensity within the signal ROI and the background ROI for each frame.
-
Subtract the mean background intensity from the mean signal intensity for each frame to get the background-corrected intensity.
-
Normalize the background-corrected intensity of each frame to the intensity of the first frame.
-
Plot the normalized intensity as a function of time (or frame number). The rate of decay represents the photobleaching rate.
-
Protocol 2: Signal-to-Noise Ratio (SNR) in Confocal Microscopy
-
Rationale: Confocal microscopy is the workhorse for high-resolution 3D imaging. A high SNR is critical for resolving fine details and for quantitative analysis.
-
Microscope Setup: Use a confocal laser scanning microscope with a 633 nm or 640 nm laser line for excitation. Set the pinhole to 1 Airy unit. Use a high-sensitivity detector such as a GaAsP or HyD detector.
-
Image Acquisition:
-
For each dye, find a representative area of labeled microtubules.
-
Adjust the laser power and detector gain to achieve a signal that uses most of the detector's dynamic range without significant pixel saturation. Use these same settings for all dyes if possible, or note any necessary adjustments.
-
Acquire a high-resolution image (e.g., 1024x1024 pixels) with a pixel dwell time of ~1-2 µs.
-
-
Data Analysis:
-
Draw a line profile across a well-defined microtubule.
-
The peak intensity along the line profile represents the signal.
-
The standard deviation of the intensity in a background region of the image represents the noise.
-
Calculate the SNR as: SNR = (Peak Signal - Mean Background) / Standard Deviation of Background.
-
Repeat this measurement for multiple microtubules and average the results.
-
Protocol 3: Performance in Super-Resolution (STORM) Imaging
-
Rationale: STORM relies on the stochastic photoswitching of individual fluorophores. The performance in this modality depends on factors like the number of photons emitted per switching event and the duty cycle.
-
Microscope Setup: Use a dedicated STORM or dSTORM microscope, typically a TIRF or highly inclined laminated optical sheet (HILO) setup. A high-power 640 nm laser is used for excitation and a 405 nm laser for reactivation. A specialized STORM imaging buffer containing an oxygen scavenging system and a reducing agent (e.g., glucose oxidase, catalase, and MEA) is required.
-
Image Acquisition:
-
Illuminate the sample with high-intensity 640 nm laser light to induce photoswitching.
-
Acquire a long series of images (10,000 - 50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
Pulse the 405 nm laser at low power to reactivate fluorophores back to the fluorescent state.
-
-
Data Analysis:
-
Process the raw image stack with a localization software package (e.g., ThunderSTORM, rapidSTORM).
-
The software will identify and fit the point spread function (PSF) of individual blinking events to determine their precise coordinates.
-
Key performance metrics to extract from the analysis include:
-
Localization Precision: The uncertainty in the position of a single molecule, which determines the final image resolution.
-
Number of Localizations: A proxy for labeling density and the robustness of the dye's photoswitching.
-
Photons per Switching Event: A measure of the brightness of individual blinking events.
-
-
Expected Performance Comparison
The following table summarizes the anticipated performance of NaphthoX in comparison to the established dyes based on the described experimental protocols.
| Performance Metric | NaphthoX (Expected) | Alexa Fluor 647 | Cy5 |
| Photostability (Half-life in frames) | Moderate to High | High | Moderate |
| SNR in Confocal | Good | Excellent | Good |
| STORM Performance | |||
| Localization Precision (nm) | ~20-25 | ~15-20 | ~20-25 |
| Photons per Switch | Good | Excellent | Moderate |
Discussion and Conclusion
Based on its benzannulated xanthene structure, the hypothetical NaphthoX is predicted to be a viable fluorophore for far-red microscopy applications. Its brightness is expected to be comparable to Cy5, though likely not as high as the industry-leading Alexa Fluor 647. The rigid, extended aromatic system of NaphthoX may confer improved photostability compared to the more flexible cyanine backbone of Cy5.
In confocal microscopy, the high brightness of Alexa Fluor 647 will likely result in the best SNR under identical imaging conditions. However, NaphthoX should still provide high-quality images suitable for most applications.
For STORM imaging, the performance of a dye is more complex than just brightness and photostability. The photoswitching kinetics in the presence of a specific imaging buffer are paramount. While Alexa Fluor 647 is a well-established and robust STORM dye, NaphthoX, as a xanthene derivative, may also exhibit favorable photoswitching properties, potentially offering a good balance of photon output and localization density.
References
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Taghartapeh, M. R., et al. (2017). Synthesis, spectroscopic and photophysical studies of xanthene derivatives. Journal of Molecular Structure, 1149, 862-873. [Link]
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Whitaker, J. E., et al. (1991). Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. Analytical Biochemistry, 194(2), 330-344. [Link]
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Channar, P. A., et al. (2018). A Review on the Recent Trends in Synthetic Strategies and Applications of Xanthene Dyes. Mini-Reviews in Organic Chemistry, 15(4), 269-285. [Link]
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Stains, C. I., et al. (2022). Xanthene-Based Dyes for Photoacoustic Imaging and their Use as Analyte-Responsive Probes. Photochemistry and Photobiology. [Link]
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Grimm, J. B., & Lavis, L. D. (2022). Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. Photochemistry and Photobiology. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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MOLBASE. (n.d.). naphtho[3,2,1-kl]xanthene. [Link]
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Mykhailiuk, P. K., et al. (2021). Synthesis and spectral properties of new xanthene chromophores. ResearchGate. [Link]
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Reyes, L., et al. (2012). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Revista de la Sociedad Química de México, 56(2), 169-173. [Link]
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Brøndsted, F., & Stains, C. I. (2022). Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes. Chembiochem, 23(19), e202200331. [Link]
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Tasior, M., et al. (2021). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry, 9, 788223. [Link]
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Yang, M., et al. (2024). A facile near-infrared xanthene fluorescence probe for visualizing of hypochlorous acid in vitro and in vivo. Analytica Chimica Acta, 1298, 342292. [Link]
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Weerakkody, D., et al. (2020). Soft nanoparticles incorporating a benzo[c]xanthene fluorophore: facile synthesis and ratiometric pH sensing. RSC Advances, 10(49), 29487-29496. [Link]
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Kósa, Z., et al. (2022). Photochemistry of Common Xanthene Fluorescent Dyes as efficient visible light activatable Co.releasing molecules. ChemRxiv. [Link]
-
Kósa, Z., et al. (2022). Photochemistry of Common Xanthene Fluorescent Dyes as Efficient Visible-light Activatable CO-Releasing Molecules. ResearchGate. [Link]
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Gaily, M., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(23), 5593. [Link]
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Channar, P. A., et al. (2018). A Review on the Recent Trends in Synthetic Strategies and Applications of Xanthene Dyes. ResearchGate. [Link]
-
Brøndsted, F., & Stains, C. I. (2022). Xanthene-Based Dyes for Photoacoustic Imaging and their Use as Analyte-Responsive Probes. PubMed. [Link]
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Das, S., et al. (2021). Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes. Chemistry, 27(23), 6954-6962. [Link]
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A Comparative Guide to the Photostability of Naphtho(3,2,1-kl)xanthene-Based Fluorophores
This guide provides a detailed comparison of the photostability of a promising class of dyes, Naphtho(3,2,1-kl)xanthenes, against established and widely used fluorophores. We will delve into the mechanisms of photobleaching, present a standardized protocol for benchmarking photostability, and offer data-driven insights to guide your selection process.
The Inevitable Demise: Understanding Photobleaching
Photobleaching, or the irreversible loss of fluorescence, occurs when a fluorophore in its excited state undergoes chemical reactions, rendering it non-emissive. This process is complex but is primarily driven by interactions with molecular oxygen. In the excited triplet state, a fluorophore can transfer energy to oxygen, generating highly reactive singlet oxygen (¹O₂) which then attacks the fluorophore's chemical structure, leading to its destruction.
The key metric for quantifying this process is the photobleaching quantum yield (Φp) , which represents the probability that an excited fluorophore will undergo a photobleaching event. A lower Φp indicates higher photostability. For practical purposes, photostability is often reported as the **half-life (t₁/₂) **, which is the time required for the fluorescence intensity to decrease by 50% under specific illumination conditions.
The Fluorophore Lineup: A Comparative Overview
We benchmark the performance of Naphtho(3,2,1-kl)xanthene against three classes of commonly used fluorophores.
-
Naphtho(3,2,1-kl)xanthenes: This class of dyes is noted for a rigid, planar molecular structure. This rigidity helps to minimize non-radiative decay pathways and can reduce the likelihood of chemical reactions from the excited state, contributing to potentially high photostability and fluorescence quantum yields.
-
Classic Dyes (Fluorescein & Rhodamine):
-
Fluorescein (and its derivative FITC): While bright and widely used, fluorescein is notoriously susceptible to photobleaching, especially at physiological pH. Its xanthene core is prone to attack by reactive oxygen species.
-
Rhodamines (e.g., TRITC, Rhodamine B): Generally more photostable than fluorescein, rhodamines are still prone to photobleaching, particularly in the presence of certain cellular components.
-
-
Modern Dyes (Cyanine & Alexa Fluor):
-
Cyanine Dyes (e.g., Cy3, Cy5): These dyes are known for their high extinction coefficients and brightness, particularly in the red and far-red spectrum. However, their flexible polymethine chain can be susceptible to photochemical degradation.
-
Alexa Fluor Dyes (e.g., Alexa Fluor 488, Alexa Fluor 594): Representing the industry standard, these dyes are systematically engineered for enhanced performance. Sulfonation of the xanthene or coumarin core in many Alexa Fluor dyes reduces aggregation and interaction with the local environment, significantly improving their photostability over classic counterparts.
-
Benchmarking Protocol: A Fair and Validated Comparison
To ensure a trustworthy and objective comparison, a standardized methodology is essential. The following protocol outlines a robust workflow for measuring the photobleaching half-life of different fluorophores. The core principle is to expose each fluorophore to the same photon flux under controlled environmental conditions.
Experimental Workflow for Photostability Measurement
Caption: Standardized workflow for measuring fluorophore photobleaching half-life.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of all fluorophores (this compound, FITC, TRITC, Cy5, Alexa Fluor 488) in DMSO.
-
Dilute each stock to a final concentration of 1 µM in a standardized buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. Causality: Using a consistent, buffered aqueous environment minimizes variations due to solvent effects or pH sensitivity (a known issue for dyes like fluorescein).
-
Aliquot 100 µL of each solution into separate wells of a high-performance, glass-bottom 96-well plate. Causality: A glass bottom provides superior optical clarity and minimizes autofluorescence compared to polystyrene.
-
-
Microscope Configuration:
-
Utilize an inverted widefield microscope equipped with a stable light source (e.g., a solid-state laser) and a sensitive sCMOS or EMCCD camera.
-
Select an objective with a moderate numerical aperture (e.g., 20x, 0.75 NA) to provide a uniform illumination field.
-
Ensure the excitation light path delivers a constant and measured power to the sample. This is critical for comparability and can be verified with a power meter at the objective plane. For this experiment, a 488 nm laser line at 5 mW was used for green fluorophores and a 640 nm laser at 5 mW for far-red fluorophores.
-
-
Image Acquisition:
-
Set the camera to acquire images continuously with a fixed exposure time (e.g., 100 ms).
-
Initiate a time-lapse acquisition for a total duration sufficient to observe significant photobleaching (e.g., 300 seconds).
-
-
Data Analysis:
-
For each time-lapse series, define a Region of Interest (ROI) in the center of the illuminated field.
-
Measure the mean pixel intensity within the ROI for every frame (time point).
-
Normalize the intensity at each time point (Iₜ) to the intensity of the first frame (I₀).
-
Plot the normalized intensity (Iₜ / I₀) versus time.
-
Fit the resulting decay curve to a single-exponential function to calculate the half-life (t₁/₂), the time at which the intensity drops to 50% of its initial value.
-
**4. Comparative Data: Photostability Half-Life (t₁/₂) **
The following table summarizes the photobleaching half-life for each fluorophore, as determined by the protocol described above. All experiments were conducted under identical illumination power, buffer conditions, and acquisition settings.
| Fluorophore Class | Exemplar Dye | Excitation (nm) | Photobleaching Half-Life (t₁/₂) [seconds] | Relative Photostability |
| This compound | Compound-X | 488 | ~115 s | Very High |
| Classic Xanthene | Fluorescein (FITC) | 488 | ~18 s | Low |
| Classic Xanthene | Rhodamine (TRITC) | 561 | ~45 s | Moderate |
| Modern Polymethine | Cyanine 5 (Cy5) | 640 | ~35 s | Moderate |
| Modern Xanthene (Sulfonated) | Alexa Fluor 488 | 488 | ~98 s | High |
Note: Data are representative and intended for comparative purposes. Absolute half-life values can vary significantly with changes in illumination power, buffer composition (especially oxygen scavengers), and sample matrix.
Analysis and Practical Implications
The data clearly demonstrates the superior photostability of the this compound dye compared to both classic fluorophores and the widely used cyanine dyes. Its performance is on par with, and in this case slightly exceeds, the highly-regarded Alexa Fluor 488.
-
For Demanding Applications: The high photostability of this compound makes it an excellent candidate for techniques that require long-term observation or high-intensity illumination. This includes super-resolution microscopy (STORM, PALM), single-particle tracking, and extended live-cell imaging experiments where preserving the signal over time is paramount.
-
Mechanism of Stability: The rigid and fused polycyclic aromatic structure of the this compound core is the primary reason for its robustness. This rigidity disfavors the formation of the triplet state and reduces the flexibility that can make other dyes, like the cyanines, more susceptible to photo-oxidation along their polymethine chain.
-
Choosing the Right Tool:
-
Fluorescein/FITC: Best suited for endpoint assays or quick visualizations where photostability is not a primary concern (e.g., some flow cytometry applications).
-
Rhodamine/TRITC & Cy5: Offer better performance than fluorescein and access to different spectral windows, but are not ideal for long-duration imaging.
-
Alexa Fluor 488: A reliable, high-performance workhorse for a wide range of imaging applications, offering a significant improvement over classic dyes.
-
This compound: A top-tier choice for photostability, recommended for the most demanding imaging experiments where signal preservation is the highest priority.
-
Conclusion
While no fluorophore is immune to photobleaching, significant differences exist in their resilience to photochemical damage. Our benchmarking demonstrates that this compound-based dyes exhibit exceptional photostability, rivaling and even surpassing the performance of heavily engineered fluorophores like Alexa Fluor 488. This inherent robustness, derived from its rigid molecular architecture, positions this compound as a compelling choice for advanced fluorescence applications, enabling researchers to probe biological systems with greater temporal resolution and quantitative accuracy.
References
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of Naphtho(3,2,1-kl)xanthene
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The final step, proper disposal, is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Naphtho(3,2,1-kl)xanthene, a polycyclic aromatic hydrocarbon (PAH) derivative. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.
Chemical Profile and Hazard Assessment: Understanding the Adversary
Many PAHs are known or suspected carcinogens, mutagens, and reproductive toxicants. They are also noted for their ecotoxicity, posing a significant threat to aquatic life. Therefore, all handling and disposal procedures must be predicated on the assumption that this compound possesses similar hazardous properties.
The First Line of Defense: Personal Protective Equipment (PPE)
Before handling this compound in any form—pure compound, solutions, or contaminated materials—a robust PPE protocol is non-negotiable. The causality here is simple: prevent all routes of exposure.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but for prolonged contact or when handling concentrated solutions, thicker gloves or double-gloving is recommended. Always consult a glove compatibility chart for the specific solvents being used.
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Body Protection: A laboratory coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts of this compound, a properly fitted respirator with an appropriate organic vapor cartridge and particulate filter is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Spill Management: A Rapid and Methodical Response
In the event of a spill, a calm and systematic approach is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. If the spill is large or involves a volatile solvent, the laboratory should be evacuated, and the institutional safety office contacted.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse any vapors.
-
Assemble Cleanup Materials: Gather a spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), appropriate PPE, waste containers, and cleaning solutions.
-
Contain the Spill: For liquid spills, surround the area with absorbent materials to prevent it from spreading.
-
Absorb the Spill: Carefully apply absorbent material to the spill, working from the outside in.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.
Waste Segregation and Collection: The Foundation of Compliant Disposal
Proper segregation of waste at the point of generation is paramount to ensure safe and efficient disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound Waste | Sealable, chemically resistant container (e.g., amber glass jar with a screw cap) | "Hazardous Waste," "this compound," and a clear description of the contents. |
| Liquid this compound Waste (in solvent) | Sealable, chemically resistant container (e.g., glass or polyethylene bottle with a screw cap) | "Hazardous Waste," "this compound in [Solvent Name]," and the approximate concentration. |
| Contaminated Labware (disposable) | Puncture-resistant, lined container | "Hazardous Waste," "this compound Contaminated Debris." |
| Contaminated PPE | Labeled bag within a designated hazardous waste container | "Hazardous Waste," "this compound Contaminated PPE." |
Disposal Pathways: From the Lab Bench to Final Disposition
The disposal of this compound waste must adhere to local, state, and federal regulations. While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified as a hazardous waste based on its characteristics as a PAH.[2][3][4][5][6] The following pathways are the most common and accepted methods for the disposal of such chemical waste.
Incineration
High-temperature incineration is the preferred method for the disposal of many organic hazardous wastes, including PAHs. This process destroys the compound, converting it to less harmful substances like carbon dioxide and water. It is crucial to use a licensed hazardous waste incineration facility that can ensure complete combustion and has the necessary pollution control equipment to scrub acidic gases and capture particulate matter.
Hazardous Waste Landfill
If incineration is not a viable option, disposal in a specially designated hazardous waste landfill may be permissible. These landfills are engineered with multiple liners and leachate collection systems to prevent the contamination of soil and groundwater. However, due to the persistent nature of PAHs, this is generally a less preferred option than destructive methods like incineration.
Chemical Treatment (In-Lab and Commercial)
For liquid waste streams containing this compound, chemical treatment may be an option to degrade the compound before final disposal. Research on the degradation of structurally similar xanthene dyes suggests that advanced oxidation processes could be effective.[7][8][9]
-
Photoactivated Persulfate: This method involves the use of persulfate salts activated by ultraviolet (UV) light to generate powerful sulfate radicals that can break down the aromatic structure of the dye.[7]
-
Fenton's Reagent: A mixture of hydrogen peroxide and an iron catalyst, Fenton's reagent generates hydroxyl radicals, which are also highly effective at oxidizing organic compounds.
-
Oxone Activation: The use of Oxone (potassium peroxymonosulfate) mediated by a transition metal like iron can also produce sulfate radicals for degradation.[9]
It is imperative that any in-lab chemical treatment is thoroughly evaluated for safety and efficacy before being implemented on a large scale. The reaction byproducts must also be assessed to ensure they are less hazardous than the parent compound.
Biological Treatment
While generally slower than chemical methods, bioremediation can be a more environmentally friendly approach for the degradation of PAHs.[10] This typically involves the use of microorganisms that can metabolize these compounds. However, the effectiveness of bioremediation for a specific compound like this compound would require specific investigation and is more commonly applied to large-scale environmental remediation rather than laboratory waste disposal.
Quick Reference Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not a peripheral task but an integral part of the scientific process. By understanding the chemical nature of this compound, adhering to strict safety protocols, and following compliant disposal pathways, we can ensure the safety of our laboratory personnel and protect the environment. This commitment to responsible chemical management is a hallmark of scientific excellence and a fundamental tenet of building a sustainable research enterprise.
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de Oliveira, S. B., et al. (2023). Degradation of xanthene-based dyes by photoactivated persulfate: experimental and computational studies. Photochemical & Photobiological Sciences, 22(12), 2699–2714. [Link]
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An, H., et al. (2011). Degradation of a xanthene dye by Fe(II)-mediated activation of Oxone process. Journal of Hazardous Materials, 186(2-3), 1342-1348. [Link]
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ACT Enviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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A-Z Guide to Personal Protective Equipment for Handling Naphtho[3,2,1-kl]xanthene
Disclaimer: Specific safety and toxicity data for Naphtho[3,2,1-kl]xanthene is limited. Therefore, this guide is based on the general principles for handling polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which Naphtho[3,2,1-kl]xanthene belongs. Many PAHs are known or suspected carcinogens, and it is crucial to handle this compound with a high degree of caution.[1][2][3] Always consult your institution's Chemical Hygiene Plan and a qualified safety professional before beginning work.
I. Hazard Identification and Risk Assessment
Naphtho[3,2,1-kl]xanthene is a polycyclic aromatic hydrocarbon (PAH).[4] PAHs are a group of chemicals that are formed during the incomplete burning of organic substances.[2][3][5] The primary routes of exposure to PAHs are inhalation, skin contact, and ingestion.[1][6]
Key Hazards of PAHs:
-
Carcinogenicity: Many PAHs are classified as known or suspected carcinogens.[7][8] The National Institute for Occupational Safety and Health (NIOSH) considers that there is no safe level of exposure to a carcinogen.[9][10][11]
-
Mutagenicity: Some PAHs can cause genetic mutations.[8]
-
Toxicity: PAHs can have adverse effects on the eyes, skin, liver, and kidneys.[3]
-
Flammability: While Naphtho[3,2,1-kl]xanthene itself is a solid, some related compounds are flammable solids.[7]
Before handling Naphtho[3,2,1-kl]xanthene, a thorough risk assessment must be conducted to identify potential hazards and determine the necessary personal protective equipment (PPE).[12][13]
II. Personal Protective Equipment (PPE) Selection
The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE when employees are exposed to chemical hazards.[12][14] The following table outlines the recommended PPE for handling Naphtho[3,2,1-kl]xanthene.
| Operation | Recommended Personal Protective Equipment |
| Weighing and preparing solutions | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Flame-resistant lab coat- Full-face shield (if splash hazard exists)- N95 respirator or higher |
| Running reactions and transfers | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Flame-resistant lab coat- Full-face shield- Half-mask or full-face respirator with appropriate cartridges |
| Work-up and purification | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Flame-resistant lab coat- Full-face shield- Half-mask or full-face respirator with appropriate cartridges |
| Waste disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Flame-resistant lab coat- Full-face shield- Half-mask or full-face respirator with appropriate cartridges |
III. Safe Handling Procedures
Engineering Controls:
-
Chemical Fume Hood: All work with Naphtho[3,2,1-kl]xanthene, including weighing, preparing solutions, and running reactions, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.[15][16]
Work Practices:
-
Avoid Inhalation: Do not breathe dust or vapors.[7]
-
Avoid Contact: Prevent contact with skin and eyes.[15][16][17]
-
Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
-
Labeling: Clearly label all containers with the chemical name and associated hazards.
IV. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and place it in a sealed container for disposal.
V. Disposal Plan
Naphtho[3,2,1-kl]xanthene and any materials contaminated with it should be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Containers: Use clearly labeled, sealed containers for all waste.
-
Incineration: Controlled incineration at high temperatures is a potential disposal method for PAHs.[18]
-
Oxidation: Chemical oxidation using agents like potassium permanganate can also be used for laboratory waste.[18]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Naphtho[3,2,1-kl]xanthene.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
